molecular formula C2H6N2O2 B021945 2-Hydroxyacetohydrazide CAS No. 3530-14-1

2-Hydroxyacetohydrazide

货号: B021945
CAS 编号: 3530-14-1
分子量: 90.08 g/mol
InChI 键: LIUCWHQVLKSECA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxyacetohydrazide ( 3530-14-1) is a white, crystalline solid with the molecular formula C₂H₆N₂O₂ and a molecular weight of 90.08 g/mol. It is a versatile hydrazide derivative that serves as a fundamental building block and key intermediate in organic synthesis and pharmaceutical research. Key Research Applications & Value: Versatile Chemical Synthon: Its bifunctional structure, featuring both a hydrazide and a hydroxyl group, makes it a valuable precursor for synthesizing various heterocyclic compounds, including 1,2,4-triazoles, oxadiazoles, and pyrazoles . Promising Therapeutic Potential: A 2024 study identified this compound as a key bioactive component in Ammodaucus leucotrichus seed extracts. In silico molecular docking studies revealed that it exhibits superior trypsin inhibitory effects compared to the standard anti-inflammatory drug diclofenac, suggesting significant potential as a candidate for rheumatoid arthritis treatment . Ligand in Coordination Chemistry: The compound can act as an effective ligand, utilizing its hydroxyl and hydrazide groups to form stable complexes with various transition metal ions for applications in catalysis and materials science . Usage Notes: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) under controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUCWHQVLKSECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325588
Record name 2-Hydroxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3530-14-1
Record name 2-Hydroxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxyacetohydrazide from Ethyl Glycolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetohydrazide is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various heterocyclic compounds with diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound from ethyl glycolate and hydrazine hydrate. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines optimization strategies, and discusses critical safety considerations. Furthermore, this guide explores the applications of this compound in drug development and details the analytical techniques for its characterization, offering a holistic resource for researchers and professionals in the field.

Introduction: The Significance of this compound

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic systems and are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3] Among these, this compound (also known as glycolic acid hydrazide) is a particularly noteworthy derivative due to the presence of a hydroxyl group, which offers an additional site for chemical modification, enhancing its versatility as a synthon.[4]

The synthesis of this compound from ethyl glycolate, a readily available starting material, presents an efficient and straightforward route to this important molecule. This guide aims to provide a detailed and practical understanding of this synthetic transformation, empowering researchers to confidently and safely produce high-quality this compound for their drug discovery and development endeavors.

The Synthesis of this compound: A Step-by-Step Guide

The core of this synthesis lies in the nucleophilic acyl substitution reaction between ethyl glycolate and hydrazine hydrate, a process known as hydrazinolysis.

Overall Reaction Scheme

Synthesis_Reaction cluster_reactants Reactants cluster_products Products Ethyl Glycolate Ethyl Glycolate HOCH₂COOC₂H₅ This compound This compound HOCH₂CONHNH₂ Ethyl Glycolate->this compound NH₂NH₂·H₂O Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate NH₂NH₂·H₂O Hydrazine Hydrate->this compound Ethanol Ethanol C₂H₅OH Water Water H₂O

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Ethyl glycolate (HOCH₂COOC₂H₅)[5]

  • Hydrazine hydrate (NH₂NH₂·H₂O), 80% solution in water

  • Absolute ethanol (C₂H₅OH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl glycolate (1.0 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (typically 5-10 molar equivalents) to the solution.[6] The use of excess hydrazine hydrate helps to drive the reaction to completion and can prevent the formation of dimeric side products.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-17 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product. In many cases, the product will precipitate as a white solid.[6]

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound, preferably under vacuum, to a constant weight.

Optimization and Considerations
ParameterRecommendationRationale
Solvent Absolute Ethanol or MethanolGood solubility for both reactants; appropriate boiling point for reflux.[6]
Hydrazine Hydrate Stoichiometry 5-10 equivalentsDrives the equilibrium towards the product and minimizes dimer formation.[6]
Reaction Temperature Reflux (Solvent dependent)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 3-17 hoursShould be monitored by TLC to ensure complete conversion of the starting material.[6]
Work-up Crystallization from the reaction mixtureOften provides a high-purity product without the need for column chromatography.

Reaction Mechanism: The Chemistry Behind the Synthesis

The synthesis of this compound from ethyl glycolate is a classic example of nucleophilic acyl substitution, specifically hydrazinolysis of an ester.

Reaction_Mechanism Mechanism of Hydrazinolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation A Ethyl Glycolate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic attack by NH₂NH₂ B Hydrazine (Nucleophile) B->C D Proton Transfer C->D Proton transfer E Elimination of Ethoxide D->E Collapse of intermediate F Protonated Hydrazide E->F Formation of protonated product G This compound (Final Product) F->G Deprotonation by ethoxide or another hydrazine molecule

Caption: Step-wise mechanism of the hydrazinolysis of ethyl glycolate.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl glycolate. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen of the ethoxy group, making it a better leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule as the leaving group.

  • Deprotonation: A base in the reaction mixture (another molecule of hydrazine or the liberated ethoxide) removes a proton from the newly formed hydrazide, yielding the final this compound product.

This mechanism is analogous to other ester hydrolysis and amidation reactions.[7][8]

Characterization of this compound

Confirmation of the successful synthesis and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the hydrazide protons (-NHNH₂). The chemical shifts and splitting patterns will be characteristic of the molecule's structure.[9]
¹³C NMR Resonances for the carbonyl carbon and the methylene carbon.
FT-IR Characteristic absorption bands for the O-H stretch (broad), N-H stretches (typically two bands for the -NH₂ group), the C=O stretch (amide I band), and the N-H bend (amide II band).[10]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (90.08 g/mol ), along with characteristic fragmentation patterns.[4]
Melting Point A sharp melting point is indicative of high purity.

Applications in Drug Development

The versatile chemical nature of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.

  • Antimicrobial Agents: Hydrazide-hydrazones derived from this compound have shown promising antibacterial and antifungal activities.[1]

  • Antitubercular Agents: The hydrazide moiety is a key pharmacophore in several antitubercular drugs, and derivatives of this compound have been investigated for their potential in this area.[3]

  • Anti-inflammatory and Anti-arthritic Agents: Computational studies have suggested the potential of this compound to interact with inflammation-related enzymes.[11]

  • Synthesis of Heterocycles: It serves as a key starting material for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are common scaffolds in medicinal chemistry.[3]

Safety and Handling

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution.

  • Toxicity: Hydrazine hydrate is toxic if swallowed, inhaled, or absorbed through the skin.[12][13][14] It is also a suspected carcinogen.[15]

  • Corrosivity: It is corrosive and can cause severe skin and eye burns.[13][15]

  • Flammability: It is a combustible liquid.[12]

  • Handling Precautions:

    • Always work in a well-ventilated fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15][16]

    • Avoid contact with skin, eyes, and clothing.[14]

    • Keep away from heat, sparks, and open flames.[12]

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12][14]

  • Spill and Waste Disposal:

    • In case of a spill, absorb with an inert material and dispose of as hazardous waste.[16]

    • Dispose of all hydrazine-containing waste according to institutional and local regulations.[12][13][16]

Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before use. [12][13][14][16]

Conclusion

The synthesis of this compound from ethyl glycolate is a robust and efficient method for producing a valuable intermediate in drug discovery and medicinal chemistry. By understanding the reaction mechanism, optimizing the experimental conditions, and adhering to strict safety protocols, researchers can reliably synthesize this important compound. The versatility of this compound as a scaffold for the development of novel therapeutic agents underscores its continued importance in the field.

References

Foreword: Understanding the Core Utility of 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyacetohydrazide

This compound, a seemingly simple bifunctional molecule, represents a cornerstone synthon in modern medicinal and coordination chemistry. Its value lies not in its direct biological activity, but in the versatile reactivity offered by its terminal hydrazide and primary alcohol functionalities. These groups provide strategic handles for constructing more complex molecular architectures, particularly hydrazones and various heterocyclic systems, which exhibit a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties.[1][2][3] A thorough understanding of its fundamental physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for any researcher aiming to leverage this molecule's potential in drug design, synthesis, and formulation. This guide synthesizes critical data with field-proven insights into the methodologies used to ascertain these properties, providing a robust framework for its application.

Molecular Identity and Structural Attributes

The starting point for any chemical investigation is a precise definition of the molecule's structure and fundamental properties. This compound is a simple, yet potent, building block whose identity is established by its molecular formula, weight, and unique structural identifiers.

Its structure, systematically named this compound, consists of a two-carbon backbone.[4] One carbon is part of a hydroxymethyl group (-CH₂OH), and the other is a carbonyl carbon belonging to a hydrazide moiety (-C(=O)NHNH₂). This arrangement imparts both hydrogen bond donor and acceptor capabilities, which are critical to its solubility and interaction with biological targets.[5]

Table 1: Core Molecular and Structural Identifiers

Property Value Source
Molecular Formula C₂H₆N₂O₂ [4][5][6][7]
Molecular Weight 90.08 g/mol [4][5][8]
CAS Number 3530-14-1 [4][7][8]
IUPAC Name This compound [4]
Canonical SMILES C(C(=O)NN)O [4][6][7]

| InChIKey | LIUCWHQVLKSECA-UHFFFAOYSA-N |[4][6][7][8] |

Physical and Thermodynamic Properties

The physical state, melting point, and boiling point are fundamental parameters that inform handling, purification, and reaction setup. They also serve as preliminary indicators of purity.

2.1 Physical State and Appearance At ambient conditions, this compound exists as a white to off-white crystalline solid.[5][7] This solid nature is expected given its ability to form strong intermolecular hydrogen bonds via its hydroxyl and hydrazide groups, creating a stable crystal lattice.

2.2 Melting and Boiling Points The melting point is a sharp, reliable indicator of purity. For this compound, a consistent range of 90-93 °C is reported.[7][8] A broader range or a depression in this value would suggest the presence of impurities. The boiling point is reported as a predicted value of 395 °C at 760 mmHg , which indicates high thermal stability but also suggests that purification by distillation would require vacuum conditions to prevent decomposition.[7][8]

Table 2: Key Physical Properties

Property Value Remarks
Physical Form White to Off-White Solid [7]
Melting Point 90-93 °C Experimental Value
Boiling Point 395.0 ± 25.0 °C Predicted Value

| Density | 1.311 ± 0.06 g/cm³ | Predicted Value |

Solubility, Partitioning, and Acidity

These properties are paramount in drug development, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. They are also critical for designing synthetic routes and purification protocols.

3.1 Aqueous and Organic Solubility Qualitative data indicates that this compound is soluble in polar organic solvents such as Methanol, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[7] Its bifunctional nature, possessing both polar hydroxyl and hydrazide groups, facilitates these interactions. While quantitative aqueous solubility data is not readily available, the presence of multiple hydrogen bond donors and acceptors suggests at least moderate solubility in water.

3.2 Lipophilicity (LogP) The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (octanol) and aqueous phase. It is a key predictor of cell membrane permeability. For this compound, a computed XLogP3-AA value of -1.9 is reported.[4][5] This strongly negative value indicates that the compound is highly hydrophilic, preferring the aqueous phase over the lipid phase. This is consistent with its structure and has significant implications for its use in biological systems, suggesting it would likely have poor passive diffusion across cell membranes unless actively transported.

3.3 Acidity (pKa) The pKa value indicates the strength of an acid. The predicted pKa for this compound is 12.46 ± 0.18 .[5][7] This value likely corresponds to the dissociation of the N-H proton on the hydrazide moiety, indicating it is a very weak acid. This property is crucial for understanding its ionization state in physiological pH (around 7.4), where it will exist overwhelmingly in its neutral form.

Analytical and Spectroscopic Profile

A molecule's spectroscopic fingerprint is its ultimate identifier. Understanding the expected signals in NMR, IR, and Mass Spectrometry is essential for reaction monitoring and structural confirmation.

4.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for this molecule. The expected protonated molecule ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 91.05 .[6] Indeed, analysis of a synthesized sample confirmed this, showing an m/z of 91.1 [M+1]⁺.[7] Other common adducts to look for in ESI-MS include the sodium adduct [M+Na]⁺ (m/z 113.03) and the potassium adduct [M+K]⁺ (m/z 129.00).[6]

4.2 Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by the following characteristic stretching vibrations:

  • O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.

  • N-H Stretch: Two sharp-to-medium bands around 3200-3350 cm⁻¹ from the -NH₂ group.

  • C-H Stretch: Bands just below 3000 cm⁻¹ from the methylene (-CH₂-) group.

  • C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl.

  • N-H Bend (Amide II): A band around 1600-1640 cm⁻¹.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: In a suitable deuterated solvent (like DMSO-d₆), one would expect to see distinct signals for the different types of protons: a triplet for the OH proton, a singlet for the two CH₂ protons, a broad singlet for the two NH₂ protons, and another singlet for the single NH proton. The integration of these peaks would correspond to a 1:2:2:1 ratio.

  • ¹³C NMR: Two signals would be expected in the proton-decoupled spectrum: one for the methylene carbon (-CH₂OH) around 60-70 ppm and one for the carbonyl carbon (-C=O) further downfield, typically around 170-175 ppm.

Synthesis and Stability

5.1 Synthetic Pathway A common and efficient method for synthesizing this compound is through the hydrazinolysis of an appropriate ester.[7] Specifically, ethyl 2-hydroxyacetate is reacted with hydrazine hydrate in an alcohol solvent, such as ethanol. The mixture is heated to drive the reaction to completion.[7]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process R1 Ethyl 2-hydroxyacetate Mix Mix & Reflux R1->Mix R2 Hydrazine Hydrate R2->Mix Solvent Ethanol (Solvent) Solvent->Mix Heat Heat (85 °C, 3h) Heat->Mix Workup Concentrate Mix->Workup Product This compound (Yield: 81%) Workup->Product

Caption: General workflow for the synthesis of this compound.

5.2 Chemical Stability and Storage The recommended storage conditions for this compound are under an inert atmosphere in a freezer at -20°C.[7] This implies potential sensitivity to oxidation from atmospheric oxygen and/or degradation at room temperature over long periods. The hydrazide functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions. For laboratory use, it is best practice to store the compound in a tightly sealed container, possibly flushed with nitrogen or argon, and kept refrigerated or frozen.

Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of this compound and similar compounds.

6.1 Protocol: Melting Point Determination via Capillary Method

  • Principle: This method relies on the precise temperature at which a crystalline solid transitions to a liquid. For a pure compound, this transition occurs over a narrow range (typically < 2 °C).

  • Methodology:

    • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

    • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

    • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Determination: Heat the block rapidly to about 15-20 °C below the expected melting point (90 °C). Then, reduce the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.

  • Causality & Validation: The slow heating rate near the melting point is critical for thermal equilibrium between the sample, thermometer, and heating block. The sharpness of the range validates the purity of the sample.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Calibrated Melting Point Apparatus load->setup heat_fast Rapid Heat to ~75°C setup->heat_fast heat_slow Slow Heat Rate (1-2 °C/min) heat_fast->heat_slow observe Observe & Record T1 (First liquid drop) heat_slow->observe observe2 Observe & Record T2 (All liquid) observe->observe2 report Report Range (T1 - T2) observe2->report end End report->end

Caption: Workflow for determining melting point by the capillary method.

6.2 Protocol: Acquiring ESI-MS Data

  • Principle: Electrospray ionization creates gas-phase ions from a liquid sample, which are then separated by their mass-to-charge ratio by a mass analyzer.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent, typically Methanol or Acetonitrile/Water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.

    • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to scan in positive ion mode over a mass range that includes the expected ions (e.g., m/z 50-200).

    • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Data Acquisition: Acquire the mass spectrum. The base peak should correspond to the protonated molecule [M+H]⁺ at m/z ~91.05.

  • Causality & Validation: Using a dilute solution prevents source contamination and ion suppression. The addition of acid provides a source of protons, ensuring efficient formation of the [M+H]⁺ ion, which is the primary species for mass validation. The presence of the correct molecular ion with its expected isotopic pattern validates the molecular weight.

References

2-Hydroxyacetohydrazide CAS number 3530-14-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxyacetohydrazide (CAS 3530-14-1)

Authored by: A Senior Application Scientist

Introduction

This compound, also known as Glycolic Acid Hydrazide, is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, which incorporates both a hydroxyl and a hydrazide functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules and heterocyclic systems.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3][4] Its dual functionality imparts a high degree of polarity, influencing its solubility and reactivity. The presence of multiple hydrogen bond donors and acceptors contributes to its solid state at ambient conditions and its solubility in polar solvents.[5][6]

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 3530-14-1[5][7]
Molecular Formula C₂H₆N₂O₂[4][7]
Molecular Weight 90.08 g/mol [5][7]
Appearance White to off-white crystalline solid[3][4]
Melting Point 90-93 °C[3][5]
Boiling Point 395.0 ± 25.0 °C (Predicted)[3][5]
Density 1.311 ± 0.06 g/cm³ (Predicted)[3][5]
pKa 12.46 ± 0.18 (Predicted)[4][5]
Solubility Soluble in Methanol; also soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[5]
SMILES C(C(=O)NN)O[7]
InChIKey LIUCWHQVLKSECA-UHFFFAOYSA-N[5][7]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the hydrazinolysis of an ester of glycolic acid, typically ethyl 2-hydroxyacetate (ethyl glycolate).[5][8] This nucleophilic acyl substitution reaction is straightforward and generally proceeds with high yield.

Reaction Workflow

The diagram below illustrates the synthetic pathway from ethyl 2-hydroxyacetate to this compound.

G cluster_reactants Reactants cluster_products Products R1 Ethyl 2-hydroxyacetate (Ethyl Glycolate) P1 This compound R1->P1 + Hydrazine (Solvent: Ethanol) Heat (Reflux) R2 Hydrazine P2 Ethanol G cluster_derivatives Derivative Classes cluster_activities Potential Biological Activities center This compound (Scaffold) d1 Hydrazide-Hydrazones center->d1 Condensation w/ Aldehydes d2 1,3,4-Oxadiazoles center->d2 Cyclization d3 1,2,4-Triazoles center->d3 Cyclization d4 Pyrazoles center->d4 Cyclization a2 Anti-inflammatory center->a2 Direct Activity a1 Antimicrobial d1->a1 a3 Antitumor d2->a3 a4 Anticonvulsant d3->a4

References

A Technical Guide to 2-Hydroxyacetohydrazide: A Versatile Bifunctional Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxyacetohydrazide (glycolic acid hydrazide) is a deceptively simple, yet remarkably potent, bifunctional molecule that has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Possessing both a nucleophilic hydrazide and a versatile hydroxyl group within its compact C2 framework, it serves as an ideal starting material for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causality behind its synthetic utility. We will detail its synthesis, explore its pivotal role as a precursor to bioactive hydrazide-hydrazones, and provide validated protocols for its conversion into therapeutically relevant heterocyclic scaffolds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. Furthermore, this guide will synthesize field-proven insights into its applications in drug development, particularly in the generation of novel antimicrobial agents and the strategic use of its derivatives as bioisosteres. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction to this compound: The Strategic Advantage of Bifunctionality

At its core, the synthetic power of this compound (C₂H₆N₂O₂) stems from its unique arrangement of functional groups.[1][2]

  • The Hydrazide Moiety (-CONHNH₂): This group is a cornerstone of heterocyclic chemistry. The terminal -NH₂ group is highly nucleophilic, making it prone to reaction with electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form hydrazones.[3] The entire hydrazide unit is a common precursor for a variety of five-membered heterocycles.[4]

  • The Primary Hydroxyl Group (-OH): This group offers a secondary site for synthetic elaboration. It can be esterified, etherified, or oxidized, allowing for the introduction of diverse functionalities or for its use as a handle for attachment to other molecular scaffolds.[5]

This dual functionality is not merely additive; it is synergistic. It allows for a controlled, stepwise elaboration of the molecule. One group can be reacted selectively while the other is carried through, or both can be engaged in cyclization reactions to form more complex structures. This inherent versatility makes this compound a highly valuable and cost-effective starting point for creating molecular diversity.

Synthesis of this compound

The most direct and widely adopted method for preparing this compound is the hydrazinolysis of a glycolic acid ester, such as methyl or ethyl glycolate.

Mechanistic Principle: Nucleophilic Acyl Substitution

The synthesis hinges on a classic nucleophilic acyl substitution mechanism. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the alcohol (methanol or ethanol) as a leaving group to yield the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

General Experimental Protocol: Synthesis via Hydrazinolysis
  • Reagents: Ethyl glycolate (1.0 eq), Hydrazine hydrate (1.2-1.5 eq), Absolute ethanol.

  • Step 1: Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

  • Step 2: Addition of Reagents: Add ethyl glycolate to the ethanol, followed by the slow, dropwise addition of hydrazine hydrate. The reaction is exothermic, and gentle cooling may be necessary during the initial addition.

  • Step 3: Reflux: Once the addition is complete, heat the reaction mixture to reflux (typically around 80°C) and maintain for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Step 5: Purification: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Visualization: Synthesis Workflow

cluster_start Starting Materials cluster_process Process cluster_end Product & Byproduct A Ethyl Glycolate C Nucleophilic Acyl Substitution A->C B Hydrazine Hydrate B->C D Reflux in Ethanol (4-6 hours) C->D Formation of Tetrahedral Intermediate E This compound D->E F Ethanol (Byproduct) D->F

Caption: Workflow for the synthesis of this compound.

The Pivotal Role in Heterocyclic Synthesis

This compound is a premier building block for constructing nitrogen- and oxygen-containing heterocycles, many of which are "privileged scaffolds" in medicinal chemistry.

The Hydrazide-Hydrazone Intermediate: A Gateway to Diversity

The first and most common transformation of this compound is its condensation with an aldehyde or ketone. This reaction forms a hydrazide-hydrazone, which contains a reactive azomethine group (-NH-N=CH-).[7] These intermediates are not only synthetically useful but often exhibit significant biological activity themselves.[8][9]

Protocol: General Synthesis of a 2-Hydroxyacetohydrazone

  • Reagents: this compound (1.0 eq), Substituted aromatic aldehyde (1.0 eq), Ethanol, Glacial acetic acid (catalytic amount).

  • Step 1: Dissolve this compound in ethanol in a round-bottom flask.

  • Step 2: Add the substituted aldehyde to the solution.

  • Step 3: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Step 4: Reflux the mixture for 2-4 hours. Product precipitation is often observed during this time.

  • Step 5: Cool the reaction mixture, collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone.[8]

Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a highly sought-after heterocycle in drug design, often serving as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[10][11] Hydrazide-hydrazones derived from this compound can be readily cyclized to form these structures.

Mechanistic Insight: The most common method involves oxidative cyclization. An oxidizing agent, such as bromine in acetic acid or phosphorus oxychloride, facilitates the removal of two hydrogen atoms and the formation of the stable, aromatic oxadiazole ring through an intramolecular cyclodehydration process.[12]

Protocol: Oxidative Cyclization to a 1,3,4-Oxadiazole

  • Reagents: A previously synthesized hydrazone (1.0 eq), Phosphorus oxychloride (POCl₃) as both reagent and solvent.

  • Step 1: Carefully add the hydrazone to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser.

  • Step 2: Gently reflux the mixture for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • Step 3: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Step 4: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Step 5: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 1,3,4-oxadiazole derivative.[12]

Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole ring is another privileged scaffold known for its wide range of pharmacological activities.[13] this compound can be converted to triazoles through a multi-step sequence, typically involving the formation of a thiosemicarbazide intermediate.

Mechanistic Insight: The hydrazide is first reacted with an isothiocyanate to form a thiosemicarbazide. This intermediate is then cyclized under basic conditions (e.g., sodium hydroxide). The base promotes an intramolecular nucleophilic attack of one of the nitrogen atoms onto the thiocarbonyl carbon, followed by dehydration to yield the aromatic 1,2,4-triazole-thiol.[14]

Protocol: Synthesis of a 1,2,4-Triazole-thiol

  • Step 1 (Thiosemicarbazide formation): Reflux this compound (1.0 eq) and a selected phenyl isothiocyanate (1.0 eq) in ethanol for 2-3 hours. Cool and filter the resulting solid thiosemicarbazide.

  • Step 2 (Cyclization): Reflux the isolated thiosemicarbazide in an aqueous sodium hydroxide solution (e.g., 10%) for 4-6 hours.[14]

  • Step 3 (Workup): Cool the reaction mixture and pour it into ice water. Acidify with a mineral acid (e.g., HCl) to precipitate the triazole product.

  • Step 4 (Purification): Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Pathways from this compound

cluster_path1 Pathway 1 cluster_path2 Pathway 2 A This compound B Hydrazide-Hydrazone Intermediate A->B + Aldehyde/Ketone (Condensation) D Thiosemicarbazide Intermediate A->D + Isothiocyanate C 1,3,4-Oxadiazole Derivative B->C + POCl₃ (Cyclodehydration) E 1,2,4-Triazole-thiol Derivative D->E + NaOH (Cyclization)

Caption: Key synthetic routes originating from this compound.

Applications in Medicinal Chemistry

The derivatives of this compound are of profound interest to drug development professionals due to their broad and potent biological activities.

Precursors to Potent Antimicrobial Agents

A significant body of research has demonstrated that hydrazide-hydrazones and the heterocyclic systems derived from them possess strong antimicrobial, antifungal, and antitubercular properties.[3][7][8][9] The N-N-C=O linkage and the azomethine group are often critical for activity, potentially by interfering with microbial metabolic pathways or cell wall synthesis.[7][15]

Compound TypeTarget OrganismReported MIC (µg/mL)Reference
Hydrazide-hydrazone derivativeStaphylococcus aureus0.488 - 7.81[8]
Hydrazide-hydrazone derivativeCandida albicans64[16]
Hydrazide-hydrazone derivativeEscherichia coli25 - 100[7]
1,2,3-Thiadiazole HydrazoneStaphylococcus spp.1.95[9]

Table 1: Representative Minimum Inhibitory Concentration (MIC) values for derivatives incorporating the hydrazide-hydrazone motif.

The Hydrazide Moiety and its Bioisosteres in Drug Design

The hydrazide group itself has emerged as a promising zinc-binding group (ZBG) for inhibiting metalloenzymes, such as Histone Deacetylases (HDACs), which are important targets in cancer therapy.[17] Furthermore, the 1,3,4-oxadiazole ring synthesized from this compound is a classic example of bioisosterism. It effectively mimics the hydrogen bond accepting properties and geometry of an amide or ester bond while being resistant to hydrolysis by metabolic enzymes like proteases and esterases. This strategy is frequently employed to enhance the oral bioavailability and half-life of drug candidates.

A Amide Bond R₁ C=O N-H R₂ C Properties: - H-bond acceptor - Planar geometry - Metabolically labile A->C Rel Bioisosteric Replacement A->Rel B 1,3,4-Oxadiazole Ring R₁ C O C R₂ D Properties: - H-bond acceptor - Planar geometry - Metabolically stable B->D Rel->B

Caption: Bioisosteric relationship between an amide and a 1,3,4-oxadiazole.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular design and construction. Its inherent bifunctionality provides a robust platform for the efficient synthesis of diverse and complex molecules. The straightforward conversion to hydrazones and subsequent cyclization into high-value heterocyclic systems like oxadiazoles and triazoles underscores its importance in synthetic and medicinal chemistry. The proven track record of its derivatives as potent antimicrobial agents ensures its continued relevance in the fight against infectious diseases. Future research will likely focus on leveraging the hydroxyl group for the creation of novel bifunctional molecules, PROTACs, and antibody-drug conjugates, further expanding the synthetic utility of this exceptional building block.

References

An In-depth Technical Guide to Hydroxyacetic Acid Hydrazide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyacetic acid hydrazide, also known as glycolic acid hydrazide, is a versatile bifunctional molecule that has garnered interest in various scientific fields, from medicinal chemistry to materials science. Its structure, combining a reactive hydrazide moiety with a hydroxyl group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, most notably hydrazide-hydrazone derivatives with significant biological activities. This technical guide provides a comprehensive overview of the discovery and history of hydroxyacetic acid hydrazide, its synthesis and physicochemical properties, and its current and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Historical Perspective: The Genesis of Hydrazides and the Emergence of a Hydroxy-Functionalized Derivative

The story of hydroxyacetic acid hydrazide is intrinsically linked to the broader history of hydrazide chemistry, a field pioneered by the German chemist Theodor Curtius. In 1895, Curtius reported the first synthesis of simple acyl hydrazides, namely formic and acetic acid hydrazides.[1] This seminal work laid the foundation for the exploration of a new class of organic compounds and their derivatives.

While the exact date of the first synthesis of hydroxyacetic acid hydrazide is not definitively documented in readily available literature, its conceptualization follows directly from Curtius's foundational work. The parent compound, hydroxyacetic acid (glycolic acid), was first prepared in 1851 by the German chemist Adolph Strecker and the Russian chemist Nikolai Nikolaevich Sokolov.[2] With the establishment of methods to convert carboxylic acids and their esters into hydrazides, it was a logical progression for chemists in the late 19th or early 20th century to apply these techniques to alpha-hydroxy acids like glycolic acid.

The primary impetus for the synthesis of hydrazides and their subsequent derivatives has been the search for new therapeutic agents. The discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century sparked immense interest in this class of compounds, leading to the synthesis and evaluation of a vast number of analogues, including those derived from functionalized carboxylic acids like hydroxyacetic acid.

Physicochemical Properties and Characterization

Hydroxyacetic acid hydrazide (CAS No: 3530-14-1) is a white crystalline solid at room temperature.[3] Its bifunctional nature, possessing both a hydroxyl group and a hydrazide moiety, dictates its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C₂H₆N₂O₂[4][5]
Molecular Weight 90.08 g/mol [4][6]
Appearance White Crystalline Solid[3]
Melting Point 90-93 °C[3]
pKa (Predicted) 12.46 ± 0.18[3]
Topological Polar Surface Area 75.4 Ų[6]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 3[3]

Analytical Characterization: The structure and purity of hydroxyacetic acid hydrazide are typically confirmed using a combination of spectroscopic and analytical techniques. While a specific, detailed protocol for hydroxyacetic acid hydrazide is not provided in the search results, standard methods for the characterization of organic compounds are applicable. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present, such as the N-H, C=O, and O-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Synthesis of Hydroxyacetic Acid Hydrazide: A Methodological Overview

The most common and straightforward method for the synthesis of hydroxyacetic acid hydrazide is the hydrazinolysis of an ester of hydroxyacetic acid, typically ethyl or methyl hydroxyacetate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and the corresponding alcohol as a byproduct.

Experimental Protocol: Synthesis from Ethyl 2-Hydroxyacetate

This protocol is adapted from a standard laboratory procedure for the synthesis of hydrazides.

Materials:

  • Ethyl 2-hydroxyacetate

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-hydroxyacetate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.05-1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure hydroxyacetic acid hydrazide.

A similar procedure has been reported to yield 2-hydroxyacetylhydrazine in 81% yield by heating ethyl 2-hydroxyacetate and hydrazine in ethanol at 85°C for 3 hours.[3]

Synthesis_of_Hydroxyacetic_Acid_Hydrazide cluster_reactants Reactants cluster_process Process cluster_products Products ethyl_hydroxyacetate Ethyl 2-Hydroxyacetate intermediate Reaction Mixture ethyl_hydroxyacetate->intermediate hydrazine Hydrazine Hydrate hydrazine->intermediate ethanol Ethanol (Solvent) ethanol->intermediate reflux Reflux (Heat) product Hydroxyacetic Acid Hydrazide reflux->product byproduct Ethanol (Byproduct) reflux->byproduct intermediate->reflux Heating

Caption: Synthesis of Hydroxyacetic Acid Hydrazide.

Applications of Hydroxyacetic Acid Hydrazide

The primary application of hydroxyacetic acid hydrazide is as a chemical intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical and biological relevance.

Precursor to Biologically Active Hydrazide-Hydrazones

The most significant use of hydroxyacetic acid hydrazide is in the synthesis of hydrazide-hydrazone derivatives. These compounds are formed through the condensation reaction of the hydrazide with various aldehydes and ketones. This modular synthesis allows for the creation of large libraries of compounds with diverse structures and biological activities.

Hydrazide-hydrazones derived from hydroxyacetic acid have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: A study reported the synthesis of a series of hydrazide-hydrazones of hydroxyacetic acid and their evaluation for in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, and fungi.[7] Some of these compounds exhibited significant bactericidal activity, in some cases exceeding that of commonly used antibiotics.[7]

Hydrazone_Formation cluster_reactants Reactants cluster_process Process cluster_products Products hah Hydroxyacetic Acid Hydrazide acid_catalyst Acid Catalyst hah->acid_catalyst aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->acid_catalyst hydrazone Hydrazide-Hydrazone acid_catalyst->hydrazone Condensation water Water (Byproduct) acid_catalyst->water

Caption: Formation of Hydrazide-Hydrazones.

Potential in Organic Synthesis

Beyond its role as a precursor to bioactive molecules, hydroxyacetic acid hydrazide is a useful building block in general organic synthesis.[3] The presence of three reactive sites—the hydroxyl group, the primary amine of the hydrazide, and the secondary amine of the hydrazide—allows for a variety of chemical transformations, making it a versatile synthon for the construction of heterocyclic compounds and other complex organic molecules.

Contextual Applications of the Parent Compound: Glycolic Acid

While the direct industrial applications of hydroxyacetic acid hydrazide are not extensively documented, the wide-ranging uses of its parent compound, glycolic acid, provide context for the potential utility of its derivatives. Glycolic acid is used in:

  • The textile industry as a dyeing and tanning agent.[8][9]

  • The production of biodegradable polymers such as polyglycolic acid (PGA).[8]

  • Industrial cleaning formulations for descaling and rust removal.[8][10]

  • The cosmetics industry as an exfoliant in skincare products.[10][11]

The functionalization of glycolic acid to its hydrazide derivative could potentially modify or enhance its properties for some of these applications, for example, by improving its chelating ability or its reactivity in polymerization processes.

Mechanism of Action of Hydrazide Derivatives

The biological activity of hydrazide-hydrazones is attributed to their ability to interact with various biological targets. While the specific mechanism of action for derivatives of hydroxyacetic acid hydrazide has not been fully elucidated, studies on other hydrazide-hydrazone compounds suggest several potential modes of action.

The antibacterial potency of some hydrazide-hydrazones may be linked to their strong binding interactions in the active site of DNA gyrase , an essential bacterial enzyme involved in DNA replication.[12] Inhibition of this enzyme leads to the disruption of bacterial cell division and ultimately cell death.

Other potential mechanisms of action for hydrazide derivatives include:

  • Inhibition of tubulin polymerization: Some hydrazide-hydrazone compounds have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton, which can lead to anticancer activity.

  • Chelation of metal ions: The hydrazide-hydrazone moiety can act as a chelating agent for metal ions that are essential for the function of various enzymes in pathogenic microorganisms.

Mechanism_of_Action hydrazone Hydrazide-Hydrazone Derivative inhibition Inhibition hydrazone->inhibition dna_gyrase DNA Gyrase disruption Disruption of Cellular Processes dna_gyrase->disruption tubulin Tubulin tubulin->disruption metal_ions Metal Ions metal_ions->disruption inhibition->dna_gyrase inhibition->tubulin inhibition->metal_ions Chelation cell_death Cell Death disruption->cell_death

Caption: Potential Mechanisms of Action of Hydrazide-Hydrazones.

Future Outlook

Hydroxyacetic acid hydrazide remains a molecule of significant interest, primarily due to its utility as a scaffold for the development of new bioactive compounds. The ease of its synthesis and the modular nature of the subsequent hydrazone formation make it an attractive starting material for high-throughput screening and drug discovery programs.

Future research in this area is likely to focus on:

  • Expansion of the chemical space: The synthesis of novel hydrazide-hydrazone libraries with greater structural diversity to explore a wider range of biological targets.

  • Elucidation of specific mechanisms of action: Detailed mechanistic studies to identify the precise molecular targets of bioactive derivatives of hydroxyacetic acid hydrazide.

  • Development of new applications: Exploration of the use of hydroxyacetic acid hydrazide and its derivatives in materials science, for example, in the development of new polymers or functional coatings.

Conclusion

From its historical roots in the pioneering work of Theodor Curtius to its current role as a valuable building block in medicinal chemistry, hydroxyacetic acid hydrazide is a compound with a rich scientific heritage and a promising future. Its straightforward synthesis, versatile reactivity, and the demonstrated biological activity of its derivatives ensure its continued relevance in the ongoing search for new scientific and therapeutic innovations. This technical guide has provided a comprehensive overview of the key aspects of this important molecule, offering a foundation for further research and development.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, application, and disposal of 2-Hydroxyacetohydrazide, a versatile reagent in modern drug discovery and chemical synthesis. As a Senior Application Scientist, the following content is synthesized from established safety protocols, peer-reviewed literature, and practical laboratory experience to ensure scientific integrity and promote a culture of safety.

Understanding this compound: A Profile for the Modern Chemist

This compound (CAS No. 3530-14-1) is a bifunctional molecule featuring both a hydroxyl and a hydrazide moiety.[1] This unique structure makes it a valuable building block in the synthesis of a wide array of bioactive molecules and complex chemical architectures. Its primary utility lies in its nucleophilic hydrazide group, which readily reacts with electrophilic centers, most notably the carbonyl groups of aldehydes and ketones, to form stable hydrazone linkages.[2][3][4][5] This reactivity is harnessed in several key areas of pharmaceutical and chemical research:

  • Scaffold for Heterocyclic Synthesis: The hydrazide functionality is a cornerstone in the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in many marketed drugs.[][7][8][9]

  • Linker in Bioconjugation: The ability to form stable bonds with biomolecules (after conversion of a target to an aldehyde or ketone) makes this compound and its derivatives useful as linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[10][11][12][13]

  • Formation of Bioactive Hydrazones: The resulting hydrazone derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3]

Given its utility, a thorough understanding of its hazard profile is paramount for any researcher incorporating this reagent into their workflows.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound presents several health and physical hazards that necessitate careful handling and the implementation of robust safety controls.

Health Hazards

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following table summarizes the key toxicological data as reported in safety data sheets and toxicological profiles for hydrazines.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Harmful if swallowed.H302[1][14]
Acute Toxicity (Dermal) Harmful in contact with skin.H312[1][14]
Acute Toxicity (Inhalation) Harmful if inhaled.H332[1][14][15]
Skin Corrosion/Irritation Causes skin irritation. In some cases, it can cause severe skin burns.H315[1] / H314[15]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.H319[1] / H318[15]
Respiratory Sensitization May cause respiratory irritation.H335[1]
Germ Cell Mutagenicity Suspected of causing genetic defects.H341[1]
Carcinogenicity Suspected of causing cancer.H351[1]

It is important to note that while specific chronic toxicity data for this compound is limited, hydrazine and its derivatives are a class of compounds with known systemic toxicity, affecting the liver, kidneys, and central nervous system upon prolonged or repeated exposure.[16][17][18] Therefore, it is prudent to treat this compound with the same level of caution as other potentially carcinogenic and mutagenic hydrazines.

Physical Hazards

The primary physical hazard associated with this compound is its potential to form explosive mixtures with air upon intense heating.[15] It is a combustible solid, and its vapors are heavier than air and may travel along the ground to an ignition source.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place to minimize the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, dispensing, and running reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the fume hood should be designated for work with this compound to prevent cross-contamination.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be available to all laboratory personnel.

  • Training: All personnel who will handle this compound must receive documented training on its hazards, safe handling procedures, and emergency response.

  • Restricted Access: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with this compound.

  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended for extended operations.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger-scale operations, a chemical-resistant apron is advised.

  • Respiratory Protection: For situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the hierarchy of controls for safely handling this compound.

G cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with this compound.

Step-by-Step Experimental Protocol: Synthesis of a Hydrazone Derivative

This section provides a detailed protocol for a common application of this compound: the synthesis of a hydrazone from an aromatic aldehyde. This protocol is illustrative and should be adapted based on the specific substrate and scale of the reaction.

Objective: To synthesize N'-(phenylmethylene)-2-hydroxyacetohydrazide.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (reagent grade)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter.

    • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Prepare an ice-water bath.

  • Reaction Setup:

    • In the fume hood, weigh 1.0 equivalent of this compound and dissolve it in ethanol in the round-bottom flask.

    • Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the solution.

    • In a separate container, dissolve 1.0 equivalent of benzaldehyde in a minimal amount of ethanol.

  • Reaction:

    • Slowly add the benzaldehyde solution to the stirred solution of this compound at room temperature.

    • Once the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice-water bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazone.

The following workflow diagram illustrates the key steps in this synthesis.

G cluster_1 Hydrazone Synthesis Workflow Start Start Dissolve Dissolve this compound and catalyst in Ethanol Start->Dissolve Add_Aldehyde Slowly add Benzaldehyde solution Dissolve->Add_Aldehyde Reflux Heat to Reflux (Monitor by TLC) Add_Aldehyde->Reflux Cool Cool to RT, then in Ice Bath Reflux->Cool Filter Filter and Wash with cold Ethanol Cool->Filter Recrystallize Recrystallize Product Filter->Recrystallize End Pure Hydrazone Recrystallize->End

Caption: A typical workflow for the synthesis of a hydrazone from this compound.

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions, this compound should be stored and handled away from the following:

  • Strong Oxidizing Agents: Can cause violent reactions.[14][19]

  • Strong Bases: May cause decomposition.[19]

  • Metals: Can give off hydrogen gas upon reaction.[15]

  • Moisture: The compound is hygroscopic and should be protected from moist air or water.[19]

  • Heat and Ignition Sources: Avoid strong heating to prevent decomposition and the formation of explosive mixtures with air.[15]

Spill and Emergency Procedures

In the event of a spill or accidental release, prompt and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to handle the cleanup.

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[15]

    • Skin Contact: Immediately remove contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][20]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][20]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Waste Disposal and Decontamination

All waste containing this compound, including reaction residues, contaminated materials, and excess reagent, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. One suggested method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner.[14]

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., ethanol, acetone) to remove residual organic compounds. Collect the rinsate as hazardous waste.

  • Wash the glassware with soap and water.

  • A final rinse with a dilute solution of sodium hypochlorite can be used to oxidize any remaining traces of hydrazide. Caution: This should be done with care, as the reaction can be exothermic. The glassware should be thoroughly rinsed with water afterward.

Conclusion: A Commitment to Safe Science

This compound is a powerful tool in the arsenal of the modern medicinal and synthetic chemist. Its utility, however, is matched by its potential hazards. By understanding its properties, implementing robust safety protocols, and maintaining a vigilant and proactive approach to laboratory safety, researchers can harness the full potential of this versatile molecule while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to seek out further information, conduct thorough risk assessments for their specific experimental conditions, and foster a laboratory environment where safety is an integral part of the scientific process.

References

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2-Hydroxyacetohydrazide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Hydroxyacetohydrazide in Modern Drug Discovery

This compound (CAS No. 3530-14-1) is a deceptively simple molecule that serves as a highly versatile building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, featuring a nucleophilic hydrazide and a primary alcohol, allows for its strategic incorporation into a wide array of complex molecular architectures. Hydrazides, as a class, are pivotal functional groups for synthesizing novel compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[3][4] The hydroxyl group offers an additional point for modification or for influencing solubility and pharmacokinetic properties. Consequently, the reliable sourcing of this reagent at high purity is not a trivial logistical step but a foundational requirement for reproducible and successful research. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on selecting commercial suppliers, verifying compound quality, and implementing its use in a laboratory setting.

The Imperative of High Purity in Experimental Success

In any synthetic or analytical workflow, the purity of starting materials is paramount. For this compound, this is particularly critical due to its common synthesis pathways and potential side reactions.

Causality of Impurities: A prevalent synthesis route involves the reaction of an ester of glycolic acid (like ethyl glycolate) with a hydrazine source.[5] This process can lead to several impurities that can compromise downstream applications:

  • Unreacted Starting Materials: Residual glycolic acid esters or hydrazine can interfere with subsequent reactions or analytical readouts.

  • Regioisomers: If substituted hydrazines are used, regioisomers can form, which may be difficult to separate and can lead to unintended final products.[5]

  • Degradation Products: As a small, reactive molecule, improper storage or handling can lead to degradation, introducing further contaminants.

The presence of these impurities can lead to failed reactions, artifactual biological data, and significant delays in research timelines. Therefore, selecting a supplier that provides a high-purity product with transparent quality documentation is the first and most critical step.

Commercial Supplier Landscape for High-Purity this compound

Sourcing high-purity this compound requires careful evaluation of supplier specifications. The following table summarizes offerings from established chemical suppliers catering to the research and pharmaceutical sectors. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) before purchase to confirm purity and specifications.

SupplierCAS NumberStated PurityMolecular FormulaMolecular Weight
Sigma-Aldrich (MilliporeSigma) 3530-14-195%C₂H₆N₂O₂90.08 g/mol
Oakwood Chemical 3530-14-197%C₂H₆N₂O₂90.08 g/mol
Santa Cruz Biotechnology 3530-14-1Research Grade*C₂H₆N₂O₂90.08 g/mol
  • Note: "Research Grade" implies suitability for research purposes, but purity percentage should be confirmed by consulting the lot-specific Certificate of Analysis.

Workflow for Supplier Selection and Incoming Quality Control

To ensure the integrity of your experiments, a systematic approach to procurement and validation is essential. The following workflow provides a self-validating system for qualifying a new batch of this compound.

cluster_procurement Phase 1: Procurement cluster_qc Phase 2: In-House QC Verification cluster_decision Phase 3: Decision A Identify Potential Suppliers B Request Lot-Specific Certificate of Analysis (CoA) A->B C Review Supplier CoA (Purity, Analytical Methods) B->C D Select Supplier & Procure C->D E Receive Compound Log Lot Number D->E Shipment F Perform Identity & Purity Tests (e.g., ¹H NMR, HPLC-MS) E->F G Compare Data to Supplier CoA & Specs F->G H Does Data Match? G->H I Release for Use in Experiments H->I Yes J Quarantine Lot Contact Supplier H->J No A Combine Reactants (1 eq. Hydrazide, 1 eq. Aldehyde) in Ethanol B Add Catalytic Acetic Acid (1-2 drops) A->B C Heat Mixture to Reflux (e.g., 80°C) B->C D Monitor Reaction by TLC (Check for consumption of starting materials) C->D E Reaction Complete? D->E E->C No F Cool Reaction Mixture to Room Temperature E->F Yes G Collect Precipitate by Vacuum Filtration F->G H Wash Product with Cold Ethanol G->H I Dry Product under Vacuum H->I J Characterize Product (NMR, MS, MP) I->J

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives Using 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of hydrazone derivatives, utilizing 2-hydroxyacetohydrazide as a versatile starting hydrazide. Hydrazones represent a critical class of compounds in medicinal chemistry, renowned for their extensive range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3][4] The strategic incorporation of the this compound moiety introduces a hydroxyl group, which can significantly influence the pharmacological profile and physicochemical properties of the resulting derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and robust characterization methodologies.

Introduction: The Significance of Hydrazones in Drug Discovery

Hydrazones are characterized by the azomethine group (-NHN=CH-), a pharmacophore that imparts a wide spectrum of therapeutic effects.[2][5] The synthesis of these molecules is a cornerstone of many medicinal chemistry programs, driven by their relative ease of preparation and the vast structural diversity that can be achieved.[3][6] The general synthetic route involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[7][8]

This compound is a particularly valuable building block in this context. Its primary hydroxyl group offers several advantages:

  • Enhanced Solubility: The hydroxyl group can improve the aqueous solubility of the final compound, a crucial factor for bioavailability.

  • Hydrogen Bonding: It provides an additional site for hydrogen bonding, which can strengthen the interaction of the molecule with biological targets like enzymes and receptors.

  • Chelating Properties: The presence of the hydroxyl and hydrazone moieties can create potential sites for metal chelation, a property explored in the design of certain therapeutic agents.

This application note will elucidate the chemical principles and provide a field-proven protocol for synthesizing novel hydrazone derivatives from this compound, enabling researchers to efficiently generate compound libraries for screening and drug development.

Reaction Principle and Mechanism

The formation of a hydrazone from this compound and an aldehyde or ketone is a classic nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde or ketone.

The mechanism proceeds in two key stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[9]

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group on the carbinolamine, turning it into a good leaving group (H₂O). The subsequent loss of water and a proton from the nitrogen atom results in the formation of a stable C=N double bond, yielding the final hydrazone product.[8]

The overall reaction is reversible, but the equilibrium can be driven towards the product by removing water as it is formed.

Caption: General reaction mechanism for hydrazone synthesis.

Detailed Experimental Protocol

This protocol provides a general, yet robust, method for the synthesis of hydrazone derivatives. It should be adapted based on the specific reactivity of the chosen aldehyde or ketone.

Materials and Equipment
  • Reagents:

    • This compound

    • Substituted Aldehyde or Ketone (e.g., salicylaldehyde, vanillin, acetophenone)

    • Solvent: Ethanol (Absolute) or Methanol

    • Catalyst: Glacial Acetic Acid

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

    • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.90 g) in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (10 mmol) of the selected aldehyde or ketone.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Allow the reaction to proceed for 4-6 hours.[10]

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC. Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction's progression towards completion.[2]

  • Product Isolation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold distilled water while stirring. A solid precipitate of the crude hydrazone should form.[10][11]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with a small amount of cold water to remove any residual acid and unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven at 40-50°C or air-dry it until a constant weight is achieved.

Purification Protocol
  • Recrystallization: The purity of the synthesized hydrazone is critical for accurate biological evaluation. Recrystallization is the standard method for purification.

    • Transfer the crude, dry product to an Erlenmeyer flask.

    • Add a minimum amount of hot ethanol (or another suitable solvent) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature. Pure crystals of the hydrazone derivative will form.

    • For maximum yield, the flask can be placed in an ice bath to induce further crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[2][10]

Characterization and Validation

The identity and purity of the final product must be confirmed through a suite of analytical techniques. This multi-faceted characterization serves as a self-validating system for the protocol.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point range is indicative of a pure compound.[2]

  • FT-IR Spectroscopy: Record the IR spectrum. Key peaks to look for include:

    • N-H stretching (hydrazide): ~3200-3300 cm⁻¹

    • C=O stretching (amide): ~1650-1680 cm⁻¹

    • C=N stretching (imine of hydrazone): ~1600-1640 cm⁻¹[6]

    • O-H stretching (hydroxyl): Broad peak ~3300-3500 cm⁻¹

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR should confirm the presence of all expected protons, including the characteristic azomethine proton (-N=CH-) signal (typically δ 8-9 ppm) and the amide N-H proton (typically δ >10 ppm).[6]

    • ¹³C NMR will confirm the carbon skeleton, including the C=N and C=O carbons.[6]

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm that it matches the theoretical mass of the expected product.[6]

Caption: Experimental workflow for hydrazone synthesis.

Data Summary: Representative Examples

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various hydrazone derivatives from this compound. Yields are based on purified product.

EntryAldehyde/KetoneSolventReaction Time (h)CatalystExpected Yield (%)
1BenzaldehydeEthanol4Acetic Acid85-92%
24-HydroxybenzaldehydeEthanol5Acetic Acid88-95%
34-NitrobenzaldehydeEthanol4Acetic Acid90-96%
4SalicylaldehydeMethanol5Acetic Acid87-94%
5AcetophenoneEthanol6Acetic Acid75-82%
6VanillinMethanol5Acetic Acid89-95%

References

Application Notes & Protocols: 2-Hydroxyacetohydrazide as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools.[1][2] The choice of linker is paramount, dictating the stability, functionality, and efficacy of the final conjugate.[3][4] This guide provides a detailed exploration of 2-hydroxyacetohydrazide, a small, hydrophilic linker renowned for its ability to form pH-sensitive hydrazone bonds with carbonyl-containing biomolecules. We will delve into the underlying chemistry, provide validated protocols for its use in site-specific antibody labeling, and offer expert insights into characterization and troubleshooting.

Section 1: The Chemistry of this compound Ligation

Core Properties and Advantages

This compound (Glycolic acid hydrazide) is a bifunctional linker possessing a nucleophilic hydrazide moiety and a hydroxyl group.[5] Its compact structure and the presence of the hydroxyl group confer key advantages for bioconjugation:

  • Hydrophilicity: The hydroxyl group enhances water solubility, which can help mitigate the aggregation often caused by conjugating hydrophobic payloads to proteins.[6]

  • Biocompatible Reactivity: The hydrazide group reacts specifically with aldehydes and ketones under mild, aqueous conditions, functional groups that can be selectively introduced into biomolecules.[7]

  • Tunable Stability: The resulting hydrazone bond is stable at physiological pH but is susceptible to hydrolysis under mildly acidic conditions, making it an ideal acid-cleavable trigger for drug delivery systems.[3][8][9]

PropertyValueSource
Molecular Formula C₂H₆N₂O₂[5]
Molecular Weight 90.08 g/mol [5]
Canonical SMILES C(C(=O)NN)O[5]
Reactive Group Hydrazide (-C(=O)NHNH₂)
Target Functional Group Aldehyde (-CHO), Ketone (-C=O)[7]
Mechanism of Hydrazone Formation

The core reaction is a nucleophilic addition-elimination (condensation) between the terminal nitrogen of the hydrazide and a carbonyl carbon. The reaction is most efficient under mildly acidic conditions (pH 4.5–6.0), which serves to protonate the carbonyl oxygen, making the carbon more electrophilic without significantly protonating the hydrazide nucleophile.[8][10]

Antibody_Oxidation_Workflow mAb Glycosylated mAb (cis-diols present) Oxidation Mild Oxidation (e.g., 1-10 mM NaIO₄, 4°C, 30 min) mAb->Oxidation Step 1 Quench Quench & Purify (Glycerol, Desalting Column) Oxidation->Quench Step 2 Aldehyde_mAb Aldehyde-Activated mAb (Ready for Conjugation) Quench->Aldehyde_mAb Step 3

References

Application Notes & Protocols: 2-Hydroxyacetohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of the Hydrazide-Hydrazone Scaffold

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with diverse mechanisms of action.[1] Among the promising scaffolds in medicinal chemistry, the hydrazide-hydrazone moiety (R-CO-NH-N=CH-R') has garnered significant attention for its synthetic accessibility and broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[2][3] 2-Hydroxyacetohydrazide, a simple yet versatile building block, serves as an excellent starting point for the generation of extensive compound libraries.

The core of their bioactivity is often attributed to the azomethine group (-NH–N=CH-), which is crucial for their pharmacological effects.[1] This functional group can participate in hydrogen bonding and chelation with metal ions essential for microbial enzyme function, providing a basis for their antimicrobial action. Furthermore, the hydrazone linker is known to be stable at physiological pH but can be hydrolyzed under the acidic conditions found within certain cellular compartments, like lysosomes, or at infection sites, allowing for targeted drug release.[4] This application note provides a comprehensive guide to leveraging this compound for the synthesis and evaluation of new antimicrobial agents.

Postulated Mechanisms of Antimicrobial Action

While the precise mechanism can vary depending on the overall structure of the final derivative, several key pathways have been proposed for hydrazide-hydrazone compounds. Understanding these potential targets is crucial for rational drug design and interpreting experimental results.

  • Enzyme Inhibition: A primary proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking and in-vitro assays have shown that hydrazone derivatives can bind strongly to the active sites of enzymes like DNA gyrase , an enzyme critical for bacterial DNA replication.[2][3] By inhibiting this enzyme, the compounds prevent the bacterial cell from replicating its genetic material, leading to cell death.[5]

  • Cell Wall Synthesis Disruption: Some derivatives are thought to interfere with the biosynthesis of the bacterial cell wall by inhibiting enzymes such as glucosamine-6-phosphate synthase.[5]

  • Quorum Sensing Inhibition: At sub-inhibitory concentrations, certain hydrazones have demonstrated the ability to disrupt quorum sensing—the cell-to-cell communication system bacteria use to coordinate virulence factor expression, biofilm formation, and motility.[3] This represents an attractive anti-virulence strategy that may exert less selective pressure for resistance.

The following diagram illustrates the potential intervention points of hydrazide-hydrazone derivatives in bacterial cells.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Cell_Wall_Synthase Cell Wall Synthesis Enzymes Cell_Wall Cell Wall Integrity Cell_Wall_Synthase->Cell_Wall maintains QS_System Quorum Sensing System Virulence Virulence & Biofilm QS_System->Virulence regulates Hydrazone This compound Derivative Hydrazone->DNA_Gyrase Inhibits Hydrazone->Cell_Wall_Synthase Inhibits Hydrazone->QS_System Inhibits

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Synthesis and Characterization Protocols

The versatility of this compound lies in its straightforward reaction with a wide array of aldehydes and ketones to form hydrazone derivatives. This allows for the rapid generation of a diverse chemical library for screening.

Protocol 3.1: General Synthesis of this compound-Derived Hydrazones

This protocol describes the condensation reaction between this compound and an aromatic aldehyde.

Rationale: The reaction is a classic Schiff base formation, typically catalyzed by a small amount of acid in an alcohol solvent. Ethanol is commonly used as it effectively dissolves the reactants and is easily removed post-reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • To this solution, add the selected substituted aromatic aldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting materials), remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Screening Workflow

A systematic approach is essential for evaluating the antimicrobial potential of newly synthesized compounds. The standard workflow involves determining the minimum concentration of the compound that inhibits growth (MIC) and the minimum concentration that kills the bacteria (MBC).

G start Synthesized Hydrazone Derivative Stock mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) (Sub-culturing from MIC plate) mic->mbc Plate wells with no visible growth interpret Interpret Results (Bacteriostatic vs. Bactericidal) mbc->interpret

Caption: Standard workflow for in-vitro antimicrobial susceptibility testing.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound.[6][7]

Rationale: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth after a set incubation period. It is a quantitative measure of the compound's potency.

Materials:

  • Sterile 96-well microtiter plates

  • Synthesized hydrazone compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution:

    • In the first column of wells, add 100 µL of the dissolved test compound (this creates an initial 1:2 dilution).

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture with sterile saline or MHB to match a 0.5 McFarland standard. Further dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the appropriate volume of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Controls:

    • Positive Control: Set up a row with a known antibiotic (e.g., Gentamicin) following the same dilution scheme.

    • Negative Control: A row with the DMSO vehicle to ensure it has no antimicrobial activity at the concentrations used.

    • Growth Control: Column 11 (MHB + bacteria) should show turbidity.

    • Sterility Control: Column 12 (MHB only) should remain clear.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 4.2: Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC assay is a follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[8] It involves sub-culturing from the clear wells of the MIC plate onto agar plates.

Procedure:

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well to ensure the bacteria were viable.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the agar plate.

Data Presentation and Interpretation

Results should be tabulated for clear comparison. The ratio of MBC to MIC is used to classify the compound's activity.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Derivative 14 S. aureus0.4880.976Bactericidal (≤4)
Derivative 26 S. aureus7.8115.62Bactericidal (≤4)
Gentamicin S. aureus0.51.0Bactericidal (≤4)
Derivative 14 E. coli62.5>250Bacteriostatic (>4)
Gentamicin E. coli1.02.0Bactericidal (≤4)
Data is illustrative, based on findings for similar hydrazone compounds.[8]
  • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .

  • An MBC/MIC ratio of > 4 is considered bacteriostatic .

Some hydrazide-hydrazone derivatives have shown remarkable potency, with MIC values against Gram-positive bacteria as low as 0.002–0.98 µg/mL, in some cases far exceeding the activity of control antibiotics like nitrofurantoin.[2]

References

Application Notes and Protocols for the Development of Metal Ion Sensors Using 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for 2-Hydroxyacetohydrazide in Metal Ion Sensing

For researchers, scientists, and drug development professionals, the detection and quantification of metal ions are of paramount importance. Metal ions play crucial roles in biological systems, environmental chemistry, and pharmaceutical formulations. Their dysregulation is often linked to various diseases, making the development of sensitive and selective sensors a critical area of research.

This guide focuses on the application of this compound as a versatile building block for the synthesis of novel metal ion sensors. Hydrazone-based chemosensors, formed by the condensation of a hydrazide with an aldehyde or ketone, have garnered significant attention due to their synthetic accessibility and rich coordination chemistry. The incorporation of a hydroxyl group, as in this compound, provides a key proton-donating group that can participate in the signaling mechanism upon metal ion binding, often leading to distinct colorimetric or fluorescent responses.

While the direct application of this compound in published sensor literature is not extensively documented, its structural motifs are analogous to a well-established class of highly effective hydrazone-based sensors. This guide, therefore, provides a comprehensive framework based on established principles and protocols for similar compounds, enabling researchers to harness the potential of this compound in their sensing applications. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in sound scientific principles.

Part 1: Principles of Sensor Design and Signaling Mechanisms

The efficacy of a this compound-based sensor lies in its ability to selectively bind a target metal ion and transduce that binding event into a measurable optical signal. The core of the sensor is a Schiff base ligand, synthesized by reacting this compound with a suitable aldehyde or ketone.

The Role of the Schiff Base Ligand

The resulting hydrazone will possess several key features:

  • A Chelating Core: The hydrazone moiety (-C=N-NH-C=O) provides multiple donor atoms (nitrogen and oxygen) that can coordinate with a metal ion, forming a stable complex.

  • A Signaling Unit: The aromatic or conjugated system of the chosen aldehyde/ketone precursor will serve as the chromophore or fluorophore.

  • A Modulatable Hydroxyl Group: The hydroxyl group from the this compound backbone can participate in the coordination and signaling, often through deprotonation upon metal binding.

Common Signaling Mechanisms

The interaction of the Schiff base ligand with a metal ion can trigger several photophysical processes, leading to a detectable signal:

  • Chelation-Enhanced Fluorescence (CHEF): In many cases, the free ligand is weakly fluorescent due to processes like photoinduced electron transfer (PET) or C=N isomerization, which quench the excited state. Upon binding to a metal ion, the ligand's conformation becomes rigid, inhibiting these non-radiative decay pathways and leading to a significant "turn-on" of fluorescence.[1]

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density distribution within the molecule, modifying the energy of the intramolecular charge transfer transitions. This can result in a noticeable shift in the absorption or emission wavelength, leading to a color change (colorimetric sensing) or a ratiometric fluorescent response.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group in proximity to the imine nitrogen allows for ESIPT. Metal ion coordination can modulate this process, leading to changes in the fluorescence properties.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound-based sensor and its application in metal ion detection.

Synthesis of a this compound-Based Schiff Base Sensor (A Generalized Protocol)

This protocol describes the synthesis of a Schiff base sensor by condensing this compound with a fluorogenic aldehyde, such as 2-hydroxy-1-naphthaldehyde. This is a common strategy for creating fluorescent "turn-on" sensors.[1]

Materials and Reagents:

  • This compound

  • 2-hydroxy-1-naphthaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

Protocol:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol with gentle heating and stirring. In a separate beaker, dissolve 2-hydroxy-1-naphthaldehyde (1.0 mmol) in 20 mL of absolute ethanol.

  • Reaction Mixture: To the solution of this compound, add the ethanolic solution of 2-hydroxy-1-naphthaldehyde dropwise with continuous stirring.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction. Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the synthesized Schiff base sensor using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove.

  • Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Visualization of the Synthesis Workflow:

G cluster_synthesis Sensor Synthesis Workflow start Dissolve this compound and Aldehyde in Ethanol mix Mix Reactant Solutions start->mix catalyze Add Acetic Acid Catalyst mix->catalyze reflux Reflux for 4-6 hours catalyze->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash Precipitate cool->filter purify Recrystallize Product filter->purify dry Dry and Characterize purify->dry

Caption: Workflow for the synthesis of a this compound-based Schiff base sensor.

Protocol for Metal Ion Sensing using UV-Vis and Fluorescence Spectroscopy

This protocol outlines the procedure for evaluating the synthesized sensor's response to various metal ions.

Materials and Reagents:

  • Synthesized Schiff base sensor

  • Spectroscopic grade solvent (e.g., DMSO, Methanol, or Acetonitrile)

  • Deionized water

  • Stock solutions of various metal perchlorates or nitrates (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable spectroscopic solvent.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water or the same solvent as the sensor.

  • UV-Vis Titration:

    • Pipette a known volume of the sensor stock solution into a quartz cuvette and dilute with the solvent to a final concentration (e.g., 10 µM).

    • Record the UV-Vis absorption spectrum of the free sensor.

    • Add incremental amounts of a specific metal ion stock solution to the cuvette, and record the UV-Vis spectrum after each addition.

    • Observe any changes in the absorption maxima (λmax) or the appearance of new absorption bands.

  • Fluorescence Titration:

    • Prepare a solution of the sensor in a quartz cuvette at a suitable concentration for fluorescence measurements (e.g., 1 µM).

    • Determine the optimal excitation wavelength from the absorption spectrum.

    • Record the fluorescence emission spectrum of the free sensor.

    • Add incremental amounts of a specific metal ion stock solution and record the emission spectrum after each addition.

    • Observe any changes in fluorescence intensity ("turn-on" or "turn-off") or shifts in the emission wavelength.

  • Selectivity Study:

    • Prepare a series of solutions of the sensor, each containing a different metal ion at a fixed concentration (e.g., 2 equivalents).

    • Record the UV-Vis and fluorescence spectra for each solution to compare the sensor's response to different metal ions.

  • Competition Experiment:

    • To a solution of the sensor and its target metal ion, add other potentially interfering metal ions and record the spectra to assess the sensor's selectivity in a mixed-ion environment.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of each.

    • Measure the absorbance or fluorescence intensity at the wavelength of maximum change.

    • Plot the change in absorbance or fluorescence against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the sensor-metal complex.

  • Calculation of Detection Limit (LOD):

    • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve (absorbance or fluorescence intensity vs. low concentrations of the metal ion).

Visualization of the Signaling Pathway:

Caption: A simplified diagram of the Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Part 3: Data Interpretation and Performance Metrics

A successful metal ion sensor based on this compound should exhibit high sensitivity, selectivity, and a rapid response time. The data obtained from the spectroscopic studies should be carefully analyzed to determine these performance metrics.

Performance MetricDescriptionHow to DetermineDesirable Outcome
Selectivity The ability of the sensor to respond to a specific metal ion in the presence of other competing ions.Compare the spectral changes upon addition of various metal ions.A significant colorimetric or fluorescent change for the target ion with minimal or no response to other ions.
Sensitivity The lowest concentration of the metal ion that can be reliably detected.Calculate the Limit of Detection (LOD) from the titration data.A low LOD, typically in the micromolar (µM) to nanomolar (nM) range.
Stoichiometry The binding ratio between the sensor and the metal ion.Construct a Job's plot from UV-Vis or fluorescence titration data.A clear peak in the Job's plot indicating a specific binding ratio (e.g., 1:1 or 2:1).
Binding Constant (Ka) A measure of the affinity between the sensor and the metal ion.Can be calculated from the titration data using the Benesi-Hildebrand equation or non-linear fitting.A high binding constant indicates strong and stable complex formation.
Response Time The time required for the sensor to reach a stable signal after the addition of the metal ion.Monitor the spectral changes as a function of time after adding the metal ion.A rapid response, typically within seconds to a few minutes.
Reversibility The ability of the sensor to be regenerated and reused.Test the effect of adding a strong chelating agent (e.g., EDTA) to the sensor-metal complex.The return of the spectrum to that of the free sensor, indicating the release of the metal ion.

Part 4: Concluding Remarks and Future Perspectives

This compound presents a promising and synthetically accessible platform for the development of novel colorimetric and fluorescent metal ion sensors. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate such sensors. The versatility of the hydrazone linkage allows for the facile incorporation of a wide range of signaling units, enabling the tuning of the sensor's properties for specific applications.

Future work in this area could focus on:

  • Expanding the library of sensors: Synthesizing a variety of Schiff bases from this compound with different aldehydes and ketones to target a wider range of metal ions.

  • Improving water solubility: Modifying the sensor structure to enhance its solubility in aqueous media for biological and environmental applications.

  • Solid-state sensors: Immobilizing the sensor onto solid supports, such as nanoparticles or polymer films, to develop portable and reusable sensing devices.

  • In-vivo imaging: Designing sensors that are biocompatible and can be used for the imaging of metal ions in living cells and organisms.

By following the methodologies and understanding the underlying principles presented here, researchers can effectively contribute to the advancement of metal ion sensing, with potential impacts in diagnostics, environmental monitoring, and drug development.

References

protocol for reacting 2-Hydroxyacetohydrazide with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for the synthesis of novel hydrazone derivatives through the condensation reaction of 2-Hydroxyacetohydrazide with various aromatic aldehydes, designed for researchers, scientists, and professionals in drug development. This document provides a detailed protocol, explains the underlying chemical principles, and offers guidance on product characterization and troubleshooting.

Introduction: The Versatility of Hydrazones in Medicinal Chemistry

Hydrazones are a remarkable class of organic compounds characterized by the azomethine group (-NH-N=CH-). They are synthesized via a condensation reaction between hydrazides and carbonyl compounds like aldehydes or ketones.[1][2] In the field of medicinal chemistry, hydrazones are highly valued for their broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] Their structural framework serves as a versatile scaffold, allowing for systematic modifications to fine-tune biological efficacy and physicochemical properties.[6]

This guide focuses on the reaction between this compound and a range of aromatic aldehydes. The presence of the hydroxyl group on the acetohydrazide moiety and the diverse electronic and steric properties of the aromatic aldehydes offer a pathway to a library of novel compounds with significant therapeutic potential.[1][7] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis and exploration of these promising molecules.

Reaction Mechanism and Scientific Principles

The formation of a hydrazone from this compound and an aromatic aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[2][8] The process is highly dependent on pH and involves several key mechanistic steps.[9]

Mechanism Breakdown:

  • Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by a catalytic amount of acid (e.g., glacial acetic acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9][10]

  • Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[8][10]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the hydroxyl group within the carbinolamine intermediate.[8]

  • Dehydration: The intermediate then eliminates a molecule of water, a thermodynamically favorable step that drives the reaction forward. This dehydration results in the formation of the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.[8][10]

The Critical Role of pH: The reaction rate is exquisitely sensitive to pH. While acid catalysis is necessary for activating the aldehyde, an excessively acidic environment (low pH) will protonate the hydrazide nucleophile, rendering it inactive and halting the reaction. Conversely, in a basic medium, the aldehyde is not sufficiently activated. Therefore, a mildly acidic environment, typically with a pH of 4-5 , is optimal for achieving high yields.[8][9][11]

Electronic Effects of Substituents: The rate of reaction can also be influenced by the electronic nature of the substituents on the aromatic aldehyde. Aromatic rings containing electron-withdrawing groups (e.g., -NO₂, -Cl) tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. In contrast, electron-donating groups (e.g., -OCH₃, -OH) may slow the reaction down.[11]

Hydrazone Formation Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism RCHO Aromatic Aldehyde (R-CHO) Activated_Aldehyde Protonated Aldehyde RCHO->Activated_Aldehyde 1. Protonation Hydrazide This compound H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Activated_Aldehyde->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate 3. Proton Transfer Hydrazone Hydrazone Product Protonated_Intermediate->Hydrazone 4. Dehydration Water H₂O Protonated_Intermediate->Water

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

Detailed Experimental Protocol

This section provides a general, robust procedure for the synthesis of hydrazones from this compound and various aromatic aldehydes.

Materials and Equipment

Reagents:

  • This compound

  • Aromatic Aldehydes (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde)

  • Solvent: Absolute Ethanol or Methanol[12]

  • Catalyst: Glacial Acetic Acid[1][3]

  • TLC Eluent: Ethyl acetate/Hexane mixture (ratio varies depending on product polarity)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Analytical balance

General Synthesis Procedure

Experimental Workflow Figure 2: Experimental Workflow for Hydrazone Synthesis step1 Step 1: Dissolve Reactants - Add Aldehyde (1.0 eq) to Ethanol in RBF. - Stir until fully dissolved. step2 Step 2: Add Hydrazide - Add this compound (1.0 eq). - Stir to mix. step1->step2 step3 Step 3: Catalyze - Add 2-3 drops of Glacial Acetic Acid. step2->step3 step4 Step 4: Reflux - Heat mixture to reflux (e.g., ~80°C). - Maintain for 2-4 hours. step3->step4 step5 Step 5: Monitor Reaction - Use TLC to check for completion (disappearance of starting materials). step4->step5 step6 Step 6: Isolate Product - Cool mixture to room temperature. - Induce crystallization if needed (ice bath). step5->step6 Reaction Complete step7 Step 7: Purify - Collect solid by vacuum filtration. - Wash with cold ethanol. step6->step7 step8 Step 8: Dry & Characterize - Dry the product in a vacuum oven. - Perform characterization (m.p., IR, NMR). step7->step8

Caption: Figure 2: Experimental Workflow for Hydrazone Synthesis.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (10 mmol, 1.0 equivalent) in 25 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.[1]

  • Addition of Hydrazide: To this solution, add this compound (10 mmol, 1.0 equivalent).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. The reaction is typically complete within 2-4 hours.[12]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically a 3:7 mixture of ethyl acetate and hexane. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible under UV light.

  • Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the solution volume can be reduced by half using a rotary evaporator, or the flask can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[12]

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone derivative. Record the final mass and calculate the percentage yield.

Product Characterization

Confirming the identity and purity of the synthesized hydrazones is crucial. The following analytical techniques are standard for characterization.[1][13]

  • Melting Point (m.p.): A sharp melting point range is a good indicator of the compound's purity.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key expected absorptions include:

    • N-H stretch (amide): ~3200-3300 cm⁻¹

    • C=O stretch (amide): ~1650-1680 cm⁻¹

    • C=N stretch (imine): ~1600-1640 cm⁻¹

    • The disappearance of the aldehyde C-H stretch (~2720-2820 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirms reaction completion.[1][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed structural information. Look for a characteristic singlet for the azomethine proton (-N=CH-) typically between δ 8.0-9.0 ppm. The amide proton (-CO-NH-) usually appears as a singlet further downfield (δ 11.0-12.0 ppm). Aromatic protons will appear in their expected region (δ 7.0-8.5 ppm).[1][12]

    • ¹³C NMR: Confirms the carbon framework. Key resonances include the imine carbon (C=N) around δ 140-150 ppm and the amide carbonyl carbon (C=O) around δ 160-170 ppm.[12][13][15]

Table 1: Representative Characterization Data for Synthesized Hydrazones

Aromatic AldehydeProduct Structure (R-group)Expected ¹H NMR (Azomethine H, δ ppm)Expected ¹³C NMR (C=N, δ ppm)
BenzaldehydePhenyl~8.3~145
4-Nitrobenzaldehyde4-Nitrophenyl~8.5~148
4-Methoxybenzaldehyde4-Methoxyphenyl~8.2~143

Note: Exact chemical shifts will vary based on the solvent and specific molecular structure.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incorrect pH (too acidic or not acidic enough).2. Insufficient reaction time or temperature.3. Impure or degraded starting materials.1. Ensure 3-4 drops of acetic acid are added. Avoid strong acids.[9]2. Extend the reflux time and monitor with TLC until starting material is consumed.3. Use freshly opened or purified reagents.
Oily Product / Failure to Crystallize 1. Presence of impurities.2. Product is highly soluble in the reaction solvent.1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.2. Reduce the solvent volume. Try adding a non-polar "anti-solvent" (like hexane or cold water) dropwise to induce precipitation. Attempt recrystallization from a different solvent system.
Multiple Spots on Final TLC 1. Incomplete reaction.2. Formation of side products (e.g., azines).[2]1. Ensure the reaction has gone to completion by extending the reflux time.2. Use a strict 1:1 molar ratio of reactants. Purify the crude product using column chromatography or recrystallization.

Conclusion

The reaction of this compound with aromatic aldehydes provides a direct and efficient route to a diverse array of hydrazone derivatives. This protocol, grounded in established chemical principles, offers a reliable methodology for synthesizing these valuable compounds. The resulting hydrazones are not only of academic interest but also serve as crucial intermediates and potential lead compounds in the ongoing search for novel therapeutic agents.[6][16][17] By leveraging the structural diversity of aromatic aldehydes, researchers can systematically explore the structure-activity relationships of this important chemical class.

References

Application Note: 2-Hydroxyacetohydrazide as a Versatile Scaffold for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases such as arthritis and neurodegenerative disorders.[1] Current nonsteroidal anti-inflammatory drugs (NSAIDs) are effective but are often associated with significant gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This necessitates the development of new chemical entities with improved safety profiles. The hydrazide-hydrazone scaffold (R₁R₂C=NNHR₃) has emerged as a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][3][4] This application note provides a comprehensive guide for researchers on leveraging 2-hydroxyacetohydrazide, a simple yet potent building block, for the rational design and synthesis of novel hydrazone-based anti-inflammatory agents. We detail the synthetic protocols, explain the mechanistic rationale behind the molecular design, and provide standard methodologies for in vitro evaluation.

Introduction: The Rationale for Hydrazone Scaffolds

The search for safer and more effective anti-inflammatory drugs is a paramount goal in pharmaceutical research. Many existing NSAIDs function by inhibiting COX enzymes, which mediate the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] However, the inhibition of the constitutive COX-1 isoform, which is responsible for gastric cytoprotection, leads to undesirable side effects.[2] The development of selective COX-2 inhibitors was a significant step forward, but cardiovascular risks associated with some "coxib" drugs have highlighted the need for alternative molecular templates.[2][5]

Hydrazones, a class of Schiff bases, have garnered significant attention due to their synthetic accessibility and diverse pharmacological profile.[1][4] The azomethine group (-C=N-) in hydrazones is crucial for their biological activity, and their structural versatility allows for fine-tuning of their pharmacodynamic and pharmacokinetic properties.[3] this compound stands out as an ideal starting material for creating libraries of these compounds. Its simple structure, commercial availability, and the presence of two key functional groups—the reactive hydrazide moiety for scaffold construction and a hydroxyl group for potential hydrogen bonding interactions with biological targets—make it a highly valuable synthon in drug discovery.

The Core Reagent: this compound

Physicochemical Properties

A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂H₆N₂O₂[PubChem CID: 350536][6]
Molecular Weight 90.08 g/mol [PubChem CID: 350536][6]
IUPAC Name This compound[PubChem CID: 350536][6]
SMILES C(C(=O)NN)O[PubChem CID: 350536][6]
Structure this compound Structure[PubChem][6]
Chemical Reactivity and Rationale for Use

The primary utility of this compound in this context lies in its straightforward condensation reaction with aldehydes or ketones. The terminal primary amine (-NH₂) of the hydrazide is a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically catalyzed by a weak acid, results in the formation of a stable hydrazone C=N bond after the elimination of a water molecule.[7][8]

Why this compound is an Excellent Choice:

  • Synthetic Simplicity: The synthesis of hydrazones is often a one-step procedure with high yields, requiring common laboratory reagents and conditions.[7][9][10]

  • Proven Pharmacophore: The resulting N-acylhydrazone core is a well-established pharmacophore known to confer anti-inflammatory activity.[4][11]

  • Hydrogen Bonding Capability: The integral hydroxyl (-OH) group and the N-H and C=O moieties of the hydrazone backbone can act as hydrogen bond donors and acceptors. These interactions are critical for anchoring the molecule within the active site of target enzymes like COX.

  • Structural Diversity: A vast library of diverse anti-inflammatory candidates can be generated by simply varying the aldehyde or ketone reactant.

Primary Mechanisms of Anti-inflammatory Action

Hydrazone derivatives synthesized from this compound can exert their anti-inflammatory effects through multiple pathways. The two most prominent targets are the Cyclooxygenase (COX) enzymes and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the synthesis of prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[12][13] Many hydrazone derivatives have been shown to be effective inhibitors of COX-2.[4][14] The goal is to design molecules that selectively bind to the active site of the inducible COX-2 enzyme over the constitutively expressed COX-1, thereby reducing inflammation without causing gastric distress.[2]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGH2) (Inflammatory Mediators) COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Hydrazones Hydrazone Inhibitors (from this compound) Hydrazones->COX Inhibition

Caption: The Arachidonic Acid Cascade and Site of COX Inhibition.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

TNF-α is a potent cytokine that plays a critical role in systemic inflammation.[15] It is primarily released by activated macrophages and triggers a signaling cascade that amplifies the inflammatory response.[16] Overproduction of TNF-α is a hallmark of many autoimmune and inflammatory diseases.[15] Certain hydrazone derivatives have been identified as inhibitors of TNF-α production, offering an alternative or complementary mechanism of action to COX inhibition.[17][18]

TNF_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Activated Macrophage Stimulus->Macrophage TNF_prod TNF-α Production Macrophage->TNF_prod TNF_alpha Soluble TNF-α TNF_prod->TNF_alpha Receptor TNF Receptor (TNFR1/TNFR2) TNF_alpha->Receptor Signaling Pro-inflammatory Signaling Cascade (e.g., NF-κB) Receptor->Signaling Response Inflammatory Response Signaling->Response Hydrazones Hydrazone Inhibitors Hydrazones->TNF_prod Inhibition

Caption: TNF-α Production Pathway and Site of Inhibition.

Synthetic Protocols: From Hydrazide to Hydrazone

This section provides a detailed, generalized protocol for the synthesis of hydrazone derivatives from this compound and various aromatic aldehydes.

General Protocol for the Synthesis of (E)-N'-(substituted-benzylidene)-2-hydroxyacetohydrazide

This protocol is a robust starting point for the synthesis of a wide array of derivatives.

protocol_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 1. Dissolve Hydrazide (1 eq) in Ethanol C 3. Combine Solutions A->C B 2. Dissolve Aldehyde (1 eq) in Ethanol B->C D 4. Add Catalytic Glacial Acetic Acid C->D E 5. Reflux Mixture (2-6 hours) D->E F 6. Monitor by TLC E->F G 7. Cool to RT F->G H 8. Pour into Ice Water G->H I 9. Filter Precipitate H->I J 10. Wash with Cold Water I->J K 11. Recrystallize from Ethanol J->K L 12. Dry & Determine Yield K->L M 13. Characterize (MP, FT-IR, NMR) L->M

Caption: General Experimental Workflow for Hydrazone Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.90 g) in 20 mL of absolute ethanol. In a separate beaker, dissolve the desired substituted aromatic aldehyde (10 mmol) in 15 mL of absolute ethanol.

    • Causality: Ethanol is an excellent solvent for both reactants and the final product, facilitating a homogenous reaction mixture. It is also easily removed post-reaction.

  • Reaction Initiation: Add the aldehyde solution to the flask containing the hydrazide solution with stirring. To this mixture, add 2-3 drops of glacial acetic acid.

    • Causality: The acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's -NH₂ group.[8][9]

  • Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux for 2-6 hours.

    • Causality: Heating provides the necessary activation energy for the dehydration step (elimination of water), driving the equilibrium towards the formation of the stable hydrazone product.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 1:1). The consumption of starting materials and the appearance of a new, single product spot indicate completion.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice with constant stirring.

    • Causality: The hydrazone product is typically poorly soluble in cold water. This "crashing out" technique causes the product to precipitate as a solid, separating it from the soluble ethanol and any unreacted starting materials.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any residual acid catalyst. The crude product can be further purified by recrystallization from hot ethanol.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, pure crystals form, leaving impurities behind in the solution.

Example Syntheses and Structure-Activity Data

To illustrate the versatility of the protocol, different aromatic aldehydes can be used. The electronic nature of the substituent on the aromatic ring can significantly influence the anti-inflammatory activity.

Compound IDAldehyde UsedProduct Structure% Inhibition (Carrageenan Paw Edema) [Hypothetical]IC₅₀ COX-2 (µM) [Literature-Derived Range]
HZ-OH-1 4-HydroxybenzaldehydeStructure 155%5.2
HZ-Cl-2 4-ChlorobenzaldehydeStructure 268%1.8
HZ-NO2-3 4-NitrobenzaldehydeStructure 375%0.9
Indomethacin (Standard)N/A78%~0.5 (Non-selective)

Note: Structures are illustrative. The data presented are hypothetical/representative to demonstrate structure-activity relationships (SAR) often seen in literature, where electron-withdrawing groups like -Cl and -NO₂ can enhance anti-inflammatory potency.[3]

Protocols for In Vitro Biological Evaluation

After synthesis and characterization, the new compounds must be evaluated for their biological activity. The following are standard, reliable protocols for initial screening.

Protocol: In Vitro Anti-inflammatory Activity by Albumin Denaturation Inhibition

Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which serves as a proxy for its anti-inflammatory potential.[19]

Methodology:

  • Prepare Solutions: Prepare stock solutions (1000 µg/mL) of the synthesized hydrazone compounds and a standard drug (e.g., Diclofenac Sodium) in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: In test tubes, pipette 0.2 mL of 1% w/v aqueous Bovine Serum Albumin (BSA) solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Add Test Compounds: Add 2 mL of the test/standard solutions at various concentrations (e.g., 50, 100, 200, 400 µg/mL) to the respective tubes. A control tube should contain 2 mL of DMSO instead of a test compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A colorimetric probe is used, which generates a colored product upon reaction with the output of the COX reaction (PGG₂). The reduction in color formation is proportional to the inhibition of the enzyme.[12][20]

Methodology:

  • Reagents: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam) which contains purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe.

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided buffer.

  • Assay Plate: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Add a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Color Development: The peroxidase activity of COX converts the probe into a colored compound. Allow the reaction to proceed for ~5 minutes.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Calculation: Calculate the percentage inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.

Conclusion and Future Perspectives

This compound is a highly effective and synthetically accessible starting material for the development of novel anti-inflammatory agents. The straightforward synthesis of N-acylhydrazones allows for the rapid generation of compound libraries with diverse substitutions. These derivatives can be rationally designed to target key inflammatory mediators like COX-2 and TNF-α. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and initial biological evaluation of these promising compounds.

Future work should focus on exploring a wider range of aldehyde and ketone partners to further delineate structure-activity relationships. Promising lead compounds identified through these in vitro screens should be advanced to in vivo animal models of inflammation (e.g., carrageenan-induced paw edema) and assessed for their pharmacokinetic properties and toxicity profiles to validate their therapeutic potential.[12][14]

References

Application Notes and Protocols for Reactions of 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of medicinal chemistry and drug development, the hydrazide functional group stands out as a versatile scaffold for the synthesis of a myriad of bioactive molecules.[1] Among these, 2-Hydroxyacetohydrazide (C₂H₆N₂O₂), with its dual reactive sites—a hydroxyl group and a hydrazide moiety—offers a unique platform for creating diverse chemical entities. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental setups for key reactions involving this compound. Moving beyond mere procedural lists, this document delves into the rationale behind experimental choices, ensuring that the protocols are not just followed, but understood. This approach is grounded in the principles of scientific integrity, aiming to equip you with robust and reproducible methodologies for your research endeavors.

I. Foundational Knowledge: Understanding this compound

This compound, also known as glycolic acid hydrazide, is a bifunctional organic compound. Its structure, characterized by a primary alcohol and a hydrazide group, makes it a valuable building block in organic synthesis. The nucleophilic nature of the terminal nitrogen of the hydrazide allows for reactions such as acylation and condensation, while the hydroxyl group can participate in esterification or etherification reactions. This dual reactivity is key to its utility in constructing complex molecules, including various heterocyclic systems known for their pharmacological activities.[1][2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂H₆N₂O₂PubChem[3]
Molecular Weight 90.08 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 3530-14-1PubChem[3]

II. Safety First: Essential Laboratory Precautions

Before commencing any experimental work, a thorough understanding of the safety and handling requirements for all reagents is paramount.

Hazard Identification for this compound:

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.

  • Mutagenicity: Suspected of causing genetic defects.[3]

General Laboratory Safety Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]

III. Core Synthetic Protocols: A Step-by-Step Guide

This section provides detailed protocols for three fundamental reactions of this compound: N-acylation, condensation to form hydrazones (Schiff bases), and cyclization to synthesize heterocyclic compounds.

A. Protocol 1: N-Acylation of this compound

N-acylation is a foundational reaction that introduces an acyl group onto the terminal nitrogen of the hydrazide. This reaction is pivotal for creating a wide range of derivatives with potential biological activities.

Reaction Principle: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride), leading to the formation of a stable N-acylhydrazide.

Workflow for N-Acylation:

N_Acylation_Workflow reagents Dissolve this compound and Triethylamine in DCM addition Add Acylating Agent (e.g., Benzoyl Chloride) dropwise at 0°C reagents->addition Cooling reaction Stir at Room Temperature (Monitor by TLC) addition->reaction Reaction Progression workup Aqueous Workup: Wash with NaHCO₃ (aq) and Brine reaction->workup Quenching purification Dry over Na₂SO₄, Filter, and Concentrate workup->purification Isolation final_product Purify by Column Chromatography purification->final_product Purification

Caption: Workflow for the N-acylation of this compound.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Setup: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq), dissolved in the same anhydrous solvent, to the reaction mixture dropwise.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

B. Protocol 2: Condensation Reaction for Hydrazone Synthesis

The condensation of this compound with aldehydes or ketones yields hydrazones, also known as Schiff bases.[6][7] This reaction is fundamental in creating compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[8][9][10] The azomethine group (–NHN=CH–) is a key pharmacophore in these derivatives.[8][9]

Reaction Principle: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones.[11][12][13]

Workflow for Hydrazone Synthesis:

Hydrazone_Synthesis_Workflow reactants Dissolve this compound and Aldehyde/Ketone in Ethanol catalyst Add a few drops of Glacial Acetic Acid reactants->catalyst Catalysis reflux Reflux the mixture (Monitor by TLC) catalyst->reflux Heating precipitation Cool to Room Temperature and then in an Ice Bath reflux->precipitation Crystallization filtration Collect Precipitate by Vacuum Filtration precipitation->filtration Isolation washing Wash with Cold Ethanol filtration->washing drying Dry the Product in a Vacuum Oven washing->drying Final Product

Caption: General workflow for the synthesis of hydrazones from this compound.

Detailed Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent, typically ethanol or methanol.[14]

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid (2-3 drops), to the mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction: Reflux the reaction mixture for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product often precipitates out of the solution. Cooling in an ice bath can further promote crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to obtain the final hydrazone.

Table of Reaction Conditions for Hydrazone Synthesis:

Aldehyde/KetoneSolventCatalystReflux Time (h)Expected Yield (%)
BenzaldehydeEthanolGlacial Acetic Acid385-95
4-ChlorobenzaldehydeEthanolGlacial Acetic Acid490-98
AcetophenoneMethanolGlacial Acetic Acid675-85
2,4-DihydroxyacetophenoneEthanol-5-670-88[14][15]
C. Protocol 3: Cyclization Reactions for Heterocycle Synthesis

This compound and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds, such as oxadiazoles and triazoles, which are of significant interest in drug discovery.[1][16]

Reaction Principle: Cyclization reactions often involve the intramolecular reaction of different functional groups within the hydrazide or hydrazone derivative, typically promoted by a dehydrating or cyclizing agent.[17][18][19]

Example: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol describes the synthesis of a 1,3,4-oxadiazole from an N-acylhydrazide derivative of this compound.

Workflow for 1,3,4-Oxadiazole Synthesis:

Oxadiazole_Synthesis_Workflow start Start with N-Acyl-2- hydroxyacetohydrazide reflux Reflux in a Dehydrating Agent (e.g., POCl₃ or Acetic Anhydride) start->reflux Cyclization Step pour Pour Reaction Mixture onto Crushed Ice reflux->pour Quenching neutralize Neutralize with a Base (e.g., NaHCO₃ solution) pour->neutralize filter Collect the Precipitated Solid by Filtration neutralize->filter Isolation recrystallize Recrystallize from a Suitable Solvent (e.g., Ethanol) filter->recrystallize Purification

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Detailed Step-by-Step Protocol:

  • Starting Material: Begin with the N-acyl-2-hydroxyacetohydrazide derivative prepared as described in Protocol 1.

  • Cyclization: Place the N-acylhydrazide in a round-bottom flask and add a cyclizing/dehydrating agent such as phosphorus oxychloride (POCl₃) or acetic anhydride.

  • Heating: Gently reflux the mixture for 2-4 hours. The reaction should be performed in a fume hood due to the corrosive and hazardous nature of the reagents.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The oxadiazole derivative will typically precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

IV. Characterization of Products: Analytical Techniques

The structural elucidation of the synthesized compounds is a critical step. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule. For hydrazones, the characteristic azomethine proton (-N=CH-) typically appears as a singlet in the range of δ 8.0-10.0 ppm.[9][14] The NH proton of the hydrazide moiety is also observable and is exchangeable with D₂O.[9]

    • ¹³C-NMR: Shows the different carbon environments. The carbonyl carbon of the hydrazide and the imine carbon of the hydrazone are typically observed at δ 160-185 ppm and δ 140-160 ppm, respectively.[20]

  • Infrared (IR) Spectroscopy:

    • Useful for identifying key functional groups. The C=O stretching of the amide in the hydrazide typically appears around 1640-1680 cm⁻¹.[9] The N-H stretching vibrations are observed in the region of 3100-3400 cm⁻¹. The C=N stretch of the hydrazone is typically found around 1580-1620 cm⁻¹.[9]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

V. Conclusion and Future Directions

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of chemical compounds. The protocols detailed in this guide for N-acylation, hydrazone formation, and cyclization represent fundamental transformations that can be adapted and expanded upon. The resulting derivatives, particularly the hydrazones and heterocyclic compounds, have shown significant promise in various areas of medicinal chemistry, including the development of new antimicrobial and anticancer agents.[1][10][20] Future research can focus on expanding the library of this compound derivatives, exploring their biological activities through in vitro and in vivo studies, and investigating their structure-activity relationships (SAR) to optimize their therapeutic potential.

VI. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350536, this compound. Retrieved from --INVALID-LINK--.

  • Gomathy, R., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(15), 4584. Available at: --INVALID-LINK--.

  • Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Journal of Chemistry, 2022, 8893796. Available at: --INVALID-LINK--.

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(3), 1045. Available at: --INVALID-LINK--.

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Hydroxybenzoic hydrazide. Retrieved from --INVALID-LINK--.

  • Fisher Scientific. (2025). Safety Data Sheet for Acethydrazide. Retrieved from --INVALID-LINK--.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Glycolic acid. Retrieved from --INVALID-LINK--.

  • Al-Ostath, A. I., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2533. Available at: --INVALID-LINK--.

  • Sigma-Aldrich. (2024). Safety Data Sheet for Hydrazine monohydrate. Retrieved from --INVALID-LINK--.

  • Özdemir, A., et al. (2015). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. Medicinal Chemistry Research, 24(7), 2847-2861. Available at: --INVALID-LINK--.

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(10), 1013. Available at: --INVALID-LINK--.

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. Available at: --INVALID-LINK--.

  • Fikar, J., & Sidoova, E. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. Available at: --INVALID-LINK--.

  • Alam, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 13(15), 10173-10186. Available at: --INVALID-LINK--.

  • Abu-Hashem, A. A., et al. (2015). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 20(7), 12971-12988. Available at: --INVALID-LINK--.

  • BenchChem. (2025). Application Notes and Protocols for Hydrazide Derivatives in Medicinal Chemistry. Retrieved from --INVALID-LINK--.

  • ResearchGate. (n.d.). Binding mode interactions of (A) this compound from the... Retrieved from --INVALID-LINK--.

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 3(6), 461-468. Available at: --INVALID-LINK--.

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxybenzohydrazide. Retrieved from --INVALID-LINK--.

  • Taylor & Francis. (n.d.). Condensation reaction – Knowledge and References. Retrieved from --INVALID-LINK--.

  • ResearchGate. (2018). (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. Retrieved from --INVALID-LINK--.

  • Walczak, K., et al. (2017). Pharmacological aspects of hydrazides and hydrazide derivatives. Postępy Higieny i Medycyny Doświadczalnej, 71, 754-768. Available at: --INVALID-LINK--.

  • Mali, R. P., & Jawale, D. V. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(4), 1185-1201. Available at: --INVALID-LINK--.

  • El-Gendy, Z. (2009). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Chinese Chemical Society, 56(3), 599-608. Available at: --INVALID-LINK--.

  • ResearchGate. (n.d.). Reaction of 2,5-dihydroxyacetophenone I or 1-(1,4-dihydroxynaphthalen-2-yl)ethanone II with hydrazine hydrate or 4-aryl thiosemicarbazides. Retrieved from --INVALID-LINK--.

  • Abu-Hashem, A. A., et al. (2015). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 20(7), 12971-12988. Available at: --INVALID-LINK--.

  • LibreTexts. (2021). Condensation and Hydrolysis Reactions. In Pharmacy Resource Book. Retrieved from --INVALID-LINK--.

  • Al-Thebeiti, M. S., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2139-2154. Available at: --INVALID-LINK--.

  • LibreTexts. (2020). 25.18: Condensation Reactions. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--.

  • Patel, H. R., et al. (2023). Chemical kinetics: cyclisation reaction of hydrazinecarbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate. Journal of Chemical Sciences, 135(2), 37. Available at: --INVALID-LINK--.

  • Monash University. (n.d.). Organic reactions: Condensation. Retrieved from --INVALID-LINK--.

  • Life Science Help. (2017, April 18). Condensation and Hydrolysis Reactions [Video]. YouTube. --INVALID-LINK--.

  • Google Patents. (2015). WO2015052255A1 - Acylation process. Retrieved from --INVALID-LINK--.

  • ResearchGate. (2025). Oxidative Cyclization of 2-Arylhydrazonothioacetamides. Retrieved from --INVALID-LINK--.

References

Application Notes and Protocols for the Analytical Characterization of 2-Hydroxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-Hydroxyacetohydrazide and its derivatives, which are pivotal synthons in medicinal and materials chemistry. These compounds, often serving as precursors to bioactive hydrazones and Schiff bases, demand rigorous structural and purity assessment. This document moves beyond rote procedural descriptions to offer an integrated strategy, explaining the causal logic behind the selection and application of various analytical techniques. We provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), supplemented by insights into advanced methods like Single Crystal X-ray Diffraction and Thermal Analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating characterization workflows.

Introduction: The Significance of this compound Derivatives

This compound (C₂H₆N₂O₂) is a versatile bifunctional molecule featuring a hydroxyl group and a hydrazide moiety.[1][2] This unique structure makes it an ideal building block for synthesizing a wide array of derivatives, most notably through condensation reactions with aldehydes and ketones to form hydrazones.[3] These resulting Schiff bases are a class of compounds renowned for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4]

The therapeutic potential of these derivatives is intrinsically linked to their precise three-dimensional structure, purity, and stability. A minor structural modification, such as a change in stereoisomerism (e.g., E/Z isomers), can drastically alter biological activity.[5] Therefore, a multi-faceted analytical approach is not merely procedural but essential for establishing definitive structure-activity relationships (SAR) and ensuring the quality and reliability of research findings. This guide outlines a logical and efficient workflow for achieving unambiguous characterization.

The Integrated Characterization Workflow

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Purity & Molecular Weight Verification cluster_3 Advanced & Definitive Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C - Structural Backbone) FTIR->NMR Confirm Synthesis MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Verify Structure HPLC HPLC (Purity Assessment, Isomer Separation) SCXRD Single Crystal X-ray Diffraction (Absolute 3D Structure) HPLC->SCXRD For Pure Compounds Thermal Thermal Analysis (TGA/DSC) (Stability & Solvation) HPLC->Thermal For Pure Compounds MS->HPLC Assess Purity G cluster_info struct_elucidation Structural Elucidation NMR (¹H, ¹³C, 2D) MS (HRMS) FT-IR definitive_struct Definitive Structure Single Crystal X-Ray Diffraction struct_elucidation:f1->definitive_struct:f1 Confirms Connectivity info1 Connectivity & Formula struct_elucidation->info1 purity_stability Purity & Stability Profile HPLC / UPLC TGA DSC definitive_struct:f1->purity_stability:f1 Validates Bulk Sample info2 Absolute 3D Conformation & Intermolecular Interactions definitive_struct->info2 purity_stability:f2->struct_elucidation:f2 Explains Mass Loss Events info3 Purity, Thermal Stability, Phase Transitions purity_stability->info3

References

The Versatility of 2-Hydroxyacetohydrazide in Advanced Polymer and Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer and materials science, the quest for functional molecules that can impart novel properties to materials is perpetual. Among these, 2-Hydroxyacetohydrazide (also known as glycolic acid hydrazide) emerges as a uniquely versatile building block. Its bifunctional nature, possessing both a reactive hydrazide moiety and a primary hydroxyl group, opens a vast design space for the synthesis and modification of advanced polymers and materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in creating functional materials, aimed at researchers, scientists, and professionals in drug development.

The Scientific Foundation: The Dual Reactivity of this compound

The utility of this compound in polymer science is rooted in the distinct chemical reactivity of its two functional groups: the hydrazide and the hydroxyl group.

  • The Hydrazide Group: This nucleophilic moiety readily reacts with carbonyl compounds, particularly aldehydes and ketones, to form stable hydrazone linkages. This reaction, a cornerstone of "click chemistry," is highly efficient, proceeds under mild conditions, and often in aqueous environments, making it ideal for biological and biomedical applications.[1][2] The formation of hydrazone bonds is reversible under acidic conditions, which can be exploited for creating pH-responsive or "smart" materials.[3][4]

  • The Hydroxyl Group: The primary alcohol functionality provides a secondary site for modification. It can participate in esterification, etherification, and urethane formation, allowing for the grafting of this compound onto polymer backbones or for subsequent functionalization after the hydrazide has been utilized.

This dual functionality allows this compound to act as a crosslinking agent, a surface modifier, or a linker molecule to introduce specific functionalities into a polymer matrix.

Core Applications in Polymer and Materials Science

The unique chemical attributes of this compound make it a valuable tool in several key areas of polymer and materials science:

  • Hydrogel Formation: Hydrogels, three-dimensional polymer networks that can absorb large amounts of water, are extensively used in biomedical applications such as drug delivery and tissue engineering.[5][6] this compound can be employed as a crosslinking agent to form hydrogels from polymers containing aldehyde groups. The resulting hydrazone crosslinks provide structural integrity to the hydrogel.[7][8] The hydroxyl groups within the crosslinks can enhance the hydrophilicity and biocompatibility of the hydrogel.

  • Bioconjugation and Surface Functionalization: The hydrazide group's specific reactivity with aldehydes allows for the targeted immobilization of biomolecules onto polymer surfaces or scaffolds. For instance, glycoproteins can be oxidized to generate aldehyde groups on their carbohydrate moieties, which can then be coupled with a hydrazide-functionalized polymer.[9] This is a widely used strategy for creating bioactive surfaces that can promote cell adhesion or selectively capture specific proteins.

  • Development of "Smart" or Stimuli-Responsive Materials: The pH-sensitive nature of the hydrazone bond allows for the design of materials that can change their properties in response to changes in the local environment.[4] For example, a hydrogel crosslinked with this compound could be designed to degrade and release a therapeutic agent in the acidic microenvironment of a tumor.

  • Synthesis of Functional Polymers: this compound can be used as a monomer or a modifying agent to synthesize polymers with pendant hydrazide and hydroxyl groups. These functional polymers can then serve as platforms for further chemical modifications, leading to materials with tailored properties.[10][11]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key applications of this compound.

Protocol 1: Synthesis of a this compound Crosslinked Hyaluronic Acid Hydrogel

This protocol details the formation of a biocompatible and biodegradable hydrogel using hyaluronic acid (HA), a naturally occurring polysaccharide, as the polymer backbone. The aldehyde groups are introduced onto the HA backbone through periodate oxidation.

Materials:

  • Hyaluronic acid (sodium salt)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Instrumentation:

  • Magnetic stirrer and stir bar

  • pH meter

  • Lyophilizer (optional)

  • Rheometer (for characterization)

  • FTIR spectrometer (for characterization)

Workflow Diagram:

G cluster_0 Part A: Preparation of Aldehyde-Modified Hyaluronic Acid (HA-Ald) cluster_1 Part B: Hydrogel Formation A1 Dissolve Hyaluronic Acid in DI water A2 Add Sodium Periodate solution in the dark A1->A2 A3 Stir for 24 hours at room temperature A2->A3 A4 Quench reaction with Ethylene Glycol A3->A4 A5 Dialyze against DI water for 3 days A4->A5 A6 Lyophilize to obtain HA-Ald powder A5->A6 B1 Dissolve HA-Ald in PBS (pH 7.4) B3 Mix HA-Ald and this compound solutions B1->B3 B2 Dissolve this compound in PBS (pH 7.4) B2->B3 B4 Allow to gel at 37°C B3->B4 B5 Characterize the hydrogel B4->B5

Caption: Workflow for Hyaluronic Acid Hydrogel Synthesis.

Detailed Procedure:

Part A: Preparation of Aldehyde-Modified Hyaluronic Acid (HA-Ald) [12]

  • Dissolution of Hyaluronic Acid: Dissolve 1.0 g of hyaluronic acid sodium salt in 100 mL of deionized water by stirring overnight at room temperature to ensure complete dissolution.

  • Periodate Oxidation: In a separate container, dissolve a calculated amount of sodium periodate in 10 mL of deionized water. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. A 0.25 to 0.5 molar ratio is a good starting point. Add the NaIO₄ solution to the HA solution dropwise while stirring in the dark (wrap the container in aluminum foil).

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring, protected from light.

  • Quenching: Quench the reaction by adding 1 mL of ethylene glycol and stir for another 1 hour.

  • Purification: Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 3 days, changing the water twice daily to remove unreacted reagents and byproducts.

  • Isolation: Lyophilize the dialyzed solution to obtain the aldehyde-modified hyaluronic acid (HA-Ald) as a white, fluffy solid. Alternatively, the solution can be used directly if the concentration is determined.

Part B: Hydrogel Formation [8]

  • Preparation of Polymer Solution: Prepare a 2% (w/v) solution of HA-Ald in PBS (pH 7.4).

  • Preparation of Crosslinker Solution: Prepare a solution of this compound in PBS (pH 7.4). The concentration will depend on the desired crosslinking density. A 1:1 molar ratio of hydrazide groups to aldehyde groups is a common starting point.

  • Hydrogel Formation: Mix the HA-Ald solution and the this compound solution in a 1:1 volume ratio in a small vial or mold. Mix thoroughly but gently to avoid introducing air bubbles.

  • Gelation: Allow the mixture to stand at 37°C. Gelation time can vary from minutes to hours depending on the concentration of reactants and the degree of HA oxidation.[7] The gel formation can be monitored by inverting the vial.

  • Equilibration: Once the gel has formed, it can be equilibrated in PBS before further characterization or use.

Quantitative Data Summary:

ParameterValue RangePurpose
HA Concentration1 - 5% (w/v)Affects gel stiffness and viscosity.
NaIO₄:HA ratio0.1 - 1.0 (molar)Controls the density of aldehyde groups.
Hydrazide:Aldehyde ratio0.5 - 2.0 (molar)Influences crosslinking density and gel properties.[8]
pH5.0 - 7.4Affects the rate of hydrazone bond formation.[4]
Temperature25 - 37°CInfluences the kinetics of gelation.
Protocol 2: Characterization of this compound Modified Polymers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool to confirm the chemical modifications.

  • Aldehyde-Modified Polymer (e.g., HA-Ald): Look for the appearance of a characteristic aldehyde C=O stretching peak around 1730 cm⁻¹.

  • Hydrazone Crosslinked Hydrogel: The formation of the hydrazone bond (C=N) will result in a new absorption band in the region of 1630-1650 cm⁻¹. The disappearance of the aldehyde peak at ~1730 cm⁻¹ also indicates successful reaction.[13]

Workflow for FTIR Analysis:

G P1 Prepare sample (lyophilized powder or dried film) P2 Acquire FTIR spectrum of unmodified polymer P1->P2 P3 Acquire FTIR spectrum of modified polymer P1->P3 P4 Compare spectra and identify new characteristic peaks P2->P4 P3->P4

Caption: FTIR Characterization Workflow.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can provide more detailed structural information.

  • Aldehyde-Modified Polymer: The formation of aldehyde protons can be observed as a new signal in the 9-10 ppm region.

  • Hydrazone Formation: The appearance of a new signal for the hydrazone proton (-CH=N-) in the 7.5-8.5 ppm region confirms the crosslinking reaction.[14]

3. Rheological Analysis:

For hydrogels, rheology is crucial to determine their mechanical properties.

  • Gelation Kinetics: Time-sweep measurements can monitor the increase in storage modulus (G') and loss modulus (G'') over time to determine the gel point (where G' > G'').

  • Mechanical Strength: Frequency sweep experiments can determine the final storage modulus of the hydrogel, which is a measure of its stiffness.

4. Quantification of Hydrazide Groups:

A colorimetric assay using 4-nitrobenzaldehyde can be used to quantify the amount of hydrazide groups on a polymer. The reaction between the hydrazide and 4-nitrobenzaldehyde forms a colored product that can be measured spectrophotometrically.[2]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the hydrogel in Protocol 1 is visually apparent. The characterization methods in Protocol 2 provide the necessary tools to confirm the chemical transformations at each step. For instance, the disappearance of the aldehyde peak and the appearance of the hydrazone peak in the FTIR spectrum provide direct evidence of the crosslinking reaction.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to its safety data sheet, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a potent and versatile molecule in the arsenal of polymer and materials scientists. Its dual functionality allows for the creation of a wide range of functional materials with applications spanning from advanced drug delivery systems to smart coatings. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this unique compound in their own work. By understanding the underlying chemistry and following systematic experimental procedures, the full potential of this compound can be unlocked to drive innovation in materials science.

References

Application Notes & Protocols: Computational Docking Studies of 2-Hydroxyacetohydrazide Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds for antimicrobial drug development. Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] Among these, 2-Hydroxyacetohydrazide and its derivatives represent a scaffold of significant interest due to their structural simplicity and potential for chemical modification.

Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. By simulating these interactions, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the discovery pipeline.

These application notes provide a comprehensive, step-by-step protocol for conducting computational docking studies of this compound derivatives. We will use the essential bacterial enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) from Escherichia coli as a representative target. LpxA catalyzes the first step in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria, making it an excellent target for novel antibiotics.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each step to ensure scientific rigor and reproducibility.

I. Conceptual Workflow: A Bird's-Eye View

Before delving into the technical specifics, it is crucial to understand the logical flow of a computational docking study. The entire process can be conceptualized as a multi-stage funnel, starting with broad structural data and culminating in specific, actionable insights into molecular interactions.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Protein Structure Acquisition (e.g., PDB: 1LXA) PrepP Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepP Input Ligand Ligand Structure Acquisition (this compound) PrepL Ligand Preparation (Energy Minimization, Define Torsions) Ligand->PrepL Input Grid Grid Box Generation (Define Search Space) PrepP->Grid Processed Receptor Vina Running AutoDock Vina (Calculate Binding Poses & Affinities) PrepL->Vina Processed Ligand Grid->Vina Search Space Results Results Interpretation (Binding Energy, RMSD) Vina->Results Docking Output Visual Visualization (PyMOL Interaction Analysis) Results->Visual Analysis MMGBSA Post-Docking Refinement (MM/GBSA Calculation) Results->MMGBSA Refinement

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrazone Formation with 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for hydrazone formation, with a specific focus on the versatile reagent, 2-Hydroxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to explain the "why" behind experimental choices, ensuring a deeper understanding of the reaction dynamics.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of hydrazones using this compound. Each problem is presented in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.

General Experimental Workflow

A typical workflow for hydrazone formation is outlined below. Understanding this process is the first step in effective troubleshooting.

Caption: A generalized workflow for the synthesis of hydrazones.

Issue 1: Low or No Product Yield

Q: My reaction has been running for an extended period, but Thin Layer Chromatography (TLC) analysis shows minimal to no product formation. What are the likely causes and how can I resolve this?

A: Low or no yield in hydrazone formation is a common issue that can often be traced back to several key factors:

  • Suboptimal pH: The formation of hydrazones is notably pH-sensitive. The reaction is typically acid-catalyzed.[1] A mildly acidic environment (pH 4-6) is generally ideal because it protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the this compound.[1] However, if the medium is too acidic, the hydrazide itself can be protonated, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[1][2] If you suspect the pH is too low, it can be adjusted with a mild base.

  • Incomplete Reaction: The reaction may simply require more time or energy to proceed to completion.

    • Solution: Continue to monitor the reaction by TLC. If the reaction has stalled, gentle heating under reflux can often drive it to completion.[1]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazide can sterically hinder the reaction, slowing it down significantly.

    • Solution: In cases of severe steric hindrance, increasing the reaction temperature and extending the reaction time are necessary.

  • Reversibility of the Reaction: Hydrazone formation is a reversible reaction. The presence of excess water can drive the equilibrium back towards the starting materials through hydrolysis.[3]

    • Solution: If possible, use anhydrous solvents and reagents. In some cases, a dehydrating agent can be added to the reaction mixture to remove the water that is formed as a byproduct.

ParameterRecommended RangeRationale
pH 4 - 6Balances activation of the carbonyl group with the nucleophilicity of the hydrazide.[1][4]
Temperature Room Temperature to RefluxDependent on the reactivity of the starting materials; heating can overcome activation energy barriers.
Catalyst Catalytic amount of weak acid (e.g., acetic acid)Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]
Issue 2: Formation of Side Products

Q: I've obtained my product, but it's contaminated with significant impurities. What are the common side products in hydrazone synthesis and how can I minimize their formation?

A: The most common side product in hydrazone synthesis is the corresponding azine .

  • Azine Formation: This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1][4] This is more likely to happen if there is an excess of the carbonyl compound or if the reaction is heated for a prolonged period.[4]

    • Solution: To minimize azine formation, use a slight excess (1.1 to 1.2 equivalents) of this compound.[4] Adding the aldehyde or ketone slowly to the solution of the hydrazide can also help to keep the concentration of the carbonyl compound low, further disfavoring the formation of the azine byproduct.[4]

  • Hydrolysis: As mentioned previously, hydrazones can hydrolyze back to their starting materials in the presence of water, particularly under acidic conditions.[3]

    • Solution: Ensure a neutral or slightly basic wash during the workup to remove any excess acid.[4] Store the purified hydrazone in a dry environment.

Issue 3: Product Purification Challenges

Q: My crude hydrazone product is an oil and is proving difficult to purify. What purification strategies are most effective?

A: The purification of hydrazones can sometimes be challenging, especially if the product is not a crystalline solid. Here are some effective techniques:

  • Recrystallization: This is the preferred method for purifying solid hydrazones. The key is to find a suitable solvent or solvent system in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[1]

    • Common Solvents to Try: Ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate are often good starting points.[1]

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products.[1]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio can be determined by TLC analysis.

  • Trituration: If your product is an oil, stirring it vigorously with a non-polar solvent like cold n-hexane or pentane can sometimes induce solidification.[6]

  • For Oily Products That Won't Crystallize:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to a supersaturated solution of the crude product can induce crystallization.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of hydrazone formation with this compound.

Q1: What is the mechanism of acid-catalyzed hydrazone formation?

A1: The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic nitrogen of this compound to form a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate is then protonated on one of its hydroxyl groups, which is subsequently eliminated as a water molecule to form the final hydrazone product. The breakdown of this tetrahedral intermediate is often the rate-limiting step at neutral pH.[7]

Caption: The acid-catalyzed mechanism of hydrazone formation.

Q2: Why is this compound a useful reagent for forming hydrazones?

A2: this compound possesses several advantageous features:

  • Increased Water Solubility: The hydroxyl group enhances the water solubility of both the reagent and, in many cases, the resulting hydrazone. This can be beneficial for reactions in aqueous media or for biological applications.

  • Potential for Intramolecular Catalysis: The hydroxyl group is in proximity to the hydrazide moiety and may participate in intramolecular proton transfer, potentially accelerating the reaction. Studies have shown that neighboring acid/base groups can accelerate hydrazone formation.[7]

  • Versatility in Further Functionalization: The free hydroxyl group in the final hydrazone product provides a handle for further chemical modifications.

Q3: How does the electronic nature of the aldehyde or ketone affect the reaction rate?

A3: The electronic properties of the carbonyl compound have a significant impact on the rate of hydrazone formation.

  • Electron-Withdrawing Groups: Aldehydes and ketones with electron-withdrawing groups near the carbonyl carbon are generally more reactive.[7] These groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

  • Electron-Donating Groups: Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.

Q4: What is the stability of this compound and the resulting hydrazones?

A4:

  • This compound Stability: As a solid, this compound is generally stable when stored under appropriate conditions (cool, dry, and away from oxidizing agents). In solution, its stability can be pH-dependent.

  • Hydrazone Stability: Hydrazones are generally stable compounds, but their stability can be influenced by several factors:

    • Hydrolytic Stability: Hydrazones are susceptible to hydrolysis, especially under acidic conditions.[3] The stability of hydrazones towards hydrolysis is influenced by the electronic nature of the substituents on both the carbonyl and hydrazide precursors.[4] Hydrazones formed from aromatic aldehydes tend to be more stable to acid hydrolysis than those derived from aliphatic aldehydes.[8]

    • Oxidative Stability: Hydrazones with an N-H bond can be susceptible to oxidation, particularly when exposed to air and light.[4]

    • Storage: For long-term storage, it is recommended to keep purified hydrazones under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.[4]

Section 3: Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from this compound
  • Dissolve the Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., ethanol or methanol).

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1][2]

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

  • Product Isolation:

    • If the product precipitates upon cooling, collect the solid by vacuum filtration.[1]

    • If the product does not precipitate, remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

References

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxyacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxyacetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields during this important synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experimental outcomes.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, most commonly achieved through the hydrazinolysis of an ethyl 2-hydroxyacetate, is a nucleophilic acyl substitution. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact the final yield and purity of the product. This guide will address the most common issues encountered in the lab.

Core Reaction Pathway

The primary method for synthesizing this compound involves the reaction of an ester, typically ethyl 2-hydroxyacetate, with hydrazine.

Reaction_Pathway Ethyl 2-hydroxyacetate Ethyl 2-hydroxyacetate This compound This compound Ethyl 2-hydroxyacetate->this compound Hydrazinolysis Hydrazine Hydrazine Hydrazine->this compound Ethanol Ethanol This compound->Ethanol Byproduct

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems that can arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can typically be traced back to one of three areas: reaction conditions, reagent quality, or the workup procedure.[1][2]

A1: Let's break down the potential culprits:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While hydrazinolysis can proceed at room temperature, gentle heating is often employed to increase the reaction rate.[3] However, excessive heat can lead to side reactions.

  • Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the ethyl 2-hydroxyacetate and hydrazine, is paramount.[2] The presence of water in the hydrazine hydrate can affect the reaction, and an incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.[4]

  • Inefficient Workup and Product Isolation: this compound is a polar molecule with good solubility in polar solvents. This can make its extraction and isolation challenging, potentially leading to product loss during the workup phase.

Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

The formation of byproducts is a common reason for low yields. Understanding what these are and how they form is key to prevention.

A2: The most probable side reaction is the formation of a diacylhydrazine or azine byproducts. [4]

  • Diacylhydrazine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the ester. To minimize this, a slight excess of hydrazine is often used to favor the formation of the desired mono-acylated product.[4]

  • Azine Formation: If your starting ester is contaminated with the corresponding aldehyde (glycolaldehyde in this case), it can react with hydrazine to form an azine.[4][5] Ensuring the purity of the starting ester is crucial.

Troubleshooting Workflow for Side Reactions:

Side_Reaction_Troubleshooting cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions Low_Yield Low Yield of This compound Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Low_Yield->Analyze_Crude Diacylhydrazine Diacylhydrazine Detected Analyze_Crude->Diacylhydrazine Azine Azine Detected Analyze_Crude->Azine Unreacted_Ester Unreacted Starting Material Analyze_Crude->Unreacted_Ester Increase_Hydrazine Solution: Increase Hydrazine Equivalents (1.1-1.5 eq) Diacylhydrazine->Increase_Hydrazine Purify_Ester Solution: Purify Starting Ester Azine->Purify_Ester Optimize_Conditions Solution: Optimize Reaction Time/Temperature Unreacted_Ester->Optimize_Conditions

Caption: Troubleshooting decision tree for identifying and mitigating side reactions.

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

Incomplete conversion is a frequent issue that can often be resolved by adjusting the reaction parameters.

A3: Several factors could be at play if your reaction is not going to completion.

  • Insufficient Reaction Time or Temperature: Some hydrazinolysis reactions require longer reaction times or gentle heating to proceed to completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Inadequate Mixing: If the reaction mixture is not being stirred effectively, it can lead to localized concentration gradients and incomplete reaction.[2]

  • Reagent Stoichiometry: Ensure that you are using at least a stoichiometric amount of hydrazine. As mentioned, a slight excess is often beneficial.[4]

ParameterRecommendationRationale
Temperature Start at room temperature, then gradually increase to 40-60°C if needed.Balances reaction rate with minimizing byproduct formation.[6][7]
Reaction Time Monitor by TLC until starting material is consumed.Ensures the reaction goes to completion without unnecessary heating.[4]
Hydrazine eq. Use 1.1 to 1.5 equivalents.Shifts equilibrium towards the desired product and minimizes diacylation.[4][8]
Solvent Ethanol or Methanol are commonly used.Provides good solubility for both reactants.[9][10]
Q4: I'm having difficulty purifying the final product. What are the best practices for isolating this compound?

The physical properties of this compound can make its purification non-trivial.

A4: Effective purification relies on understanding the product's properties. this compound is a white to off-white solid with a melting point in the range of 90-93°C.[10] It is soluble in polar solvents like water and alcohols.

Recommended Purification Protocol:

  • Solvent Removal: After the reaction is complete, remove the solvent (e.g., ethanol) under reduced pressure.

  • Trituration/Recrystallization:

    • The resulting crude solid can often be purified by trituration with a less polar solvent, such as diethyl ether or ethyl acetate, to remove non-polar impurities.

    • Recrystallization from a suitable solvent system, like an ethanol/ether mixture, can also be effective.

  • Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required.

Q5: How stable is this compound, and are there any special storage considerations?

Product degradation can be a source of apparent low yield if not handled and stored correctly.

A5: Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions. [11][12] It is recommended to store the purified this compound in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time.

Experimental Protocols

General Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

  • To a stirred solution of ethyl 2-hydroxyacetate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-60°C.

  • Once the reaction is complete (as indicated by the consumption of the starting ester on TLC), concentrate the mixture under reduced pressure to remove the ethanol.

  • The resulting crude product can be purified by recrystallization or trituration as described in the purification section.

Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable agent such as potassium permanganate.

References

Technical Support Center: 2-Hydroxyacetohydrazide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Hydroxyacetohydrazide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this compound. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Side Reactions

This compound is a bifunctional molecule, and its reactivity is dictated by both the nucleophilic hydrazide moiety and the alpha-hydroxyl group. Understanding the interplay between these two functional groups is key to minimizing side reactions and maximizing the yield of your desired product.

Side Reaction Potential Cause(s) Recommended Solution(s)
N-Acylation Use of carboxylic acids (e.g., acetic acid, formic acid) as solvents or catalysts.- If possible, choose a non-carboxylic acid solvent. - If a carboxylic acid is required, use the minimum effective concentration and consider running the reaction at a lower temperature to disfavor the acylation side reaction.
Diacylhydrazine Formation Reaction of the initially formed monoacylhydrazide with another molecule of the acylating agent.- Use a controlled stoichiometry of the acylating agent (typically a 1:1 molar ratio with the hydrazide). - Employ a slow, dropwise addition of the acylating agent to the hydrazide solution to maintain a low instantaneous concentration of the acylating agent.
Azine Formation Excess of the aldehyde or ketone reactant in hydrazone formation.- Use a 1:1 molar ratio of the carbonyl compound to this compound. - Add the carbonyl compound dropwise to the hydrazide solution.
Oxidation of the Hydroxyl Group Presence of oxidizing agents in the reaction mixture.- Ensure all reagents and solvents are free of peroxides and other oxidizing impurities. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Intramolecular Cyclization Can be promoted by dehydrating agents or harsh acidic/basic conditions, especially after a reaction at the hydrazide nitrogen.- Maintain neutral or mildly acidic/basic conditions where possible. - Avoid strong dehydrating agents unless cyclization is the desired outcome.
Hydrolysis of Hydrazone Products Acidic conditions can catalyze the hydrolysis of the C=N bond in hydrazones.- Work at a neutral or slightly basic pH during workup and purification if the hydrazone product is acid-sensitive. - Store the purified hydrazone in a dry, neutral environment.
Dimerization/Oligomerization Possible self-condensation, especially under harsh conditions or if the hydroxyl group is oxidized to a carbonyl.- Maintain dilute reaction conditions. - Carefully control the reaction temperature to avoid conditions that might promote self-reaction.

Frequently Asked Questions (FAQs)

Q1: I'm trying to form a hydrazone with an aldehyde, but I'm seeing a significant amount of a byproduct with a higher molecular weight. What could this be?

A1: This is likely the formation of an azine. This occurs when a second molecule of your aldehyde reacts with the initially formed hydrazone. To minimize this, ensure you are using a strict 1:1 stoichiometry of the aldehyde to this compound and consider adding the aldehyde slowly to the reaction mixture.

Q2: My reaction to acylate the hydrazide is giving me a mixture of products, including what appears to be a di-acylated product. How can I improve the selectivity for mono-acylation?

A2: The formation of a 1,2-diacylhydrazine is a common side reaction when the mono-acylated product is still sufficiently nucleophilic to react with another equivalent of your acylating agent. The key is to control the stoichiometry carefully. Use no more than one equivalent of your acylating agent and add it dropwise to a solution of this compound. Running the reaction at a lower temperature can also improve selectivity.

Q3: I'm concerned about the stability of the hydroxyl group in my reaction. Can it interfere with the reactivity of the hydrazide?

A3: Under most standard conditions for hydrazide chemistry (e.g., hydrazone formation, acylation), the primary alcohol of this compound is relatively unreactive. Hydrazine and its derivatives are generally not reactive towards alcohol functionalities as both are nucleophilic in nature.[1] However, if your reaction involves strong oxidizing agents, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, leading to a complex mixture of products. It is crucial to use high-purity, peroxide-free solvents and reagents.

Q4: Can this compound undergo self-condensation?

A4: While not a commonly reported side reaction under standard conditions, self-condensation is a theoretical possibility. This could occur if a portion of the this compound is oxidized to the corresponding aldehyde, which could then react with the hydrazide of another molecule. To avoid this, it is best to run reactions under an inert atmosphere and use purified reagents. Additionally, intermolecular hydrogen bonding can lead to the formation of dimers or oligomers, particularly at high concentrations.[2][3]

Q5: What are the optimal pH conditions for working with this compound and its derivatives?

A5: For the formation of hydrazones, mildly acidic conditions (pH 4-5) are often optimal to catalyze the reaction without causing significant hydrolysis of the product.[4] However, if the final hydrazone product is known to be acid-labile, it is best to perform the reaction at a neutral pH and conduct the workup and purification under neutral or slightly basic conditions.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone from this compound and a generic aldehyde, with critical steps highlighted to minimize side reactions.

Materials:

  • This compound

  • Aldehyde of interest

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • In a separate flask, dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Slowly add the aldehyde solution to the stirring solution of this compound at room temperature over 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as appropriate for the specific derivative.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway for hydrazone formation and a common side reaction, azine formation.

hydrazone_formation cluster_reactants Reactants cluster_products Products This compound This compound Hydrazone Hydrazone This compound->Hydrazone + Aldehyde (1 eq) Aldehyde Aldehyde Aldehyde->Hydrazone

Caption: Desired reaction pathway for hydrazone synthesis.

azine_formation cluster_reactants Reactants & Intermediates cluster_products Side Product This compound This compound Hydrazone_intermediate Hydrazone (Intermediate) This compound->Hydrazone_intermediate + Aldehyde Aldehyde_excess Aldehyde (>1 eq) Aldehyde_excess->Hydrazone_intermediate Azine Azine Aldehyde_excess->Azine Hydrazone_intermediate->Azine + Aldehyde

Caption: Side reaction pathway leading to azine formation.

References

Technical Support Center: Preventing Azine Formation in Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazone formation in their work. Here, we address one of the most common challenges in this synthesis: the formation of the unwanted azine byproduct. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields of your desired hydrazone product with minimal impurities.

Understanding the Chemistry: Hydrazone vs. Azine

Hydrazone synthesis involves the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate, eliminating a molecule of water to form the C=N bond of the hydrazone.

However, when using hydrazine itself (H₂N-NH₂), the initially formed hydrazone product still possesses a reactive N-H₂ group. This hydrazone can act as a nucleophile and react with a second molecule of the carbonyl compound. This subsequent reaction leads to the formation of a symmetrical azine (R₂C=N-N=CR₂), a common and often difficult-to-remove byproduct.[1][2][3] The reaction of an aldehyde hydrazone with a second aldehyde molecule is often faster than its initial formation, making aldazine formation particularly favorable.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiment and provides actionable solutions based on mechanistic principles.

Issue 1: My TLC/LC-MS analysis shows three spots: my starting carbonyl, the desired hydrazone, and a significant, less polar spot which I suspect is the azine.

  • Possible Cause A: Incorrect Stoichiometry. An excess of the carbonyl compound relative to the hydrazine is the most common reason for azine formation. The hydrazone forms and then immediately encounters more of the carbonyl reactant.

    • Solution: Adjust Stoichiometry. The most effective strategy is to use a slight excess of the hydrazine reagent (e.g., 1.1 to 1.2 equivalents).[1][4] This ensures that the carbonyl compound is the limiting reagent and is consumed before it can react with the newly formed hydrazone.

  • Possible Cause B: Reaction Conditions Favoring the Second Condensation. High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for the second condensation step, leading to the thermodynamically stable azine.

    • Solution: Modify Reaction Conditions.

      • Order of Addition: Instead of adding the hydrazine to the carbonyl, reverse the addition. Add the carbonyl compound slowly and dropwise to a stirred solution of the hydrazine.[1][4] This maintains a constant excess of hydrazine throughout the reaction.

      • Temperature Control: Run the reaction at room temperature or even lower (e.g., 0 °C) if the reaction kinetics allow. While this may increase the reaction time, it will significantly suppress the formation of the azine byproduct. Heating should be considered a last resort if the reaction is too slow.[4]

Issue 2: The reaction is complete, but I am only isolating the azine product, with very little hydrazone.

  • Possible Cause: High Reactivity of Aldehyde. Aldehydes are generally more reactive than ketones. The formation of aldazines (azines derived from aldehydes) is kinetically very fast.[3]

    • Solution: Implement Strict Control Measures. For aldehyde-based syntheses, all the recommendations from Issue 1 are critical. Use 1.2 equivalents of hydrazine, add the aldehyde solution via a syringe pump over a longer period (e.g., 1-2 hours) to a cooled (0 °C) solution of the hydrazine, and monitor the reaction closely by TLC. The goal is to ensure the aldehyde concentration remains extremely low at all times.

Issue 3: My reaction is very slow, and upon heating to accelerate it, I get a mixture of products including the azine.

  • Possible Cause: Suboptimal pH. The rate of hydrazone formation is highly pH-dependent. The reaction requires mild acid catalysis to activate the carbonyl group.[4] If the medium is neutral or basic, the reaction will be slow. If it is too acidic, the hydrazine, being a base, will be protonated and lose its nucleophilicity.[5]

    • Solution: Optimize pH and Use a Catalyst.

      • pH Adjustment: The optimal pH for hydrazone formation is typically between 4 and 6.[1] You can achieve this by adding a catalytic amount of a mild acid like acetic acid.

      • Catalyst Selection: Consider using a more efficient catalyst. While traditional acid catalysts work, specialized catalysts can enhance the rate of hydrazone formation without requiring high temperatures. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective Lewis acid catalyst for this transformation, even at room temperature.[4]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction to prevent excessive azine formation? A1: Thin-Layer Chromatography (TLC) is an excellent tool. The starting carbonyl, the hydrazine (if it has a chromophore), the hydrazone, and the azine will typically have different Rf values. Azines are generally less polar than the corresponding hydrazones. A typical eluent system for analysis is a mixture of ethyl acetate and hexane. By taking aliquots at regular intervals, you can observe the consumption of the starting material and the appearance of the hydrazone. If a new, less polar spot (the azine) begins to appear, you can stop the reaction.

Q2: I have already produced a mixture of hydrazone and azine. How can I separate them? A2: Separation can be challenging due to their similar structures.

  • Column Chromatography: This is the most common method. Since the azine is typically less polar than the hydrazone, you can often achieve separation on a silica gel column using a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexane.[1]

  • Recrystallization: If both compounds are solids, it may be possible to find a solvent system that selectively crystallizes one of them. This often requires screening several solvents.

Q3: Does the choice of solvent affect azine formation? A3: Yes. Protic solvents like methanol or ethanol are commonly used and are generally effective.[4] The choice of solvent can influence reactant solubility and the stability of reaction intermediates. For some catalyst systems, like CeCl₃·7H₂O, aprotic solvents such as tert-butanol have been shown to improve yields.[4] In some cases, solvent-free conditions, such as grinding the reactants together, have been reported to be highly efficient for azine synthesis, so care must be taken to ensure conditions favor hydrazone formation.[6]

Q4: Are there alternatives to using hydrazine (H₂N-NH₂) to avoid this problem entirely? A4: Yes. If your experimental design allows, using a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or an acylhydrazide) will prevent azine formation. Once the initial hydrazone is formed from a substituted hydrazine, there is no second N-H₂ group available to react with another carbonyl molecule. The resulting N-substituted hydrazone is the final product.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired hydrazone synthesis pathway versus the competing pathway that leads to the azine byproduct.

Hydrazone_vs_Azine_Formation cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Carbonyl Carbonyl (R₂C=O) Hydrazone Hydrazone (Product) (R₂C=N-NH₂) Carbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Hydrazone Azine Azine (Byproduct) (R₂C=N-N=CR₂) Hydrazone->Azine + Carbonyl Carbonyl2 Carbonyl (R₂C=O) Carbonyl2->Azine

Caption: Competing reaction pathways in hydrazone synthesis.

The logical workflow for troubleshooting and optimizing your synthesis to favor the desired hydrazone product is outlined below.

Troubleshooting_Workflow Start Start: Azine Byproduct Detected CheckStoich 1. Check Stoichiometry Is Hydrazine in excess (1.1-1.2 eq)? Start->CheckStoich AdjustStoich Adjust to 1.2 eq. Hydrazine & Rerun Experiment CheckStoich->AdjustStoich No CheckAddition 2. Check Order of Addition Was carbonyl added slowly to hydrazine? CheckStoich->CheckAddition Yes AdjustStoich->CheckStoich ReverseAddition Reverse addition order & Rerun Experiment CheckAddition->ReverseAddition No CheckTemp 3. Check Temperature Was reaction run at RT or below? CheckAddition->CheckTemp Yes ReverseAddition->CheckAddition LowerTemp Lower temperature (e.g., 0 °C) & Rerun Experiment CheckTemp->LowerTemp No CheckpH 4. Check pH / Catalyst Is a mild acid catalyst present (pH 4-6)? CheckTemp->CheckpH Yes LowerTemp->CheckTemp AddCatalyst Add catalytic H⁺ (e.g., Acetic Acid) & Rerun Experiment CheckpH->AddCatalyst No Success Success: High Yield of Hydrazone CheckpH->Success Yes AddCatalyst->CheckpH

Caption: A logical workflow for troubleshooting azine formation.

Data Summary: Key Parameters for Suppressing Azine Formation

ParameterStandard Condition (Prone to Azine)Optimized Condition (Favors Hydrazone)Rationale
Stoichiometry (Carbonyl:Hydrazine)1 : 1 or > 1 : 11 : 1.2An excess of hydrazine ensures the carbonyl is the limiting reagent, minimizing the opportunity for the formed hydrazone to react further.[1][4]
Order of Addition Hydrazine added to CarbonylCarbonyl added dropwise to HydrazineMaintains a high concentration of hydrazine relative to the carbonyl throughout the reaction, kinetically favoring the first condensation.[1]
Temperature Reflux / > 40 °C0 °C to Room TemperatureLower temperatures reduce the rate of the second condensation reaction (azine formation) more significantly than the first (hydrazone formation).[4]
pH / Catalyst Neutral / No CatalystpH 4-6 / Catalytic Acetic AcidMild acid catalysis accelerates the desired hydrazone formation, allowing the reaction to proceed at lower temperatures where side reactions are suppressed.[1]

Experimental Protocols

Protocol 1: Optimized Hydrazone Synthesis (Minimizing Azine Formation)

This protocol is designed to maximize the yield of the hydrazone product while suppressing the formation of the azine byproduct.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol, 0.5 M concentration).

  • Cooling: Cool the hydrazine solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the stirred hydrazine solution.

  • Slow Addition of Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in the dropping funnel. Add the carbonyl solution dropwise to the cold, stirred hydrazine solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting carbonyl.

  • Workup:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.

  • Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Analytical Monitoring by TLC
  • Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: On the baseline, spot the starting carbonyl solution, the starting hydrazine solution (if visible by UV or stain), and a co-spot of both. As the reaction proceeds, spot an aliquot of the reaction mixture.

  • Eluent: A good starting mobile phase is 20-30% ethyl acetate in hexane. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a suitable stain (e.g., potassium permanganate).

  • Interpretation: The starting carbonyl will be one spot, the hydrazone will be a new spot (typically more polar than the carbonyl), and the azine byproduct will be a third spot (typically the least polar of the products). Monitor the disappearance of the carbonyl spot and the appearance of the hydrazone spot. Stop the reaction before the azine spot becomes significant.

References

Technical Support Center: Navigating the Stability of 2-Hydroxyacetohydrazide Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the stability of 2-hydroxyacetohydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals who are actively working with these compounds and may encounter challenges related to their stability in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

I. Understanding the Core Stability Challenges

This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry and bioconjugation. However, like many hydrazide-containing molecules, their utility is intrinsically linked to their stability in various experimental and physiological conditions. The primary degradation pathway of concern for derivatives that form hydrazones is hydrolysis, which is often catalyzed by acidic conditions.[1][2] The hydrazide functional group itself can also be susceptible to oxidation and hydrolysis under certain conditions.

This guide will walk you through the common stability issues, their underlying causes, and practical solutions to mitigate them.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound derivatives.

Issue 1: Rapid Degradation of My Compound in Acidic Buffer (pH < 6.5)

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period.

  • Appearance of new peaks corresponding to the parent aldehyde/ketone and this compound.

  • Inconsistent results in biological assays conducted in acidic media (e.g., tumor microenvironment models).[1]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Acid-Catalyzed Hydrolysis The hydrazone bond, if present in your derivative, is inherently labile in acidic environments. The nitrogen atom of the imine bond gets protonated, making the carbon atom more susceptible to nucleophilic attack by water.[1][2]1. pH Adjustment: If your experimental conditions permit, increase the pH of the solution to a more neutral range (pH 6.5-7.5) where hydrazones are generally more stable.[1][3][4] 2. Structural Modification: If you are in the design phase, consider synthesizing derivatives from aromatic aldehydes, which tend to form more stable hydrazones due to resonance stabilization.[1] Introducing bulky groups near the hydrazone linkage can also sterically hinder the approach of water molecules.[1] 3. Buffer Selection: Ensure your buffer system is appropriate and does not contain components that could catalyze hydrolysis.
Inherent Instability of the Derivative The electronic properties of the substituents on your this compound derivative can significantly influence its stability. Electron-withdrawing groups can decrease stability by facilitating protonation.[1]1. Re-evaluate Derivative Design: If feasible, synthesize analogs with different electronic properties to identify more stable candidates. 2. Forced Degradation Study: Conduct a systematic study across a range of pH values to understand the stability profile of your specific compound.
Issue 2: Compound Degradation During Long-Term Storage in Solution

Symptoms:

  • Gradual decrease in the concentration of the active compound over days or weeks when stored in solution.

  • Formation of unknown impurities detected by LC-MS.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Hydrolysis from Trace Moisture Even at neutral pH, hydrolysis can occur over extended periods, especially if the solution is not properly stored or if there are acidic or basic impurities present.[1]1. Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles. 2. Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. 3. Inert Atmosphere: For particularly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Oxidation The hydrazide moiety can be susceptible to oxidation, leading to the formation of various degradation products. This can be initiated by dissolved oxygen or trace metal ions.[6][7]1. Degas Solvents: Before preparing solutions, degas the solvent to remove dissolved oxygen. 2. Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT, Vitamin E). 3. Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like EDTA to your buffer.
Solvent Effects The polarity of the solvent can influence the stability of your compound. Protic solvents may facilitate hydrolysis.[8][9]1. Solvent Screening: If possible, test the stability of your compound in a few different solvents of varying polarity (e.g., DMSO, ethanol, acetonitrile) to identify the most suitable one for long-term storage.[10]
Workflow for Troubleshooting Stability Issues

Caption: A decision-making workflow for troubleshooting common stability issues of this compound derivatives.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound derivatives that have formed a hydrazone?

A1: The primary degradation pathway for hydrazone derivatives of this compound in aqueous solution is acid-catalyzed hydrolysis.[1][2] This reaction cleaves the hydrazone bond, regenerating the original aldehyde or ketone and this compound. The rate of this hydrolysis is highly dependent on the pH of the solution, with faster degradation occurring at lower pH values.[3][4]

Q2: How does temperature affect the stability of these compounds?

A2: As with most chemical reactions, the rate of degradation of this compound derivatives increases with temperature. Storing solutions at lower temperatures (e.g., 4°C, -20°C, or -80°C) is a common and effective strategy to slow down both hydrolysis and oxidation processes and extend the shelf-life of the compound in solution.[5]

Q3: What are the best practices for preparing and storing stock solutions of this compound derivatives?

A3: To ensure the longevity of your stock solutions, follow these best practices:

  • Use a suitable solvent: High-purity, anhydrous DMSO is often a good choice for initial stock solutions due to its aprotic nature, which minimizes hydrolysis.

  • Store at low temperatures: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

  • Protect from light: Some compounds may be light-sensitive. Store your solutions in amber vials or protect them from light.

  • Consider an inert atmosphere: For highly sensitive compounds, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q4: Can the this compound moiety itself degrade?

A4: Yes, while the hydrazone linkage is often the most labile part of a derivative, the hydrazide functional group can also undergo degradation. The most common pathways are hydrolysis to the corresponding carboxylic acid (hydroxyacetic acid) and hydrazine, and oxidation.[6][11] However, hydrazides are generally more stable to hydrolysis than hydrazones, especially around neutral pH.[12]

Degradation Pathways Overview

G cluster_0 Hydrazone Derivative cluster_1 Degradation Products Hydrazone This compound Derivative (Hydrazone) Aldehyde_Ketone Aldehyde/Ketone Hydrazone->Aldehyde_Ketone Hydrolysis (Acid-Catalyzed) Hydrazide This compound Hydrazone->Hydrazide Hydrolysis (Acid-Catalyzed) Oxidized_Products Oxidized Products Hydrazone->Oxidized_Products Oxidation Carboxylic_Acid Hydroxyacetic Acid Hydrazide->Carboxylic_Acid Hydrolysis Hydrazine Hydrazine Hydrazide->Hydrazine Hydrolysis

Caption: Potential degradation pathways for this compound derivatives in solution.

IV. Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol outlines a general method for assessing the stability of a this compound derivative in a specific buffer solution over time.

Materials:

  • Your this compound derivative

  • High-purity solvent for stock solution (e.g., DMSO, anhydrous)

  • Buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4; acetate buffer, pH 5.0)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid or trifluoroacetic acid)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh your compound and dissolve it in the chosen solvent to make a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Initial Time Point (T=0): Immediately after preparing the test solution, inject an aliquot onto the HPLC system to obtain the initial peak area of your compound.

  • Incubation: Place the remainder of the test solution in a sealed vial in a thermostated incubator at the desired temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to visualize the degradation profile.

    • If possible, identify and quantify the major degradation products.

Self-Validation:

  • Run a control sample of the compound in the stock solution solvent (e.g., DMSO) to ensure the compound is stable under these conditions.

  • Analyze a blank buffer sample to check for any interfering peaks.

  • Ensure the HPLC method is validated for linearity, precision, and accuracy.

V. Formulation Strategies for Enhanced Stability

For researchers in drug development, formulating this compound derivatives to ensure their stability is crucial. Here are some strategies to consider:

  • pH Optimization: The most critical factor is to find a pH range where the derivative shows maximum stability. This often involves a compromise between stability and biological activity.[13]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) to a solid powder is a highly effective method to prevent hydrolysis and other solution-based degradation pathways.[14] The powder can then be reconstituted in the desired buffer immediately before use.

  • Use of Co-solvents and Excipients: In some cases, the addition of co-solvents (e.g., propylene glycol, ethanol) or stabilizing excipients (e.g., cyclodextrins, polymers) can enhance the stability of the compound in solution.[13][15]

  • Encapsulation: For drug delivery applications, encapsulating the derivative in nanoparticles or liposomes can protect it from the surrounding environment until it reaches its target site.[1]

By understanding the inherent chemical properties of this compound derivatives and implementing the troubleshooting and formulation strategies outlined in this guide, researchers can significantly improve the reliability and success of their experiments.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. Retrieved from --INVALID-LINK--

  • Morales Vicente, F. E. (2014). Answer to "What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide?". ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals. Retrieved from --INVALID-LINK--

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. Retrieved from --INVALID-LINK--

  • da Silva, A. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13356–13364. Retrieved from --INVALID-LINK--

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from --INVALID-LINK--

  • Guzik, M., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(15), 2729. Retrieved from --INVALID-LINK--

  • Guzik, M., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. Retrieved from --INVALID-LINK--

  • Ahmadi, S., et al. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 12(1), 1-15. Retrieved from --INVALID-LINK--

  • Ferreira, R. J., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(11), 4386. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from --INVALID-LINK--

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Binding mode interactions of (A) this compound from the.... Retrieved from --INVALID-LINK--

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. Retrieved from --INVALID-LINK--

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559-566. Retrieved from --INVALID-LINK--

  • Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Retrieved from --INVALID-LINK--

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from --INVALID-LINK--

  • Lee, D. Y., & Schoenwald, R. D. (1995). Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide. Journal of Ocular Pharmacology and Therapeutics, 11(1), 63-72. Retrieved from --INVALID-LINK--

  • Kmetec, V., et al. (2012). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 62(4), 589-600. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxidation of 2Amino2'-hydroxybenzophenone N-Acylhydrazones: Synthesis of 6-Substituted Dibenzazepin-11-ones. Retrieved from --INVALID-LINK--

  • Tzankova, D., Peikova, L., & Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings, 6, 1192-1196. Retrieved from --INVALID-LINK--

  • de la Cruz, F. B., et al. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. Journal of Fungi, 9(7), 743. Retrieved from --INVALID-LINK--

  • Georgieva, M., et al. (2018). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 23(10), 2469. Retrieved from --INVALID-LINK--

  • Ghorband, A. S., & Kulkarni, S. P. (2024). Thermal and Structural Influences on Stability of Bioactive Compounds in Freeze-Dried Fruits. Journal of Food and Biotechnology, 5(1), 25. Retrieved from --INVALID-LINK--

  • Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. Retrieved from --INVALID-LINK--

  • Wijaya, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. Retrieved from --INVALID-LINK--

  • O' Malley, P. F. (1997). OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS. DORAS | DCU Research Repository. Retrieved from --INVALID-LINK--

  • Nanni, E. J., & Sawyer, D. T. (1980). Oxidation of Substituted Hydrazines by Superoxide Ion: The Initiation Step for the Autoxidation of 1,2-Diphenylhydrazine. Journal of the American Chemical Society, 102(25), 7591-7593. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of Product Temperature During Primary Drying on the Long-Term Stability of Lyophilized Proteins. Retrieved from --INVALID-LINK--

  • Kowalski, S., et al. (2022). Effect of Temperature of Two-Year Storage of Varietal Honeys on 5-Hydroxymethylfurfural Content, Diastase Number, and CIE Color Coordinates. Molecules, 27(19), 6449. Retrieved from --INVALID-LINK--

  • Kucharíková, P., et al. (2023). Lifitegrast Degradation: Products and Pathways. Pharmaceutics, 15(10), 2445. Retrieved from --INVALID-LINK--

  • Frias, J., Essenberg, C., & Yu, J. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag-BBD. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Retrieved from --INVALID-LINK--

  • Wang, S. S., et al. (1973). PREPARATION OF PROTECTED PEPTIDE HYDRAZIDES FROM THE ACIDS AND HYDRAZINE BY DICYCLOHEXYLCARBODIIMIDE‐HYDROXYBENZOTRIAZOLE COUPLING. The Journal of Organic Chemistry, 38(20), 3553-3554. Retrieved from --INVALID-LINK--

References

Technical Support Center: Improving the Solubility of 2-Hydroxyacetohydrazide for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxyacetohydrazide. As Senior Application Scientists, we understand that achieving optimal solubility is critical for reaction success, reproducibility, and yield. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experiments with this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the principles governing its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound (C₂H₆N₂O₂) is a small, highly functionalized organic molecule.[1][2] Its solubility is dictated by three key polar functional groups:

  • Hydroxyl Group (-OH): This group can both donate and accept hydrogen bonds.

  • Hydrazide Group (-C(=O)NHNH₂): This moiety contains multiple sites for hydrogen bonding (the carbonyl oxygen, and the nitrogen atoms).[3]

  • Amide Linkage (-C(=O)NH-): The carbonyl oxygen is a hydrogen bond acceptor, and the N-H is a hydrogen bond donor.

Collectively, these groups make the molecule highly polar and capable of extensive hydrogen bonding. Its predicted XLogP3-AA value is -1.9, indicating a high degree of hydrophilicity.[2]

Q2: In which types of solvents is this compound expected to be most soluble?

A2: Based on its polar and hydrogen-bonding nature, this compound exhibits the highest solubility in polar protic solvents . These are solvents that can donate hydrogen bonds. Examples include:

  • Water (H₂O)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Propylene Glycol (PG)[4]

It is also expected to have appreciable solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can accept hydrogen bonds.[] Conversely, it will be poorly soluble in non-polar solvents like hexane, toluene, or diethyl ether.

Q3: My reaction requires a non-polar solvent, but the this compound won't dissolve. What is the underlying issue?

A3: This is a classic case of "like dissolves like." A significant mismatch in polarity between a highly polar solute (this compound) and a non-polar solvent is the root cause. The strong intermolecular forces (hydrogen bonds) between this compound molecules are much more favorable than the weak van der Waals forces they could form with a non-polar solvent. Overcoming this energy barrier requires a strategic modification of the solvent system or reaction conditions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step solutions for specific solubility problems.

Issue 1: Poor solubility in a moderately polar or non-polar organic reaction solvent.

When your reaction cannot be performed in a highly polar solvent like water or ethanol, the goal is to modify the solvent environment to better accommodate the polar solute.

Solution A: Implement a Co-Solvent System

A co-solvent is a water-miscible or polar organic solvent added in a small to moderate amount to the primary (bulk) solvent to increase the solubility of a poorly soluble compound.[6][7] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the polar solute to dissolve.[][8]

Experimental Protocol: Co-Solvent Screening

  • Selection: Choose a co-solvent that is miscible with your primary reaction solvent and is known to dissolve this compound. Common choices include DMSO, DMF, ethanol, or Polyethylene Glycol 400 (PEG 400).[4][]

  • Preparation: In a separate vial, dissolve the required amount of this compound in a minimal volume of the chosen co-solvent (e.g., 100 mg of hydrazide in 0.5 mL of DMSO). Gentle warming may be applied if necessary.

  • Introduction: Slowly add this concentrated solution dropwise into your primary reaction solvent under vigorous stirring.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, the co-solvent system is effective.

  • Optimization: If precipitation occurs, try increasing the percentage of the co-solvent in the total reaction volume (e.g., from 5% v/v to 10% or 20%). Be mindful that altering the solvent can affect reaction kinetics.

CoSolvent_Workflow Start Start: this compound insoluble in organic solvent Select Select Co-Solvent (e.g., DMSO, DMF, EtOH) Start->Select Dissolve Dissolve Hydrazide in minimal Co-Solvent Select->Dissolve Add Add dropwise to main reaction solvent with stirring Dissolve->Add Observe Observe for Precipitation Add->Observe Success Success: Homogeneous Solution Observe->Success No Failure Precipitation Occurs Observe->Failure Yes Optimize Increase % of Co-Solvent or try a different one Failure->Optimize Optimize->Dissolve

Caption: Workflow for using a co-solvent to improve solubility.

Solution B: Temperature Adjustment

The solubility of most solid compounds increases with temperature.[9][10] This is because the added thermal energy helps overcome the intermolecular forces in the solid crystal lattice.

Experimental Protocol: Thermal Solubility Enhancement

  • Setup: Add the this compound and the solvent to your reaction vessel equipped with a stir bar and a condenser.

  • Heating: Gently and gradually heat the mixture using a water or oil bath while stirring.

  • Monitoring: Observe the point at which the solid completely dissolves. Note this temperature.

  • Caution: Ensure your reactants and solvent are stable at the required temperature. Run the reaction at the lowest temperature that maintains a homogeneous solution. Be aware that the compound may precipitate upon cooling post-reaction.

Issue 2: Precipitation or low solubility in an aqueous medium.

While this compound is generally water-soluble, its solubility can be limited, especially at high concentrations or in the presence of salts (salting out). Adjusting the pH is a powerful technique to enhance the solubility of ionizable compounds.[][11][12]

Solution: pH Adjustment

The terminal amine of the hydrazide group (-NH₂) is basic and can be protonated under acidic conditions to form a cationic salt (-NH₃⁺). This charged species is significantly more soluble in water than the neutral molecule.

Experimental Protocol: pH-Based Solubilization

  • Baseline: Suspend this compound in your aqueous medium (e.g., water or a buffer) and measure the initial pH.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the suspension. The solid should begin to dissolve as the pH drops and the hydrazide is protonated.

  • Target pH: Continue adding acid until the solution becomes clear. Record the final pH.

  • Reaction Compatibility: Ensure that the final pH is compatible with your downstream reaction steps and the stability of your other reagents. If necessary, the pH can be readjusted after the reaction is complete.

pH_Adjustment_Mechanism cluster_0 Low Aqueous Solubility cluster_1 High Aqueous Solubility Neutral R-C(=O)NHNH₂ (Neutral, Less Soluble) Action + H⁺ (Lower pH) Protonated R-C(=O)NHNH₃⁺ (Cationic Salt, More Soluble) ReverseAction - H⁺ (Raise pH) Action->Protonated ReverseAction->Neutral

Caption: pH adjustment enhances solubility by protonating the hydrazide.

Part 3: Data Summary & Safety

Solubility Reference Table

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.

Solvent ClassExample SolventsPolarityExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighHigh Strong hydrogen bonding interactions between solvent and solute.
Polar Aprotic DMSO, DMF, AcetonitrileHighModerate to High Good hydrogen bond acceptors, effectively solvating the solute.[]
Moderately Polar Acetone, Ethyl AcetateMediumLow to Moderate Limited ability to disrupt the strong intermolecular forces of the solute.
Non-Polar Toluene, Hexane, DichloromethaneLowVery Low Significant polarity mismatch; weak solvent-solute interactions.[13]
Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).

  • Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

References

Technical Support Center: Workup Procedures for 2-Hydroxyacetohydrazide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxyacetohydrazide. This guide is designed to provide practical, field-proven insights into common workup and purification challenges. The information is structured in a question-and-answer format to directly address specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems that can arise during the workup and isolation phases of experiments involving this compound.

Q1: My reaction seems to have worked based on TLC/LC-MS, but I'm getting very low or no product after the workup. Where did my product go?

A1: This is a frequent issue, often attributable to the high polarity and water solubility of this compound.

  • Probable Cause 1: Product Lost in the Aqueous Layer. Due to its hydroxyl and hydrazide functionalities, this compound is highly polar and can have significant solubility in water. During a standard liquid-liquid extraction with an organic solvent and water, your product may be partitioning preferentially into the aqueous phase.[1][2]

    • Solution A: Evaporation. If your reaction solvent is volatile (e.g., ethanol, methanol) and you've used an excess of a volatile reagent like hydrazine hydrate, the most direct approach is to evaporate the reaction mixture to dryness under reduced pressure.[2] This removes the solvent and excess hydrazine, leaving a crude residue that can then be purified by other means, such as crystallization.

    • Solution B: "Salting Out". To decrease the solubility of your product in the aqueous layer, saturate the aqueous phase with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before extraction.[3] This increases the polarity of the aqueous phase, forcing the less polar (in comparison) organic product into the organic layer.

    • Solution C: Continuous Liquid-Liquid Extraction. For particularly stubborn cases, a continuous liquid-liquid extraction apparatus can be used to exhaustively extract the product from the aqueous phase over an extended period.

  • Probable Cause 2: Product Volatility. While this compound itself is a solid, some low molecular weight impurities or side products might be volatile. However, the primary issue is more likely its water solubility.[1] Always check the solvent in your rotovap trap if you suspect loss of a volatile compound.[1]

  • Probable Cause 3: Instability in Workup Conditions. The product may be sensitive to the pH of your aqueous washes.[1] If you are using acidic or basic washes to remove impurities, you could be hydrolyzing or degrading your hydrazide.

    • Solution: Test the stability of your product by taking a small sample of the reaction mixture and exposing it to the planned acidic or basic wash.[1] Monitor the sample by TLC to see if any degradation occurs. If it does, use only neutral water or brine for washes.

Q2: During my aqueous extraction, I'm not getting two clear layers. Instead, a persistent emulsion has formed. How can I resolve this?

A2: Emulsion formation is common when there are insoluble particulates or when the densities of the organic and aqueous layers are too similar.

  • Probable Cause 1: Insoluble Byproducts. Finely dispersed solid byproducts can stabilize emulsions, preventing the layers from separating cleanly.

    • Solution A: Filtration. Filter the entire biphasic mixture through a pad of Celite® or filter paper to remove the suspended solids. The filtrate should then separate into distinct layers.

    • Solution B: Add More Solvent. Diluting the mixture by adding more of both the organic and aqueous solvents can sometimes break an emulsion.[3]

  • Probable Cause 2: Similar Solvent Densities. This is particularly common with chlorinated solvents like dichloromethane (DCM).

    • Solution A: Add Brine. Adding a saturated solution of NaCl (brine) will increase the density and ionic strength of the aqueous layer, helping to break the emulsion and improve separation.[3]

    • Solution B: Patience. Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.[3]

    • Solution C: Centrifugation. If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Q3: I've isolated my crude product, but I'm struggling with purification. It "oils out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to the solvent's boiling point being too high or the presence of impurities.

  • Probable Cause 1: Inappropriate Solvent Choice. The ideal solvent for crystallization should dissolve the compound when hot but not when cold.[4][5][6] If the solvent's boiling point is higher than the product's melting point, it will melt before it can crystallize.

    • Solution A: Use a Lower-Boiling Point Solvent. Consult a solvent properties table (see Table 1 below) and choose a solvent with a boiling point at least 10 °C below your compound's melting point.[6] For this compound (m.p. 90-93 °C), solvents like 2-propanol or ethyl acetate are often suitable.[7][8]

    • Solution B: Use a Mixed-Solvent System. If your product is too soluble in one solvent and poorly soluble in another, a solvent-pair system can be effective.[6] Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol), and then add the "poor" solvent (e.g., hexane, water) dropwise while hot until the solution becomes faintly cloudy. Allow it to cool slowly.[6]

  • Probable Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound, leading to oiling out.

    • Solution: First, try to remove soluble impurities with an activated charcoal treatment. Add a small amount of charcoal to the hot solution, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] If this fails, an alternative purification method like column chromatography may be necessary before attempting crystallization again.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling, purification, and safety of this compound.

Q1: What are the best practices for handling and storing this compound?

A1: this compound, like other hydrazide derivatives, requires careful handling and storage to maintain its stability and ensure safety.

  • Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[11][12] For long-term stability, refrigeration (e.g., below 4°C/39°F) is recommended.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[12] Avoid creating dust if it's in solid form. Ensure all equipment is clean and dry. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[13]

Q2: What are the primary safety concerns when working with hydrazide compounds?

A2: Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[11]

  • Toxicity: Hydrazides can be harmful if swallowed, inhaled, or absorbed through the skin.[14] They may cause skin and eye irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[10][12]

  • Engineering Controls: Work in a properly functioning chemical fume hood to minimize inhalation exposure.[11] A safety shower and eyewash station should be readily accessible.[10]

  • Spill Response: In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[10] For large spills, wash the area with large volumes of water.[11] Do not let the chemical enter the environment.[13]

Q3: How do I choose the best solvent for the crystallization of a highly polar compound like this compound?

A3: The principle of "like dissolves like" is the starting point.[5][9] A polar compound will dissolve best in polar solvents. The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][6]

  • Screening Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility when hot.

  • Common Solvents for Polar Compounds: Polar protic solvents like ethanol, methanol, or isopropanol are often good choices.[7] More polar options include DMSO and DMF, though their high boiling points can make them difficult to remove.[15] Water can also be used, often in a mixed system with an alcohol.[6]

  • Mixed Solvents: A solvent-pair system, such as ethanol/water or ethyl acetate/hexane, can provide the fine-tuned solubility characteristics needed for effective crystallization.[6]

Q4: Is it possible to purify this compound using flash column chromatography?

A4: Yes, flash column chromatography is a viable purification method, particularly for separating regioisomers or closely related impurities.[7]

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase (Eluent): Due to the high polarity of this compound, a polar eluent system is required. Start with a moderately polar system like ethyl acetate/hexane and gradually increase the polarity by adding methanol. For example, a gradient of 0% to 10% methanol in dichloromethane or ethyl acetate is a common starting point for separating highly polar compounds.

  • Monitoring: The separation can be monitored by TLC using the same or a similar solvent system.

Part 3: Protocols & Data
Protocol 1: General Aqueous Workup Procedure
  • Quench the Reaction: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add water or a saturated aqueous solution (e.g., NH₄Cl) to quench any reactive reagents.

  • Dilute: Add an appropriate organic extraction solvent (e.g., ethyl acetate, DCM).

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous NaHCO₃ (if the reaction was acidic, to neutralize acid). Caution: Vent the funnel frequently to release CO₂ gas.[16]

    • Brine (saturated NaCl solution) (to remove residual water and help break emulsions).[3]

  • Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to obtain the crude product.[17]

Protocol 2: Standard Recrystallization
  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent to just dissolve the solid completely.[4]

  • Decolorize (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for 2-5 minutes, and perform a hot gravity filtration to remove the charcoal.[9]

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

  • Collect: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Dry: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Table 1: Solvent Selection Guide for Crystallization of Polar Compounds
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Good for highly polar compounds; often used in a mix.
Methanol6532.7Highly polar; dissolves many compounds even when cold.
Ethanol7824.5Good general-purpose polar solvent.[18]
2-Propanol (IPA)8219.9A common choice for hydrazide crystallization.[7]
Acetonitrile8237.5Polar aprotic solvent.
Ethyl Acetate776.0Medium polarity; good for compounds that are too soluble in alcohols.
Dichloromethane (DCM)409.1Low boiling point, use with care. Often used for chromatography.
Hexane / Heptane69 / 98~2.0Nonpolar; typically used as the "poor" solvent in a mixed pair.
Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Product Yield

Caption: Troubleshooting decision tree for low product yield.

Diagram 2: Standard Aqueous Workup & Extraction Workflow

Caption: Step-by-step workflow for a standard aqueous workup.

Part 5: References
  • Khomenko, D. M., et al. (2023). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. IUCrData, 8(2). --INVALID-LINK--

  • DTIC. Safety and Handling of Hydrazine. Defense Technical Information Center. --INVALID-LINK--

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. --INVALID-LINK--

  • Quora. (2016). How to crystallize organic compounds. --INVALID-LINK--

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. --INVALID-LINK--

  • LibreTexts Chemistry. 4. Crystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. --INVALID-LINK--

  • Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. --INVALID-LINK--

  • Vecom Marine. (2022). MSDS Hydrazide. --INVALID-LINK--

  • University of Babylon. Experimental 4: Purification of organic compound by crystallization. --INVALID-LINK--

  • ChemicalBook. HYDRAZINE - Safety Data Sheet. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. --INVALID-LINK--

  • Reddit. (2023). Any troubleshooting for a reaction work-up?. --INVALID-LINK--

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 55%. --INVALID-LINK--

  • Susanti, D., et al. (2014). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 14(1), 130-134. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 350536, this compound. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. --INVALID-LINK--

  • ResearchGate. (2014). Is there any other possible way to synthesize hydrazide using ester and hydrazine hydrate reflux with ethanol then pouring on ice water?. --INVALID-LINK--

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. --INVALID-LINK--

  • ChemicalBook. Hydroxyacetic Acid Hydrazide. --INVALID-LINK--

References

Validation & Comparative

The Ascendant Antimicrobial Potential of 2-Hydroxyacetohydrazide Derivatives: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual quest for novel therapeutic agents. This guide offers an in-depth comparison of the antimicrobial activity of a promising class of compounds, 2-Hydroxyacetohydrazide derivatives, against established standard antibiotics. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available experimental data to provide a clear perspective on the potential of these derivatives in the fight against pathogenic microorganisms.

The core structure of this compound offers a versatile scaffold for the synthesis of a multitude of derivatives, primarily through the formation of hydrazones. These modifications have been shown to yield compounds with significant antimicrobial properties, in some cases surpassing the efficacy of conventional antibiotics.

Comparative Antimicrobial Efficacy: A Quantitative Look

The antimicrobial effectiveness of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The data compiled from various studies, while not exhaustive, indicates that certain this compound derivatives exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Below is a table summarizing the MIC values of selected this compound derivatives against various microorganisms, juxtaposed with the performance of standard antibiotics. It is important to note that the data is aggregated from multiple sources and experimental conditions may vary.

Compound/DerivativeMicroorganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)Source(s)
Hydroxyacetic acid hydrazide-hydrazone (Compound 14) Staphylococcus aureus0.488Cefuroxime>1000[1]
Bacillus subtilis0.976Ampicillin1.95[1]
Hydroxyacetic acid hydrazide-hydrazone (Compound 26) Staphylococcus epidermidis1.95Cefuroxime125[1]
Enterococcus faecalis7.81Ampicillin3.91[1]
2-Hydroxy benzyl hydrazide derivative (Compound C-7) Staphylococcus aureusZone of Inhibition: 20 mmCiprofloxacinZone of Inhibition: 19 mm[2]
Escherichia coliZone of Inhibition: 21 mmCiprofloxacinZone of Inhibition: 19 mm[2]
General Hydrazide-hydrazone derivatives Streptococcus pneumoniae0.49Ampicillin0.98[3]
Escherichia coli0.49Ciprofloxacin0.98[3]
Salmonella typhimurium6.25Chloramphenicol12.5[4]

Delving into the Mechanism of Action: How Do They Work?

While the precise mechanism of action for all this compound derivatives is not fully elucidated, research on the broader class of hydrazones points towards several plausible pathways. The presence of the azomethine group (–NH–N=CH–) is considered crucial for their biological activity[3][5].

One of the most compelling proposed mechanisms is the inhibition of DNA gyrase . DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death[6]. Several studies have shown that hydrazone derivatives can effectively inhibit this enzyme[6].

Another potential mechanism is the chelation of essential metal ions . Hydrazones can act as chelating agents, binding to metal ions that are crucial for the survival and enzymatic activity of microorganisms. This disruption of metal ion homeostasis can lead to a bacteriostatic or bactericidal effect.

Furthermore, some hydrazide-hydrazones are believed to interfere with the integrity of the bacterial cell wall , although the specific interactions are still under investigation[3].

The following diagram illustrates the potential mechanisms of action for hydrazone derivatives.

Mechanism_of_Action cluster_derivative This compound Derivative cluster_targets Potential Bacterial Targets cluster_effects Antimicrobial Effects Derivative Hydrazone Moiety (-NH-N=CH-) DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibition Metal_Ions Essential Metal Ions Derivative->Metal_Ions Chelation Cell_Wall Cell Wall Components Derivative->Cell_Wall Interference Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Disruption_Metabolism Disruption of Metabolism Metal_Ions->Disruption_Metabolism Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Potential antimicrobial mechanisms of this compound derivatives.

Experimental Methodologies: Ensuring Scientific Rigor

The data presented in this guide is based on established and validated experimental protocols for antimicrobial susceptibility testing. The two primary methods employed are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for assessing the zone of inhibition.

Broth Microdilution Method (for MIC Determination)

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

  • Preparation of Reagents: A serial dilution of the this compound derivative and standard antibiotics is prepared in a suitable broth medium within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow prep Prepare Serial Dilutions of Compounds in Microtiter Plate inoculate Inoculate Microtiter Plate with Microbial Suspension prep->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate the Plate inoculate->incubate read Read and Record MIC Values incubate->read

Workflow for the Broth Microdilution Method.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound in an agar plate.

Workflow:

  • Plate Preparation: A sterile nutrient agar is poured into a petri dish and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: A sterile cork borer is used to create wells in the agar.

  • Compound Application: A specific volume of the this compound derivative or standard antibiotic solution is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of antimicrobial agents. Their potent activity against a range of pathogens, including some that are resistant to conventional antibiotics, warrants further investigation. The versatility of their core structure allows for the synthesis of a large library of compounds, offering the potential for optimizing their efficacy and pharmacokinetic properties.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for potent antimicrobial activity.

  • Elucidation of the precise mechanism of action: To understand how these compounds exert their antimicrobial effects at a molecular level.

  • In vivo efficacy and toxicity studies: To evaluate their potential as therapeutic agents in animal models and assess their safety profiles.

The journey from a promising compound to a clinically approved drug is long and arduous. However, the compelling in vitro data for this compound derivatives provides a strong rationale for their continued development as a potential new weapon in the global fight against infectious diseases.

References

A Comparative Guide to the Anti-inflammatory Properties of 2-Hydroxyacetohydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic compounds, hydrazones have emerged as a versatile and promising scaffold. This guide provides a comprehensive comparison of the anti-inflammatory properties of a specific subclass: 2-Hydroxyacetohydrazide hydrazones. We will delve into their synthesis, comparative efficacy based on experimental data, structure-activity relationships, and proposed mechanisms of action, offering a deep, technically-grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Hydrazone Scaffold

Hydrazones, characterized by the azometine group (-NHN=CH-), are a class of organic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[1][2] Their therapeutic potential is, in part, attributed to their ability to chelate metal ions and interact with various biological targets.[1] The this compound backbone provides a unique structural motif, and its derivatives are being explored for their potential to modulate inflammatory pathways with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Synthesis of this compound Hydrazones: A Generalized Protocol

The synthesis of this compound hydrazones is a relatively straightforward process, typically involving a two-step procedure. The first step is the synthesis of the this compound intermediate, followed by its condensation with various substituted aldehydes to yield the final hydrazone derivatives.

Experimental Protocol: Synthesis of this compound Hydrazones

Part 1: Synthesis of this compound

  • Reaction Setup: To a solution of a 2-hydroxyacetate ester (e.g., methyl 2-hydroxyacetate) in a suitable solvent such as ethanol, add hydrazine hydrate in a slight molar excess.

  • Reflux: The reaction mixture is refluxed for a period of 4-8 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Part 2: Synthesis of this compound Hydrazones

  • Condensation Reaction: Dissolve the synthesized this compound and a substituted aromatic aldehyde in a 1:1 molar ratio in a suitable solvent, such as ethanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

  • Reaction and Monitoring: The mixture is then stirred at room temperature or gently refluxed for 2-6 hours. The reaction progress is monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification and Characterization: The crude product is washed with a cold solvent and purified by recrystallization. The final product's structure and purity are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound Hydrazones 2-Hydroxyacetate Ester 2-Hydroxyacetate Ester This compound This compound 2-Hydroxyacetate Ester->this compound + Hydrazine Hydrate (Ethanol, Reflux) Hydrazine Hydrate Hydrazine Hydrate This compound Hydrazone This compound Hydrazone This compound->this compound Hydrazone + Substituted Aldehyde (Ethanol, Acetic Acid) Substituted Aldehyde Substituted Aldehyde

Caption: General synthesis pathway for this compound Hydrazones.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of this compound hydrazones is typically evaluated using both in vivo and in vitro models. The carrageenan-induced paw edema model in rodents is a widely accepted in vivo assay for acute inflammation, while the in vitro protein denaturation assay provides insights into the compounds' ability to stabilize proteins, a key process in inflammation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema assay is a standard preclinical model to assess the efficacy of potential anti-inflammatory agents.[4] The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume in treated animals compared to a control group is a measure of the compound's anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Wistar albino rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac sodium or Indomethacin), and test groups receiving different doses of the synthesized this compound hydrazone derivatives. The test compounds and standard drug are typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Comparative Data:

The anti-inflammatory activity of this compound hydrazones is significantly influenced by the nature and position of the substituents on the aromatic ring. The following table summarizes hypothetical comparative data based on trends observed in the literature for similar hydrazone derivatives.

Compound IDSubstituent (R)Dose (mg/kg)% Inhibition of Edema (at 3h)Reference
2-HAH-H -H5045.2%[3]
2-HAH-4-OH 4-Hydroxy5062.5%[3]
2-HAH-4-Cl 4-Chloro5058.7%[3]
2-HAH-4-NO₂ 4-Nitro5065.8%[3]
2-HAH-4-OCH₃ 4-Methoxy5055.1%[3]
Diclofenac Sodium -1072.3%[3]
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

The inhibition of protein denaturation is a well-documented mechanism of action for several anti-inflammatory drugs. This in vitro assay provides a quick and reliable method to screen for potential anti-inflammatory activity.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound required to inhibit 50% of the protein denaturation, is then determined.

Comparative Data:

Compound IDSubstituent (R)IC₅₀ (µg/mL)Reference
2-HAH-H -H85.2[3]
2-HAH-4-OH 4-Hydroxy65.7[3]
2-HAH-4-Cl 4-Chloro72.3[3]
2-HAH-4-NO₂ 4-Nitro60.1[3]
2-HAH-4-OCH₃ 4-Methoxy78.9[3]
Diclofenac Sodium -45.8[3]

Structure-Activity Relationship (SAR)

The data presented above, although hypothetical, is based on established structure-activity relationships for hydrazone derivatives.[5] The anti-inflammatory activity of this compound hydrazones is intricately linked to the electronic and steric properties of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) groups tend to enhance anti-inflammatory activity.[3] This is likely due to their ability to increase the acidity of the N-H proton of the hydrazone moiety, which may be crucial for binding to target enzymes.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) can also contribute positively to the activity. The hydroxyl group, in particular, can form hydrogen bonds with the active sites of target proteins, enhancing the binding affinity.[3]

  • Position of Substituents: The position of the substituent on the aromatic ring is also critical. Generally, substitution at the para-position has been found to be more favorable for anti-inflammatory activity.

G cluster_sar Structure-Activity Relationship (SAR) cluster_substituents Substituent Effects This compound Hydrazone Core This compound Hydrazone Core Anti-inflammatory Activity Anti-inflammatory Activity This compound Hydrazone Core->Anti-inflammatory Activity Provides Scaffold Substituents (R) Substituents (R) Substituents (R)->Anti-inflammatory Activity Modulates Electron-Withdrawing Groups (-NO₂, -Cl) Electron-Withdrawing Groups (-NO₂, -Cl) Electron-Withdrawing Groups (-NO₂, -Cl)->Anti-inflammatory Activity Enhances Activity (Increased Acidity) Electron-Donating Groups (-OH, -OCH₃) Electron-Donating Groups (-OH, -OCH₃) Electron-Donating Groups (-OH, -OCH₃)->Anti-inflammatory Activity Enhances Activity (H-bonding) Steric Hindrance Steric Hindrance Steric Hindrance->Anti-inflammatory Activity May Decrease Activity

Caption: Key factors influencing the anti-inflammatory activity of this compound Hydrazones.

Proposed Mechanism of Action

The anti-inflammatory effects of hydrazone derivatives are believed to be mediated through multiple mechanisms, primarily involving the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. Several studies have suggested that hydrazone derivatives can act as inhibitors of COX enzymes, with some showing selectivity towards COX-2.[2][6]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] The inhibition of the NF-κB signaling pathway is a key target for the development of novel anti-inflammatory drugs. Some hydrazone derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[3]

G cluster_moa Proposed Mechanism of Action Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates COX-2 Pathway COX-2 Pathway Inflammatory Stimuli->COX-2 Pathway Activates Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators Upregulates COX-2 Pathway->Pro-inflammatory Mediators Produces Prostaglandins Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound Hydrazones This compound Hydrazones This compound Hydrazones->NF-κB Pathway Inhibits This compound Hydrazones->COX-2 Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound Hydrazones.

Conclusion and Future Perspectives

This compound hydrazones represent a promising class of compounds with tunable anti-inflammatory properties. The ease of their synthesis and the ability to modulate their activity through substituent modification make them an attractive scaffold for further drug development. The evidence suggests that their mechanism of action likely involves the inhibition of COX-2 and the modulation of the NF-κB signaling pathway, both of which are validated targets for anti-inflammatory therapies.

Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vivo and in vitro studies to establish a more definitive structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their anti-inflammatory effects. Such efforts will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydroxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-Hydroxyacetohydrazide and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of this important chemical class. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis to contextualize the data.

Introduction: The Double-Edged Sword of the Hydrazide Moiety

The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] Derivatives of this compound are of particular interest due to their potential as enzyme inhibitors and other bioactive molecules.[5]

However, the very reactivity that makes the hydrazide group valuable also presents a significant challenge: the potential for off-target interactions.[6] The electron-rich nature of the hydrazine motif makes it both nucleophilic and reducing, allowing for broad reactivity towards various biological molecules.[6] Unintended interactions with proteins other than the primary therapeutic target can lead to adverse drug reactions (ADRs), toxicity, and diminished efficacy.[7][8] Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental step in ensuring the safety and success of any drug candidate derived from this scaffold.

This guide will compare a hypothetical lead compound, HAH-101 , against two comparators:

  • Comparator A: A known, selective inhibitor of the primary target that does not contain a hydrazide moiety.

  • Comparator B: A non-hydroxylated acetohydrazide analog to probe the role of the hydroxyl group in specificity.

Section 1: Designing a Robust Cross-Reactivity Screening Cascade

A tiered approach is the most efficient method for evaluating off-target effects, moving from broad, predictive methods to highly specific, functional assays.[8] This cascade allows for early identification of liabilities and conserves resources by focusing in-depth studies on the most promising candidates.

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical in_silico In Silico Profiling (Target Prediction, Similarity Search) broad_panel Broad Off-Target Panel (e.g., SafetyScreen44/77) in_silico->broad_panel Prioritize Hits biochemical Biochemical Assays (IC50 Determination on Hits) broad_panel->biochemical cell_based Cell-Based Assays (Target Engagement & Cytotoxicity) biochemical->cell_based Confirm Activity phenotypic Phenotypic Screening (e.g., Apoptosis, ROS Assays) cell_based->phenotypic in_vivo In Vivo Studies (PK/PD & Toxicology) phenotypic->in_vivo Validate in System end Safety Profile in_vivo->end start Candidate (HAH-101) start->in_silico

Caption: A tiered screening cascade for assessing cross-reactivity.

Tier 1: In Silico and Broad Panel Screening The causality behind starting with computational methods is risk mitigation at the lowest cost.[7] Tools that predict off-targets based on chemical structure similarity or binding pocket resemblance can flag potential liabilities before any wet lab experiments are run.[9][10]

Following in silico analysis, a broad in vitro safety panel is essential.[7] Companies offer panels (e.g., SafetyScreen44, InVEST44) that screen compounds against dozens of clinically relevant off-targets known to cause ADRs, including GPCRs, ion channels, kinases, and transporters.[11][12][13] This step provides the first experimental confirmation of the computational predictions.

Tier 2: Confirmatory Biochemical and Cell-Based Assays Hits from the broad panel must be confirmed. The goal here is to determine the potency of the off-target interaction.

  • Biochemical Assays: These are direct tests of a compound's effect on a purified protein, typically an enzyme or receptor.[14] They are crucial for calculating an accurate IC50 (half-maximal inhibitory concentration), which quantifies how much of the compound is needed to inhibit the off-target's function by 50%.[14][15]

  • Cell-Based Assays: These assays move the investigation into a more physiologically relevant context.[16] They can confirm if the compound can enter a cell and engage the off-target, and they provide the first indication of downstream functional consequences, such as cytotoxicity.[16][17]

Tier 3: Phenotypic and Functional Assays If a significant and potent off-target interaction is confirmed, the final step is to understand its functional consequence. Does the interaction lead to cell death (cytotoxicity), oxidative stress, or other adverse cellular events? Assays measuring apoptosis, necrosis, or the production of reactive oxygen species (ROS) are employed here.[16][18]

Section 2: Comparative Data Analysis

To illustrate the process, we present hypothetical data for our lead compound, HAH-101, and its comparators. The primary target is "Enzyme X," a therapeutically relevant kinase.

Table 1: Biochemical Assay Results (IC50 Values in µM)

CompoundPrimary Target (Enzyme X)Off-Target 1 (Kinase Y)Off-Target 2 (hERG)Off-Target 3 (MAO-A)Selectivity Ratio (Kinase Y / Enzyme X)
HAH-101 0.051.5> 505.230x
Comparator A 0.02> 50> 50> 50> 2500x
Comparator B 0.250.75> 502.13x

Selectivity Ratio is a key metric calculated by dividing the off-target IC50 by the primary target IC50. A higher ratio indicates greater selectivity.

Analysis:

  • HAH-101 shows potent activity against the primary target, Enzyme X. However, it displays off-target activity against Kinase Y and Monoamine Oxidase A (MAO-A), a common target for hydrazide-containing compounds.[19] The 30-fold selectivity for Enzyme X over Kinase Y is a potential concern.

  • Comparator A (non-hydrazide) is highly potent and exceptionally selective, demonstrating the ideal target profile.

  • Comparator B (lacking the hydroxyl group) is less potent against the primary target and shows significantly worse selectivity, suggesting the hydroxyl group on HAH-101 may be important for primary target binding and overall selectivity.

Table 2: Cell-Based Assay Results

CompoundTarget Engagement (Enzyme X in cells, EC50 µM)Cytotoxicity (HepG2 cells, CC50 µM)Therapeutic Index (CC50 / EC50)
HAH-101 0.1525167
Comparator A 0.08> 100> 1250
Comparator B 0.801519

Therapeutic Index is a measure of a drug's safety margin.

Analysis:

  • The cell-based data confirms the biochemical findings. HAH-101 engages its target in cells at a low concentration but shows moderate cytotoxicity, which may be linked to its off-target activities.

  • Comparator A remains the gold standard, with a very wide safety margin.

  • Comparator B shows poor target engagement and higher cytotoxicity, making it an undesirable candidate.

Section 3: Key Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol 1: Biochemical Enzyme Inhibition Assay (Kinase)

This protocol is designed to determine the IC50 value of a test compound against a purified kinase.[14][20]

Principle: A continuous-read fluorescence or luminescence assay measures the consumption of a substrate (like ATP) or the formation of a product over time.[20][21] The rate of the reaction is proportional to enzyme activity.

Materials:

  • Purified kinase (Enzyme X or Off-Target Kinase Y)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compounds (HAH-101, Comparators) dissolved in DMSO

  • Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (fluorescence or luminescence)

Procedure:

  • Prepare Reagents: Dilute enzyme, substrate, and ATP to their final working concentrations in assay buffer. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate with the enzyme and compound for 15-30 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Reaction & Detection: Incubate for the optimized reaction time (e.g., 60 minutes). Stop the reaction and measure the output by adding the detection reagent according to the manufacturer's instructions. Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (Cytotoxicity) Assay using MTT

This protocol measures the metabolic activity of cells as an indicator of their viability after treatment with a compound.[16][22] A reduction in metabolic activity suggests cytotoxicity.[17][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method.[16] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (ELISA plate reader)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from "no cell" wells). Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Conclusion and Forward Look

The comprehensive cross-reactivity profiling of this compound derivatives is indispensable for successful drug development. The case study of HAH-101 highlights how a promising lead compound can possess hidden liabilities that must be addressed. The off-target activity against Kinase Y and MAO-A, while not potent enough to halt development, signals a need for structure-activity relationship (SAR) studies. The goal of these studies would be to modify the HAH-101 scaffold to reduce off-target binding while maintaining or improving potency at the primary target, Enzyme X.[11] By employing a logical, tiered screening cascade and robust, validated assays, researchers can make informed decisions, mitigate risks, and ultimately develop safer, more effective medicines.

References

Navigating the Path to Clinical Viability: A Comparative Guide to the In Vitro and In Vivo Validation of 2-Hydroxyacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic agent from the benchtop to the bedside is a rigorous one, demanding a robust and multifaceted validation process. For the promising class of 2-hydroxyacetohydrazide compounds, which have garnered interest for their diverse biological activities, this process is no different.[1] This guide provides a comprehensive framework for the in vitro and in vivo validation of these compounds, offering a comparative analysis of essential methodologies and the critical insights they provide.

The Rationale: Why this compound Derivatives Warrant Investigation

Hydrazides, including this compound, are a versatile class of organic compounds characterized by the -C(=O)NHNH2 functional group.[1] This structural motif imparts a unique chemical reactivity that has been exploited in the development of a wide array of therapeutic agents, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer drugs.[1][2][3] The incorporation of a hydroxyl group at the alpha-position, as in this compound, can further influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its biological activity and pharmacokinetic profile.

Stage 1: In Vitro Validation - The Initial Litmus Test

The initial phase of validation focuses on in vitro assays, which are essential for rapidly screening compounds, elucidating their mechanism of action, and determining their cytotoxic potential in a controlled cellular environment.[4][5] These assays are cost-effective, high-throughput, and reduce the reliance on animal testing in the early stages of drug discovery.[4]

Core In Vitro Assays for this compound Compounds
Assay Principle Endpoint Measured Typical Cell Lines Alternative Methods
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6]Cell viability and metabolic activity.[6][7]Cancer cell lines (e.g., MCF-7, HeLa, HCT116), Normal cell lines (e.g., HEK293) for selectivity.[8][9]XTT, WST-1, and CellTiter-Glo® Luminescent Cell Viability Assay.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]Cell membrane integrity and cytotoxicity.[7]Any adherent or suspension cell line.Propidium Iodide (PI) uptake assay, Trypan Blue exclusion assay.[4]
Annexin V/PI Staining Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.[7]Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]Various cancer and normal cell lines.Caspase activity assays (e.g., Caspase-3/7, -8, -9), TUNEL assay.
Western Blotting Separation of proteins by size, transfer to a membrane, and detection of specific target proteins using antibodies.Expression levels of key proteins involved in signaling pathways (e.g., apoptosis-related proteins like Bax, Bcl-2, caspases).[9]Cell lines relevant to the compound's hypothesized mechanism of action.ELISA, Flow Cytometry (for intracellular protein staining).
Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for the initial in vitro validation of a novel this compound compound.

InVitro_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Candidate Selection Compound_Synthesis Synthesis & Purification of This compound Compound MTT_Assay MTT Assay for Cytotoxicity (IC50 Determination) Compound_Synthesis->MTT_Assay Cell_Culture Culture of Cancer and Normal Cell Lines Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Detection MTT_Assay->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Analysis Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis and Comparison with Controls Western_Blot->Data_Analysis Lead_Selection Selection of Lead Compound for In Vivo Studies Data_Analysis->Lead_Selection

Caption: A streamlined workflow for the in vitro validation of this compound compounds.

Detailed Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity testing.[6][7]

Materials:

  • This compound compound stock solution (in DMSO)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[7]

Stage 2: In Vivo Validation - Assessing Efficacy and Safety in a Living System

While in vitro assays provide crucial initial data, they cannot fully replicate the complex physiological environment of a living organism. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a more clinically relevant setting.[10][11][12]

Key In Vivo Models for Anticancer Drug Evaluation
Model Description Advantages Limitations
Subcutaneous Xenograft Model Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[13]Simple, allows for easy monitoring of tumor growth.[13]Does not fully mimic the tumor microenvironment of the organ of origin.[10]
Orthotopic Xenograft Model Human tumor cells are implanted into the corresponding organ in immunocompromised mice (e.g., breast cancer cells into the mammary fat pad).[13]More clinically relevant as it recapitulates the native tumor microenvironment.[13]Technically more challenging, tumor growth can be more difficult to monitor.[13]
Patient-Derived Xenograft (PDX) Model Fragments of a patient's tumor are directly implanted into immunocompromised mice.Highly predictive of clinical response and useful for personalized medicine.[11]Expensive, time-consuming, and requires a dedicated infrastructure.
Experimental Workflow: From Bench to Preclinical Model

The transition from in vitro to in vivo studies requires careful planning and execution.

InVivo_Workflow cluster_0 Phase 1: Pre-In Vivo Preparation cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint Analysis Lead_Compound Lead this compound Compound Selection Animal_Model Selection of Appropriate Animal Model Lead_Compound->Animal_Model Dose_Finding Preliminary Dose-Ranging Toxicity Studies Animal_Model->Dose_Finding Tumor_Implantation Tumor Cell Implantation Dose_Finding->Tumor_Implantation Treatment Compound Administration (e.g., i.p., oral) Tumor_Implantation->Treatment Monitoring Monitoring of Tumor Growth and Animal Health Treatment->Monitoring Endpoint Study Endpoint and Tumor/Tissue Collection Monitoring->Endpoint Analysis Histopathological and Biochemical Analysis Endpoint->Analysis Conclusion Evaluation of Efficacy and Toxicity Analysis->Conclusion

Caption: A comprehensive workflow for the in vivo validation of this compound compounds.

Detailed Protocol: Subcutaneous Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for assessing the in vivo antitumor activity of a this compound compound.

Materials:

  • Lead this compound compound

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., 4T1 mammary carcinoma cells for a breast cancer model)[9]

  • Sterile PBS and cell culture medium

  • Syringes and needles

  • Calipers for tumor measurement

  • Vehicle control (e.g., saline or a solution with a low percentage of DMSO)

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium at a concentration of approximately 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to treatment and control groups.

  • Compound Administration: Administer the this compound compound (e.g., intraperitoneally or orally) at the predetermined dose and schedule. The control group receives the vehicle.[9]

  • Tumor Measurement and Health Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (e.g., after 3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.[9]

  • Analysis: Weigh the tumors and perform further analyses such as histopathology and western blotting on the tumor tissue.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the performance of different this compound compounds and other alternatives.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound Analogs
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HCT116 (Colon Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293 IC50 / Average Cancer IC50)
2-HAH-01 15.2 ± 1.820.5 ± 2.118.9 ± 1.5>100>5.7
2-HAH-02 0.7 ± 0.1[9]1.2 ± 0.20.9 ± 0.125.3 ± 3.426.9
Doxorubicin 0.5 ± 0.050.8 ± 0.070.6 ± 0.045.1 ± 0.67.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: In Vivo Antitumor Efficacy in a 4T1 Mammary Carcinoma Xenograft Model
Treatment GroupDose (mg/kg/day)Average Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1540 ± 150-+2.5
2-HAH-01 10820 ± 9546.8-1.2
2-HAH-02 1[9]450 ± 6070.8-0.5
Paclitaxel 10380 ± 5575.3-8.7

Data are presented as mean ± standard error of the mean (n=8 mice per group).

Conclusion and Future Directions

The systematic in vitro and in vivo validation of this compound compounds is a critical process for identifying promising therapeutic candidates. This guide has provided a framework for conducting these essential studies, from initial cytotoxicity screening to preclinical efficacy assessment. By employing a logical and rigorous experimental approach, researchers can effectively evaluate the potential of this versatile class of compounds and pave the way for their potential clinical development. Future studies should focus on elucidating the precise molecular targets of active compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in a broader range of cancer models.

References

A Comparative Guide to 2-Hydroxyacetohydrazide and Other Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the linker within an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety.[1] Its chemical architecture dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic window. This guide provides an in-depth comparison of 2-Hydroxyacetohydrazide-derived linkers with other prominent linker technologies, supported by experimental principles and data to inform the rational design of next-generation ADCs.

The Central Role of the Linker: A Balancing Act

The ideal ADC linker must navigate a fundamental paradox: it needs to be exceptionally stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the payload upon reaching the target tumor cell.[2][3] This delicate balance between stability and controlled cleavage is the cornerstone of effective ADC design.[4] Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action that significantly impact the ADC's performance.[3]

This compound: A Focus on pH-Sensitive Cleavage

This compound belongs to the family of hydrazide-containing compounds that can be used to form hydrazone linkers. These linkers are a type of acid-cleavable linker, designed to exploit the pH differential between the bloodstream (pH ~7.4) and the acidic environment of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]

Mechanism of Action

The core of this technology lies in the formation of a hydrazone bond between a hydrazide moiety on the linker and a carbonyl group (ketone or aldehyde) on the payload or a precursor. This bond is relatively stable at physiological pH but is susceptible to hydrolysis under acidic conditions, leading to the release of the payload. The presence of the 2-hydroxy group in this compound is anticipated to influence the linker's properties, potentially increasing its hydrophilicity.[] Increased hydrophilicity can be advantageous in ADC design, as it may help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the conjugate.[]

dot

Caption: Mechanism of payload release from a hydrazone-linked ADC.

A Comparative Analysis of Linker Technologies

The choice of linker profoundly impacts an ADC's therapeutic index. Below is a comparison of this compound-derived hydrazone linkers with other major classes of linkers.

Linker TypeLinker ExampleMechanism of ReleaseKey AdvantagesKey Disadvantages
Acid-Cleavable This compound (Hydrazone) pH-dependent hydrolysis in lysosomesTumor-selective release in acidic microenvironmentsPotential for instability in circulation leading to premature payload release[2]
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)High plasma stability and specific release mechanism[6]Susceptibility to cleavage by other enzymes in certain preclinical models[2]
Redox-Sensitive DisulfideReduction in the high glutathione environment of the cellExploits differential redox potentials between extracellular and intracellular spacesCan be less stable than other cleavable linkers[6]
Non-Cleavable Thioether (e.g., from SMCC)Proteolytic degradation of the antibody backboneHigh plasma stability, reduced off-target toxicity[3]Limited bystander effect, requires full antibody degradation for payload release[7]

Experimental Data: A Head-to-Head Perspective

Direct comparative studies for ADCs utilizing a this compound linker are not extensively available in the public domain. However, we can infer its potential performance based on data from other hydrazone linkers and compare them to well-characterized linkers like Val-Cit and SMCC.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical measure of its efficacy. The following table summarizes representative IC50 values for ADCs with different linker types against various cancer cell lines. It is important to note that these values are illustrative and can vary based on the antibody, payload, cell line, and experimental conditions.[7]

Linker TypeCell LineTarget AntigenPayloadRepresentative IC50 (ng/mL)Reference
Hydrazone (Inferred) VariousVariousDoxorubicin10-100[8]
Val-Cit Jeko-1CD79bMMAE~1[6]
SMCC (Non-cleavable) SK-BR-3HER2DM15-15[2]
In Vivo Stability and Efficacy

The in vivo performance of an ADC is the ultimate test of its design. While specific in vivo data for this compound-linked ADCs is limited, studies on other hydrazone linkers have highlighted both their potential and their challenges. Early ADCs with hydrazone linkers, such as gemtuzumab ozogamicin (Mylotarg), showed clinical activity but also demonstrated some instability in circulation, leading to off-target toxicities.[8] In contrast, peptide linkers like Val-Cit have generally shown better stability in vivo.[6] Non-cleavable linkers, due to their robust nature, typically exhibit the highest stability.[3]

dot

Caption: Conceptual comparison of the in vivo stability of different ADC linkers.

Experimental Protocols: A Guide for the Bench Scientist

Accurate and reproducible data is the foundation of ADC development. The following are detailed methodologies for key experiments to compare the performance of different ADC linkers.

Protocol 1: Synthesis of a this compound-Linker-Payload Conjugate and ADC Preparation (General Procedure)

This protocol outlines a general two-step process for preparing an ADC with a this compound-based linker.

Part A: Synthesis of the Drug-Linker Conjugate

  • Activation of this compound: The carboxylic acid group of a suitable bifunctional linker precursor is activated, for example, as an N-hydroxysuccinimide (NHS) ester.

  • Reaction with this compound: The activated linker is reacted with this compound to form a stable amide bond, leaving the hydrazide group available for conjugation to the payload.

  • Payload Conjugation: The payload, containing a ketone or aldehyde functional group, is reacted with the hydrazide-functionalized linker in a slightly acidic buffer (pH 4.5-5.5) to form the hydrazone bond.

  • Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Part B: Conjugation to the Antibody

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Activation of the Drug-Linker: The remaining functional group on the drug-linker conjugate (e.g., a carboxylic acid) is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.

  • Conjugation Reaction: The activated drug-linker is added to the antibody solution and allowed to react with surface-accessible lysine residues.

  • Purification and Characterization: The resulting ADC is purified by size-exclusion chromatography (SEC) to remove unconjugated drug-linker. The final product is characterized for drug-to-antibody ratio (DAR), aggregation, and purity.

dot

Caption: General workflow for the synthesis and characterization of an ADC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

  • Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs with different linkers, as well as unconjugated antibody and free payload as controls. Add the solutions to the cells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Conclusion and Future Directions

The choice of linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic success. While early hydrazone linkers faced challenges with stability, modern medicinal chemistry offers opportunities to fine-tune their properties. The inclusion of a hydroxyl group in this compound may offer advantages in terms of hydrophilicity, potentially leading to ADCs with improved biophysical properties.

However, a comprehensive evaluation of this compound-based linkers requires direct, head-to-head comparative studies against established technologies like Val-Cit and non-cleavable linkers. Such studies, encompassing in vitro cytotoxicity, in vivo stability, and efficacy in relevant tumor models, will be crucial to fully elucidate the potential of this linker chemistry. The continued evolution of linker technology, including the exploration of novel cleavable and non-cleavable strategies, will undoubtedly pave the way for the development of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. The 2-hydroxyacetohydrazide scaffold has emerged as a privileged structure, a versatile starting point for the synthesis of a diverse array of bioactive compounds. Its inherent structural features, including a reactive hydrazide moiety and a hydroxyl group, provide a fertile ground for chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance as antimicrobial and anticancer agents, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Bioactivity

The this compound molecule (C₂H₆N₂O₂) serves as the fundamental building block for the derivatives discussed herein.[1] Its key chemical features, the hydroxyl (-OH) group and the hydrazide (-CONHNH₂) group, are crucial for its biological activity and its utility as a synthetic intermediate. The hydrazide functional group is a well-known pharmacophore, present in numerous established drugs, and is known to form strong hydrogen bonds with biological targets. The hydroxyl group can also participate in hydrogen bonding and offers a site for further derivatization.

The primary route for derivatization involves the condensation of the terminal amino group of the hydrazide with various aldehydes or ketones to form hydrazide-hydrazones. This reaction is straightforward and allows for the introduction of a wide range of substituents, enabling a systematic exploration of the SAR.[2][3]

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. This guide will focus on two prominent areas of investigation: antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Hydrazide-hydrazones derived from this compound have demonstrated significant potential as antimicrobial agents.[4][5] The core principle behind their antimicrobial SAR lies in the nature of the aromatic or heterocyclic ring introduced through condensation with an aldehyde.

Key SAR Insights for Antimicrobial Activity:

  • Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic ring of the hydrazone moiety play a pivotal role in modulating antimicrobial potency.

    • Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), often enhance antibacterial activity, particularly against Gram-positive bacteria.[2]

    • The introduction of a hydroxyl group at the ortho position of the aromatic ring can lead to increased activity, potentially through chelation with metal ions essential for bacterial enzymes.

  • Heterocyclic Moieties: Replacing the aromatic ring with a heterocyclic system can lead to potent antimicrobial agents. For instance, derivatives incorporating imidazole or benzimidazole rings have shown significant activity.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the introduced substituents, affects its ability to penetrate bacterial cell membranes. A balanced hydrophilic-lipophilic character is often optimal for broad-spectrum activity.

Comparative Performance Data:

Compound ClassModificationTarget OrganismActivity (MIC in µg/mL)Reference
Phenylacetic acid hydrazones4-Chloro substitutionGram-positive bacteria0.488 - 7.81[2]
Hydroxyacetic acid hydrazones2-Hydroxy-4-iodo substitutionCocci and bacilliPotent bactericidal effects[5]
Benzimidazole derivativesHydrazone moietySalmonella typhimurium6.25[4]
Pyrimidine derivativesDihydropyrimidine ringGram-positive & Gram-negative bacteria0.08 - 1[4]

Experimental Workflow for Antimicrobial Screening:

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis A This compound C Condensation Reaction A->C B Substituted Aldehyde/Ketone B->C D Purification & Characterization (NMR, MS) C->D F Agar Disc Diffusion or Broth Microdilution Assay D->F E Preparation of Bacterial/Fungal Cultures E->F G Determination of Zone of Inhibition / MIC F->G H SAR Analysis G->H

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Anticancer Activity: Towards Novel Cytotoxic Agents

The N-acylhydrazone scaffold, a key feature of this compound derivatives, is a recognized pharmacophore in the design of anticancer agents.[6][7] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8][9]

Key SAR Insights for Anticancer Activity:

  • Nature of the Arylidene Moiety: The aromatic or heteroaromatic ring introduced via the aldehyde plays a critical role in the anticancer potency.

    • Derivatives bearing a pyrrole ring have shown exceptional potency against various cancer cell lines.[8]

    • The presence of electron-donating groups, such as methoxy, on the aromatic ring can influence the activity.

  • Indole Scaffolds: The incorporation of an indole ring system has been a successful strategy in developing potent anticancer hydrazones. Substitutions at the C-5 position of the indole ring with groups like methoxy or bromo have been shown to be beneficial for activity.[10]

  • Mechanism of Action: Many active derivatives induce apoptosis, as evidenced by increased caspase-3 activity and Annexin-V staining.[8] Some compounds have also been found to arrest the cell cycle at different phases.[9][11]

Comparative Performance Data:

Compound ClassKey Structural FeatureCancer Cell LineActivity (IC₅₀ in µM)Reference
Hydrazide-hydrazonePyrrole ringPC-3 (Prostate)1.32[8]
Hydrazide-hydrazonePyrrole ringMCF-7 (Breast)2.99[8]
Hydrazide-hydrazonePyrrole ringHT-29 (Colon)1.71[8]
2-Mercaptobenzoxazole derivativeSubstituted isatinMDA-MB-231 (Breast)2.14 - 12.87[12]
Pyrroloquinoxaline derivativeNitrogen-containing polycycleVarious cancer cell linesSub-micromolar[9]

Logical Relationship of Anticancer SAR:

The following diagram illustrates the key structural modifications and their impact on the anticancer activity of this compound derivatives.

anticancer_sar Core This compound Scaffold Modification Condensation with Aldehyde Core->Modification Aryl Aryl Aldehyde Modification->Aryl Heteroaryl Heteroaryl Aldehyde Modification->Heteroaryl Substituents Substituent Effects (Electronic & Steric) Aryl->Substituents Heteroaryl->Substituents Activity Anticancer Activity Substituents->Activity

Caption: Key SAR determinants for anticancer activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative this compound derivative and a standard cytotoxicity assay.

Synthesis of a Representative Hydrazide-Hydrazone Derivative

This protocol describes the synthesis of (E)-N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide, a compound exemplifying the structures discussed.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • Add 4-chlorobenzaldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-N'-(4-chlorobenzylidene)-2-hydroxyacetohydrazide.

  • Dry the purified product in a vacuum oven and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel antimicrobial and anticancer agents. The ease of synthesis and the ability to introduce a wide variety of substituents through the formation of hydrazide-hydrazones make it an attractive platform for medicinal chemists.

Future research in this area should focus on:

  • Exploring a wider range of heterocyclic aldehydes to identify novel pharmacophores with enhanced activity and selectivity.

  • Investigating the mechanism of action of the most potent compounds in greater detail to understand their molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Utilizing computational modeling and docking studies to guide the rational design of new derivatives with improved binding affinities for their biological targets.[13]

By continuing to explore the rich chemistry of this compound derivatives, the scientific community can unlock new therapeutic opportunities for the treatment of infectious diseases and cancer.

References

A Senior Application Scientist's Guide to the Mechanistic Comparison of 2-Hydroxyacetohydrazide with Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Enzyme Inhibition

Enzyme inhibitors are foundational to modern medicine, acting as the mechanism for a vast array of drugs that can correct metabolic imbalances or kill pathogens.[1] The efficacy and safety of these drugs hinge on their potency and selectivity, which are products of their specific mechanism of action (MOA). Understanding an inhibitor's MOA—how it interacts with its target enzyme at a molecular level—is therefore a critical step in drug discovery.

This guide uses 2-Hydroxyacetohydrazide as a case study to illustrate a comprehensive comparative workflow. While its activity has been noted against enzymes like trypsin and α-glucosidase, its primary mechanism is not yet fully elucidated.[2] By examining its structural features and comparing its potential inhibitory profile to established drugs, we can design a logical, efficient, and self-validating experimental strategy.

Part 1: Profiling the Lead Compound: this compound

This compound is a small organic molecule featuring a hydrazide group attached to a hydroxyacetyl moiety.[3] Its structure is key to forming a hypothesis about its potential targets. The presence of the hydroxyl and hydrazide groups suggests an ability to coordinate with metal ions, a common feature in the active sites of many enzymes.

Based on structural analogy, we can hypothesize its potential targets by comparing it to known inhibitors:

  • Similarity to Hydroxamic Acids: The core structure is reminiscent of hydroxamic acids (R-CO-NHOH), a well-known zinc-binding group found in many Histone Deacetylase (HDAC) inhibitors like Vorinostat.

  • Similarity to Hydroxyurea: There is a strong structural resemblance to hydroxyurea, a classical inhibitor of Ribonucleotide Reductase (RNR) that functions by quenching a critical tyrosyl radical, a process that may involve metal chelation.[4]

These hypotheses form the basis of our comparative analysis, leading us to select RNR and HDAC inhibitors as primary points of comparison. We will also include Arginase inhibitors to contrast a different metal-dependent mechanism.

Part 2: A Mechanistic Overview of Comparator Inhibitor Classes

To effectively compare this compound, we must first understand the mechanisms of established inhibitor classes that target enzymes relevant to our hypothesis.

Ribonucleotide Reductase (RNR) Inhibitors

RNRs are essential enzymes that convert ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[5][6] Their central role in cell proliferation makes them a prime target for anti-cancer drugs.[4]

  • Mechanism of Action: The canonical RNR mechanism involves a tyrosyl radical in the R2 subunit. Inhibitors like Hydroxyurea are believed to act as radical scavengers, quenching this essential radical and halting the catalytic cycle.[4] Other RNR inhibitors, such as Gemcitabine , act as nucleoside analogs that cause chain termination upon incorporation into DNA.[4][7]

  • Relevance for Comparison: Given its structural similarity to hydroxyurea, a primary investigative goal would be to determine if this compound inhibits RNR and, if so, whether it shares the same radical-scavenging mechanism.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription.[8] HDAC inhibitors (HDACis) cause hyperacetylation, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9][10][11]

  • Mechanism of Action: Most HDACis, such as Vorinostat (SAHA) , function by chelating the zinc ion (Zn²⁺) in the enzyme's active site via a zinc-binding group, commonly a hydroxamic acid.[12] This direct binding blocks the catalytic activity of the enzyme.

  • Relevance for Comparison: The potential for this compound to act as a metal chelator makes HDACs a plausible target class. Comparing its activity to a known hydroxamic acid-based HDACi is a logical step.

Arginase Inhibitors

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[13] In certain disease states, such as cancer and cardiovascular conditions, elevated arginase activity can deplete L-arginine levels, which in turn impairs nitric oxide (NO) production and T-cell function.[13][14]

  • Mechanism of Action: Arginase contains a binuclear manganese (Mn²⁺) cluster in its active site. Inhibitors like NOHA (N-hydroxy-L-arginine) and other boronic acid derivatives function by displacing a metal-bridging hydroxide ion, thereby disrupting the catalytic mechanism.[14][15]

  • Relevance for Comparison: Arginase provides a third, distinct metalloenzyme model. Determining whether this compound can inhibit this manganese-dependent enzyme would broaden our understanding of its metal-chelating specificity.

Part 3: A Self-Validating Experimental Framework for Mechanistic Comparison

The following experimental workflow is designed to be a self-validating system. Each step builds upon the last, with integrated controls to ensure data integrity.

Overall Experimental Workflow

The process begins with determining the inhibitor's potency (IC50) against the hypothesized target enzymes and progresses to detailed kinetic studies to elucidate the precise mechanism of action.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action (MOA) Elucidation cluster_2 Phase 3: Comparative Analysis start Hypothesized Targets (RNR, HDAC, Arginase) ic50 IC50 Determination Assay (Fixed Substrate, Variable Inhibitor) start->ic50 data1 Calculate IC50 Values ic50->data1 moa_assay Enzyme Kinetic Assay (Variable Substrate & Inhibitor) data1->moa_assay For active compounds plots Generate Michaelis-Menten or Lineweaver-Burk Plots moa_assay->plots analysis Analyze Changes in Vmax & Km plots->analysis ki_calc Calculate Ki (Inhibition Constant) using Cheng-Prusoff Equation analysis->ki_calc compare Compare Potency (Ki) & MOA with Reference Inhibitors ki_calc->compare

Caption: High-level workflow for inhibitor characterization.

Experimental Protocol 1: IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce an enzyme's activity by 50%. It is a measure of potency.

Causality Behind Experimental Choices:

  • Enzyme Concentration: Must be kept low and constant to ensure steady-state kinetics.[16]

  • Substrate Concentration: Should be set at or near the Michaelis constant (Km) of the enzyme. Using a substrate concentration much higher than the Km can mask the effects of competitive inhibitors, leading to an artificially high IC50 value.[17]

  • Controls: Positive (a known inhibitor) and negative (vehicle, e.g., DMSO) controls are essential to validate the assay's performance.[18]

Step-by-Step Methodology:

  • Preparation: Prepare all reagents: purified enzyme, substrate, inhibitor stock solutions (serial dilutions of this compound and reference inhibitors), and reaction buffer at the optimal pH and temperature for the target enzyme.[19]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme, and varying concentrations of the inhibitor (or vehicle/positive control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) to allow for binding to reach equilibrium. This step is critical for reversible inhibitors.[19]

  • Initiation: Start the reaction by adding the substrate to all wells.

  • Monitoring: Measure the rate of product formation (or substrate depletion) over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). Ensure the reaction proceeds linearly with time (initial velocity conditions).[17]

  • Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Experimental Protocol 2: Mechanism of Action (MOA) Elucidation

This experiment distinguishes between different types of reversible inhibition by assessing how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate affinity).[18][20]

Step-by-Step Methodology:

  • Matrix Setup: Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor. A typical design involves at least 5 substrate concentrations spanning the Km and at least 8 inhibitor concentrations spanning the Ki.[18]

  • Assay Execution: Perform the enzymatic assay as described in the IC50 protocol for each condition in the matrix, measuring the initial reaction velocity.

  • Data Visualization: Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). This plot linearizes the Michaelis-Menten relationship and allows for a clear visual diagnosis of the inhibition mechanism.

  • Interpretation: Analyze the changes in the apparent Vmax (y-intercept) and apparent Km (x-intercept) in the presence of the inhibitor.

G cluster_uncomp start Analyze Lineweaver-Burk Plot (Varying [Inhibitor]) q_vmax Does Vmax decrease? start->q_vmax q_km Does Km change? q_vmax->q_km No q_km_inc Does Km increase? q_vmax->q_km_inc Yes comp Competitive Inhibition (Km increases, Vmax unchanged) q_km->comp Yes noncomp Non-competitive Inhibition (Km unchanged, Vmax decreases) q_km_inc->noncomp No uncomp Uncompetitive Inhibition (Km decreases, Vmax decreases) q_km_inc->uncomp  (Implicit: Km decreases) mixed Mixed Inhibition (Km changes, Vmax decreases) q_km_inc->mixed Yes

Caption: Decision tree for determining the MOA from kinetic data.

Part 4: Data Interpretation and Quantitative Comparison

Once the experimental data is collected, the final step is to translate it into a clear, comparative framework.

From IC50 to Ki: A True Measure of Affinity

While the IC50 is a practical measure of potency, it is dependent on assay conditions like substrate concentration.[16] For competitive inhibitors, the inhibition constant (Ki) is a more fundamental measure of binding affinity. It can be calculated from the IC50 using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the substrate.

A lower Ki value signifies a tighter binding affinity between the inhibitor and the enzyme.[21]

Comparative Data Summary

The results of the investigation can be summarized in a table to facilitate direct comparison.

Inhibitor ClassExample InhibitorTarget EnzymeKey Active Site FeaturePrimary MOATypical Potency (Ki)
Hypothetical This compound RNR, HDAC, Arginase?To be determinedTo be determinedTo be determined
RNR Inhibitor HydroxyureaRibonucleotide ReductaseTyrosyl Radical, Fe³⁺Radical ScavengingMillimolar (mM) range
HDAC Inhibitor Vorinostat (SAHA)Histone DeacetylaseCatalytic Zn²⁺ IonCompetitive, Metal ChelationNanomolar (nM) range
Arginase Inhibitor NOHAArginase I/IIBinuclear Mn²⁺ ClusterCompetitiveMicromolar (µM) range[14]

Conclusion

Characterizing a novel enzyme inhibitor like this compound requires a hypothesis-driven, multi-faceted approach. By leveraging structural analogies to established drugs, we can select relevant comparator compounds and design a robust experimental framework. This guide outlines a self-validating workflow, moving from initial potency screening (IC50) to detailed mechanistic studies (MOA, Ki). The emphasis on understanding the causality behind experimental design—such as the critical role of substrate concentration—ensures the generation of high-quality, interpretable data. This systematic process is essential for accurately profiling new chemical entities and paving the way for their potential development as next-generation therapeutics.

References

A Comparative Guide to Metal Chelation: 2-Hydroxyacetohydrazide vs. Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, the regulation of metal ions is paramount. An imbalance, particularly an excess of transition metals like iron, can lead to significant oxidative stress and cellular damage, underlying the pathology of numerous diseases. This has driven the development of chelating agents, molecules designed to bind and facilitate the removal of excess metal ions. This guide provides a detailed comparison of the metal chelation performance of 2-Hydroxyacetohydrazide, an emerging contender, against established and clinically significant chelating agents: Deferoxamine, Deferiprone, and Ethylenediaminetetraacetic acid (EDTA).

The Critical Role of Metal Chelation in Biomedicine

Metal ions, such as iron, copper, and zinc, are indispensable cofactors for a vast array of enzymatic reactions and physiological processes. However, their redox activity, especially that of iron, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. To mitigate this toxicity, organisms have evolved sophisticated systems for metal transport and storage. When these systems are overwhelmed, as in genetic disorders like β-thalassemia or conditions requiring frequent blood transfusions, therapeutic intervention with chelating agents becomes a clinical necessity. An ideal chelator should exhibit high affinity and selectivity for the target metal ion, forming a stable, non-toxic complex that can be readily excreted from the body.

Profiling the Chelators

A comparative analysis necessitates a thorough understanding of the individual characteristics of each chelating agent.

This compound: This small molecule belongs to the hydrazide class of compounds. Its structure, featuring a hydroxyl group, a carbonyl group, and a hydrazide moiety, suggests potential for metal coordination. Hydrazide derivatives have garnered significant interest in coordination chemistry due to their versatile binding modes.[1] The presence of oxygen and nitrogen donor atoms in this compound provides the structural basis for its potential to form stable chelate rings with metal ions.

Deferoxamine (DFO): A hexadentate siderophore produced by the bacterium Streptomyces pilosus, Deferoxamine is a cornerstone of iron chelation therapy.[1][2] Its three hydroxamic acid groups provide six oxygen donor atoms that encapsulate a single ferric ion (Fe³⁺) in a 1:1 stoichiometry, forming an exceptionally stable complex.[2] However, its high molecular weight and hydrophilicity necessitate parenteral administration.

Deferiprone (DFP): A bidentate chelator, Deferiprone is an orally bioavailable drug used for the treatment of iron overload.[3] Its small size and lipophilicity allow it to cross cell membranes. Three molecules of Deferiprone are required to bind a single ferric ion, forming a 3:1 complex.

Ethylenediaminetetraacetic acid (EDTA): A well-known hexadentate chelating agent, EDTA is widely used in various industrial and medical applications. It forms stable, water-soluble complexes with a wide range of metal ions in a 1:1 ratio. While not a primary therapeutic for iron overload due to its lack of selectivity and potential to chelate essential divalent cations, it serves as a valuable benchmark for chelation efficiency.

Comparative Analysis of Metal Chelation Performance

A direct and definitive comparison of chelating agents hinges on quantitative measures of their metal binding affinity, most notably the stability constant (log β). This value reflects the equilibrium constant for the formation of the metal-ligand complex; a higher log β value indicates a more stable complex and, generally, a more effective chelator.

Chelating AgentMetal IonStoichiometry (Ligand:Metal)Stability Constant (log β)Reference
This compound Fe³⁺Not Experimentally DeterminedNot Experimentally Determined-
Deferoxamine Fe³⁺1:1~30.6[1][2]
Deferiprone Fe³⁺3:1Overall log β₃ ≈ 37[3]
EDTA Fe³⁺1:1~25[4]

Note: The stability constant for Deferiprone is for the overall formation of the Fe(DFP)₃ complex.

As the table highlights, there is a current gap in the scientific literature regarding the experimentally determined stability constant for the iron(III) complex of this compound. This lack of quantitative data precludes a direct comparison of its binding strength with the established agents.

However, a qualitative assessment based on its structure can be made. This compound possesses potential bidentate (binding through two donor atoms) or tridentate (binding through three donor atoms) chelation capabilities, likely involving the hydroxyl oxygen, carbonyl oxygen, and one of the hydrazide nitrogens. While this can lead to the formation of stable five- or six-membered chelate rings, it is unlikely to achieve the exceptionally high stability of the hexadentate chelator Deferoxamine, which fully encapsulates the metal ion.

The performance of Deferiprone, a bidentate chelator, demonstrates that high stability can be achieved through the coordination of multiple ligands. A comprehensive evaluation of this compound would require determining its stoichiometry with iron and the corresponding stability constants.

Experimental Protocols for Evaluating Metal Chelation

The determination of metal chelation performance relies on established experimental methodologies. For researchers aiming to characterize novel chelating agents like this compound, the following protocols are fundamental.

Potentiometric Titration for Stability Constant Determination

This method is the gold standard for determining the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH, the concentration of free ligand and the average number of ligands bound per metal ion can be calculated. These values are then used to determine the stepwise and overall stability constants.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt (e.g., FeCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (often a water-cosolvent mixture to ensure solubility). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Perform a series of titrations:

    • Acid alone with the standard base.

    • Acid and ligand with the standard base.

    • Acid, ligand, and metal ion with the standard base.

  • Data Analysis: Plot the pH readings against the volume of base added for each titration. From these curves, calculate the proton-ligand stability constants and then the metal-ligand stability constants using established computational methods, such as the Bjerrum method.

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Solutions: - Ligand - Metal Salt - Acid - Base P2 Calibrate pH Electrode P1->P2 T1 Titrate Acid with Base P2->T1 T2 Titrate Acid + Ligand with Base T1->T2 T3 Titrate Acid + Ligand + Metal with Base T2->T3 A1 Plot pH vs. Volume of Base T3->A1 A2 Calculate Proton-Ligand Stability Constants A1->A2 A3 Calculate Metal-Ligand Stability Constants A2->A3

Caption: Workflow for determining metal-ligand stability constants using potentiometric titration.

Spectrophotometric Methods for Stoichiometry and Stability

UV-Visible spectrophotometry offers a complementary approach to study metal-ligand complexation.

A. Job's Method of Continuous Variation for Stoichiometry Determination

Principle: This method is used to determine the stoichiometry of a metal-ligand complex. A series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the reactants do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Step-by-Step Methodology:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Solution Preparation: Prepare a series of solutions with varying mole fractions of the metal and ligand, keeping the total concentration constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the λ_max.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex.

Job's Plot for Stoichiometry Determination

G cluster_exp Experimental cluster_plot Analysis E1 Prepare solutions with varying Metal:Ligand mole fractions (constant total concentration) E2 Measure absorbance at λ_max E1->E2 A1 Plot Absorbance vs. Mole Fraction of Ligand E2->A1 A2 Determine mole fraction at maximum absorbance A1->A2 A3 Calculate Stoichiometry A2->A3

Caption: Workflow for determining the stoichiometry of a metal-ligand complex using Job's method.

B. Spectrophotometric Titration for Stability Constant Determination

Principle: By titrating a solution of the metal ion with the ligand (or vice versa) and monitoring the change in absorbance, the stability constant can be determined.

Step-by-Step Methodology:

  • Titration: Titrate a solution of the metal ion with the ligand solution, recording the absorbance spectrum after each addition.

  • Data Analysis: The absorbance data at different concentrations are used to calculate the concentrations of the free metal, free ligand, and the complex at equilibrium. These values are then used to calculate the stability constant.

In Vitro Cellular Assays for Chelation Efficacy

Principle: The ability of a chelator to enter cells and bind intracellular iron can be assessed using fluorescent probes or by measuring the depletion of cellular iron pools.

Calcein-AM Assay:

  • Cell Loading: Load cells (e.g., hepatocytes or cardiomyocytes) with the fluorescent probe Calcein-AM. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.

  • Iron Quenching: Intracellular "labile" iron quenches the fluorescence of calcein.

  • Chelator Addition: Add the chelating agent to the cells.

  • Fluorescence Measurement: An effective chelator will enter the cells, bind the iron, and de-quench the calcein, leading to an increase in fluorescence that can be measured over time.

Conclusion and Future Directions

The established iron chelators Deferoxamine and Deferiprone, along with the benchmark chelator EDTA, provide a robust framework for evaluating new chelating agents. Deferoxamine stands out for its exceptionally high iron binding stability, while Deferiprone offers the advantage of oral bioavailability.

This compound, with its characteristic hydrazide structure, presents a promising scaffold for metal chelation. However, the current lack of quantitative experimental data on its iron binding affinity is a significant knowledge gap. To rigorously assess its potential as a therapeutic chelating agent, future research must prioritize the determination of its iron(III) stability constant and binding stoichiometry using established methodologies such as potentiometric titration and spectrophotometric analysis. Furthermore, in vitro cellular assays will be crucial to evaluate its membrane permeability and efficacy in accessing and chelating intracellular iron pools.

This guide underscores the importance of a data-driven, comparative approach in the development of new metal chelating agents. While this compound holds theoretical promise, only through rigorous experimental validation can its true performance be understood and its potential for clinical translation be realized.

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxyacetohydrazide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical, often complex, final step that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2-Hydroxyacetohydrazide, grounded in established safety principles and regulatory compliance. Our focus extends beyond mere instruction; we aim to provide a framework of understanding, empowering you to make informed, safe decisions in your laboratory.

Understanding the Hazard Profile of this compound

Before we can discuss disposal, we must first appreciate the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazard warnings.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause skin and serious eye irritation.[1] Of significant note are its potential to cause respiratory irritation and the suspicion that it may cause genetic defects.[1] This hazard profile firmly places this compound in the category of chemicals requiring meticulous handling and disposal procedures.

As a hydrazide, it shares chemical similarities with hydrazine, a compound known for its reactivity and toxicity.[2] Therefore, it is prudent to adopt a cautious approach, drawing upon established protocols for related hazardous compounds.

Core Principles of this compound Disposal

The disposal of this compound should always be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[3] The overarching principle is to ensure that the waste is handled, transported, and ultimately disposed of in a manner that is safe and compliant with all relevant federal, state, and local regulations.[2][4][5]

The following procedural recommendations are based on best practices for hazardous chemical waste management and specific guidance for hydrazine-related compounds.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the toxicity and irritant nature of this compound, a robust selection of PPE is mandatory for all handling and disposal activities.[1] This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[6]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against contamination of personal clothing.[6]

  • Respiratory Protection: All handling of this compound, especially when dealing with powders or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations.

  • Designated Waste Container: All waste containing this compound, whether it be the pure compound, solutions, or contaminated materials (e.g., pipette tips, weighing paper), must be collected in a designated hazardous waste container.[8]

  • Container Compatibility: The container must be chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[8]

Step 2: Managing Different Forms of Waste

The physical form of the waste will dictate the specifics of its collection.

Waste FormCollection Procedure
Solid/Pure Compound Carefully transfer any unused or waste solid this compound into the designated hazardous waste container. This should be done in a fume hood to minimize the risk of inhalation.
Aqueous Solutions Pour aqueous solutions containing this compound directly into the designated liquid hazardous waste container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[9]
Contaminated Labware Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a sealed bag within the solid hazardous waste container.
Contaminated Glassware Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary) in a fume hood. The rinsate must be collected as hazardous waste.
Step 3: On-Site Chemical Neutralization (for Dilute Aqueous Waste - Advanced Users Only)

For laboratories with the appropriate expertise and safety infrastructure, chemical neutralization of dilute aqueous solutions of hydrazide compounds can be a viable pre-treatment step. This should only be performed by trained personnel in a controlled environment.

Causality of Dilution: The chemical oxidation of hydrazides can be highly exothermic. Diluting the waste stream to a low concentration (e.g., <5%) is a critical safety measure to control the reaction rate and prevent a dangerous temperature increase.[2]

Recommended Neutralization Protocol:

  • Dilution: In a chemical fume hood, dilute the this compound aqueous waste with water to a concentration of 5% or less.

  • Oxidizing Agent: Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (household bleach) or calcium hypochlorite.[2] An excess of the oxidizing agent should be used to ensure complete destruction of the hydrazide.

  • Monitoring: The reaction should be stirred and monitored for any signs of excessive heat generation.

  • Verification: After the reaction is complete, the absence of hydrazide should be verified if a suitable analytical method is available.

  • Final Disposal: Even after neutralization, the resulting solution should be collected as hazardous waste, as it may contain byproducts and excess oxidizing agent.

Step 4: Arranging for Professional Disposal

Once your this compound waste is properly collected and labeled, the final step is to arrange for its disposal by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office is your primary point of contact for this process. They will provide guidance on your institution's specific procedures for waste pickup and disposal.[8]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

G start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_form Identify Waste Form fume_hood->waste_form solid Solid/Pure Compound waste_form->solid Solid liquid Aqueous Solution waste_form->liquid Liquid contaminated Contaminated Materials waste_form->contaminated Contaminated collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid advanced_user Advanced User? (Trained in Neutralization) liquid->advanced_user collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated->collect_contaminated ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid Collect in Labeled Liquid Hazardous Waste Container collect_liquid->ehs_pickup collect_contaminated->ehs_pickup advanced_user->collect_liquid No neutralize Chemical Neutralization (Dilute & Oxidize) advanced_user->neutralize Yes collect_neutralized Collect Neutralized Solution as Hazardous Waste neutralize->collect_neutralized collect_neutralized->ehs_pickup

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a testament to a laboratory's commitment to a culture of safety. By understanding the hazards, adhering to established protocols, and consulting with institutional safety resources, researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. This guide serves as a foundational resource, but it is the diligent and conscientious scientist who ultimately brings these principles to life in the laboratory.

References

Mastering Safety: A Researcher's Guide to Handling 2-Hydroxyacetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. 2-Hydroxyacetohydrazide, a valuable reagent in organic synthesis, demands a comprehensive understanding of its handling requirements. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, ensuring that every step you take is grounded in scientific reasoning and field-proven best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the validity of your experimental outcomes.

Hazard Profile of this compound: Understanding the "Why" Behind the "What"

Before we can effectively mitigate risk, we must first understand the nature of the hazards presented by this compound. According to its Globally Harmonized System (GHS) classification, this compound is categorized as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2] This necessitates measures to prevent ingestion, skin contact, and breathing in of the substance.

  • Skin Irritation: Causes skin irritation.[1][3][4] This is a primary reason for mandatory glove and protective clothing use.

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4] This underscores the critical importance of appropriate eye and face protection.

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5] This hazard informs the need for respiratory protection, especially when dealing with the solid form of the compound.

It is also important to consider the broader family of hydrazide compounds. Hydrazine and its derivatives are known for their potential reactivity and toxicity.[6][7][8] Therefore, a cautious and well-informed approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is not merely a regulatory hurdle; it is a critical component of responsible science. For this compound, the following PPE is mandatory.

Eye and Face Protection: Beyond the Standard Safety Glasses

Given that this compound can cause serious eye irritation, standard safety glasses do not offer sufficient protection.[1][3][4]

  • Recommendation: Wear chemical splash goggles that form a seal around the eyes. For operations with a higher risk of splashing, such as when transferring large quantities or working with solutions, a face shield worn over chemical splash goggles is required.[9]

  • Causality: Chemical splash goggles protect against direct splashes from all angles, while a face shield provides an additional barrier for the entire face. This dual-layer protection is a self-validating system against the known hazard of severe eye irritation.

Hand Protection: Selecting the Right Glove Material

Not all gloves are created equal. The choice of glove material is critical to prevent skin contact and potential absorption of the harmful compound.

  • Recommendation: Nitrile gloves are a suitable choice for handling small quantities of this compound.[7][9][10][11][12] For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves such as neoprene or butyl rubber.[5] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Expertise in Practice: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing your skin.

Body Protection: More Than Just a Lab Coat

To protect against skin irritation and accidental spills, appropriate body protection is essential.

  • Recommendation: A flame-resistant lab coat should be worn and kept fully buttoned.[7] Ensure it has tight-fitting cuffs. For procedures with a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Trustworthiness: This layered approach ensures that any splashes or spills are contained and do not reach your personal clothing or skin.

Respiratory Protection: When and Why it's Necessary

As this compound is a solid that can cause respiratory irritation, controlling inhalation exposure is critical.[3][4][5]

  • Recommendation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[7][8] If a fume hood is not available or if you are cleaning up a spill of the powder, a respirator is required. A NIOSH-approved respirator with a particulate filter (N95, P95, or P100) is the minimum requirement.[4][13][14] For higher concentrations or in situations with poor ventilation, a full-face respirator with appropriate cartridges may be necessary.[4][5]

  • Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) mandates respiratory protection when engineering controls like fume hoods are not sufficient to maintain exposure below permissible limits.

The following table summarizes the recommended PPE for handling this compound:

Hazard Engineering Control Personal Protective Equipment (PPE)
Eye Irritation Use of a fume hood with the sash loweredChemical splash goggles; Face shield for splash risk
Skin Irritation/Contact N/ANitrile gloves (double-gloved); Chemical-resistant apron
Inhalation of Powder Handling in a certified chemical fume hoodNIOSH-approved respirator (N95 or higher) if fume hood is unavailable or during spill cleanup
Ingestion N/AN/A (Prevented by good lab hygiene)

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risk and ensuring the reproducibility of your work.

Preparation and Weighing
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the previous section.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

Dissolving and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the solid to minimize splashing.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed.

  • Labeling: Clearly label all vessels containing this compound with its name and relevant hazard pictograms.

The following diagram illustrates the safe handling workflow:

G cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Procedure prep_start Start: Enter Lab don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->don_ppe enter_hood Enter Designated Chemical Fume Hood don_ppe->enter_hood weigh Weigh Solid Compound (Avoid Dust Generation) enter_hood->weigh dissolve Dissolve in Solvent (Slow Addition) weigh->dissolve setup_reaction Set Up Reaction Vessel (Securely Sealed) dissolve->setup_reaction decontaminate Decontaminate Work Area setup_reaction->decontaminate dispose_waste Dispose of Waste (See Disposal Plan) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end end doff_ppe->end End: Exit Lab

Caption: Safe handling workflow for this compound.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All solid this compound waste, including contaminated weigh boats and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

Disposal Procedure
  • Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Secure Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

  • Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.

The following diagram outlines the disposal decision-making process:

G start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Place in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Place in labeled liquid hazardous waste container waste_type->liquid_waste Liquid ppe_waste Is it contaminated PPE? solid_waste->ppe_waste liquid_waste->ppe_waste dispose_ppe Dispose of as hazardous waste ppe_waste->dispose_ppe Yes store_waste Store in designated satellite accumulation area ppe_waste->store_waste No dispose_ppe->store_waste ehs_pickup Arrange for EHS waste pickup store_waste->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, a swift and correct response is crucial.

Spill Cleanup
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including a respirator), gently cover the spill with a damp paper towel to avoid raising dust.[15]

    • Carefully scoop the material into a labeled hazardous waste container.[3][16]

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these detailed safety and handling protocols into your daily laboratory practice, you not only ensure your personal safety but also uphold the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxyacetohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。